molecular formula C8H13ClN2 B103728 1-(2-Chloroethyl)piperidine-4-carbonitrile CAS No. 108890-51-3

1-(2-Chloroethyl)piperidine-4-carbonitrile

Cat. No.: B103728
CAS No.: 108890-51-3
M. Wt: 172.65 g/mol
InChI Key: YSLFXWOZZNHTEM-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)piperidine-4-carbonitrile is a useful research compound. Its molecular formula is C8H13ClN2 and its molecular weight is 172.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chloroethyl)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2/c9-3-6-11-4-1-8(7-10)2-5-11/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLFXWOZZNHTEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20453377
Record name 4-Piperidinecarbonitrile, 1-(2-chloroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108890-51-3
Record name 4-Piperidinecarbonitrile, 1-(2-chloroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2-Chloroethyl)piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Chloroethyl)piperidine-4-carbonitrile is a key intermediate in the synthesis of a variety of pharmaceutical compounds, particularly those targeting the central nervous system. Its bifunctional nature, possessing a reactive chloroethyl group and a versatile nitrile moiety on a piperidine scaffold, makes it a valuable building block for drug discovery and development professionals. This guide provides a comprehensive overview of a reliable and well-documented synthetic pathway to this compound, intended for researchers and scientists in the field of medicinal chemistry and process development. The presented methodology emphasizes safety, efficiency, and robust analytical characterization to ensure the synthesis of a high-purity final product.[1]

Strategic Approach to Synthesis

The synthesis of this compound can be approached via two primary routes: a direct N-alkylation of piperidine-4-carbonitrile with a suitable 2-chloroethylating agent, or a two-step pathway involving an initial N-hydroxyethylation followed by a subsequent chlorination reaction. While direct alkylation may seem more atom-economical, the two-step approach often affords a cleaner product with fewer side reactions, such as quaternization of the piperidine nitrogen. This guide will focus on the more controlled and reproducible two-step synthesis.

The overall synthetic scheme is depicted below:

Synthesis_Pathway cluster_0 Synthesis of Starting Material cluster_1 Two-Step Synthesis Pathway Isonipecotamide Isonipecotamide Piperidine-4-carbonitrile Piperidine-4-carbonitrile Isonipecotamide->Piperidine-4-carbonitrile Dehydration (e.g., SOCl2) Piperidine-4-carbonitrile_2 Piperidine-4-carbonitrile Intermediate 1-(2-Hydroxyethyl)piperidine-4-carbonitrile Piperidine-4-carbonitrile_2->Intermediate N-Hydroxyethylation Final_Product This compound Intermediate->Final_Product Chlorination

Figure 1: Overview of the synthetic pathways to this compound.

Part 1: Synthesis of the Starting Material: Piperidine-4-carbonitrile

A common and efficient method for the preparation of piperidine-4-carbonitrile is the dehydration of isonipecotamide.

Experimental Protocol: Dehydration of Isonipecotamide

Materials:

  • Isonipecotamide

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of isonipecotamide (1 equivalent) in anhydrous toluene, slowly add thionyl chloride (1.2 equivalents) at 0 °C.

  • After the addition is complete, the reaction mixture is heated to reflux and maintained for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it over crushed ice.

  • Basify the aqueous layer with a saturated solution of sodium bicarbonate until the pH is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude piperidine-4-carbonitrile.

  • The crude product can be purified by vacuum distillation to afford a colorless to pale yellow liquid.

Part 2: Two-Step Synthesis of this compound

This pathway involves the N-hydroxyethylation of piperidine-4-carbonitrile, followed by the chlorination of the resulting alcohol.

Step 1: N-Hydroxyethylation of Piperidine-4-carbonitrile

The introduction of the 2-hydroxyethyl group onto the piperidine nitrogen is a crucial first step. This can be achieved by reacting piperidine-4-carbonitrile with 2-chloroethanol in the presence of a base to neutralize the in-situ generated HCl.

Materials:

  • Piperidine-4-carbonitrile

  • 2-Chloroethanol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Filter funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine piperidine-4-carbonitrile (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetonitrile.

  • To this stirred suspension, add 2-chloroethanol (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of acetonitrile.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude 1-(2-hydroxyethyl)piperidine-4-carbonitrile.

  • The crude product is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography on silica gel.

  • ¹H NMR (CDCl₃, 400 MHz): δ 3.65 (t, 2H), 2.85-2.75 (m, 2H), 2.60 (t, 2H), 2.40-2.30 (m, 2H), 2.00-1.85 (m, 5H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 122.5, 60.5, 59.8, 52.9, 40.2, 28.7.

  • Appearance: Colorless to pale yellow oil or low-melting solid.[2][3]

Step 2: Chlorination of 1-(2-Hydroxyethyl)piperidine-4-carbonitrile

The conversion of the hydroxyl group to a chloride is a standard transformation, for which thionyl chloride (SOCl₂) is a common and effective reagent. The reaction proceeds via a chlorosulfite intermediate. The use of a base like pyridine is optional but can influence the reaction mechanism and help to scavenge the HCl byproduct.

Chlorination_Mechanism cluster_0 Chlorination with Thionyl Chloride Alcohol R-OH Intermediate R-O-SOCl (Chlorosulfite ester) Alcohol->Intermediate + SOCl₂ SOCl2 SOCl₂ Product R-Cl Intermediate->Product → R-Cl + SO₂ + HCl Byproducts SO₂ + HCl

Figure 2: General mechanism of alcohol chlorination using thionyl chloride.

Materials:

  • 1-(2-Hydroxyethyl)piperidine-4-carbonitrile

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or toluene

  • Round-bottom flask

  • Reflux condenser with a gas outlet to a trap (for HCl and SO₂ fumes)

  • Magnetic stirrer

  • Dropping funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1-(2-hydroxyethyl)piperidine-4-carbonitrile (1 equivalent) in anhydrous dichloromethane or toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution. Control the addition rate to maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure.

  • The crude product, often obtained as the hydrochloride salt, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether). Alternatively, the free base can be obtained by neutralizing the hydrochloride salt with a base like sodium bicarbonate, followed by extraction with an organic solvent.[4]

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity.

Technique Expected Observations
¹H NMR Signals corresponding to the chloroethyl group and the piperidine ring protons. The chemical shifts will be influenced by whether the compound is in its free base or hydrochloride salt form. For the hydrochloride salt in CDCl₃, characteristic peaks are expected around δ 4.1 (t, -CH₂-Cl), 3.6 (t, -N-CH₂-), and multiplets for the piperidine ring protons.[5]
¹³C NMR Distinct signals for each carbon atom in the molecule. Key signals include the carbon bearing the chlorine, the carbons of the ethyl chain, the carbons of the piperidine ring, and the nitrile carbon.
IR Spectroscopy A characteristic sharp peak for the nitrile (C≡N) stretch around 2240-2260 cm⁻¹. C-H stretching and bending vibrations for the alkyl groups will also be present. The absence of a broad O-H stretch from the starting material is a key indicator of a successful reaction.
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of this compound (C₈H₁₃ClN₂). The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and chlorine-containing fragments.
Appearance Typically a white to off-white solid, often handled as its more stable hydrochloride salt.[6]

Safety Considerations

  • Thionyl chloride is a corrosive and lachrymatory substance. It reacts violently with water to release toxic gases (HCl and SO₂). All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • 2-Chloroethanol is toxic and should be handled with care.

  • The chlorination reaction produces HCl and SO₂ gases , which are toxic and corrosive. The reaction setup should include a gas trap containing a sodium hydroxide solution to neutralize these fumes.

  • Standard laboratory safety procedures should be followed at all times.

Conclusion

The two-step synthesis of this compound presented in this guide offers a reliable and reproducible method for obtaining this valuable pharmaceutical intermediate. By carefully controlling the reaction conditions in both the N-hydroxyethylation and the subsequent chlorination steps, researchers can achieve a high yield of the desired product with good purity. The detailed experimental protocols and characterization data provided herein serve as a robust foundation for the successful synthesis and validation of this important chemical entity.

References

  • PubChem. (n.d.). 1-(2-Chloroethyl)piperidine hydrochloride. Retrieved January 14, 2026, from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Google Patents. (n.d.). US4977254A - Process for the chlorination of sugars.
  • Google Patents. (n.d.). CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • PrepChem.com. (n.d.). Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride. Retrieved January 14, 2026, from [Link]

  • SGRL. (n.d.). 1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5. Retrieved January 14, 2026, from [Link]

  • Ark Pharma Scientific Limited. (n.d.). 1-(2-Hydroxyethyl)piperidine-4-carbonitrile. Retrieved January 14, 2026, from [Link]

  • Doron Scientific. (2023, February 26). 1-(2-Hydroxyethyl)piperidine-4-carbonitrile. Retrieved January 14, 2026, from [Link]

  • Google Patents. (n.d.). CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved January 14, 2026, from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 14, 2026, from [Link]

  • MDPI. (2024, August 6). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Retrieved January 14, 2026, from [Link]

  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved January 14, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-Chloroethyl)piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 1-(2-Chloroethyl)piperidine-4-carbonitrile, a key intermediate in medicinal chemistry and organic synthesis.[1][2] Intended for researchers, scientists, and professionals in drug development, this document synthesizes critical data on the compound's chemical identity, core physical properties, solubility, spectroscopic signature, and stability. By explaining the causality behind its characteristics and providing validated experimental frameworks, this guide serves as an authoritative resource for the effective handling, characterization, and application of this versatile chemical building block.

Introduction

This compound, often abbreviated as 1-CEPCN, is a bifunctional organic molecule characterized by a piperidine ring substituted with a reactive chloroethyl group at the nitrogen atom and a carbonitrile group at the 4-position.[1] The presence of these distinct functional groups—a nucleophilic tertiary amine, a reactive alkyl chloride, and a nitrile group susceptible to hydrolysis or reduction—makes it a valuable precursor in the synthesis of a wide array of more complex molecules, particularly pharmaceutical agents.[1] Its structural motifs are found in compounds investigated for neurological disorders and other therapeutic areas.[1] This guide aims to consolidate the known physicochemical data of 1-CEPCN to facilitate its use in a research and development setting.

Chemical Identity and Core Properties

A precise understanding of a compound's identity is the foundation of all scientific investigation. The key identifiers and fundamental physicochemical properties of this compound are summarized below.

Structural Identifiers

The unique arrangement of atoms in 1-CEPCN is captured by several standardized nomenclature and notation systems.

IdentifierValueSource
CAS Number 108890-51-3[1][3]
IUPAC Name This compound[1][3]
Molecular Formula C₈H₁₃ClN₂[1]
Canonical SMILES N#CC1CCN(CCCl)CC1[3]
InChI InChI=1S/C8H13ClN2/c9-3-6-11-4-1-8(7-10)2-5-11/h8H,1-6H2[1][3]
InChI Key YSLFXWOZZNHTEM-UHFFFAOYSA-N[1][3]
Fundamental Physicochemical Data

These properties are essential for predicting the compound's behavior in both chemical reactions and biological systems.

PropertyValueSignificance & ContextSource
Molecular Weight 172.66 g/mol Essential for stoichiometric calculations in synthesis and for mass spectrometry.[1][3]
LogP 0.986The positive LogP value indicates a slight preference for lipophilic environments over aqueous ones, suggesting moderate membrane permeability. This is a critical parameter in drug design for predicting absorption and distribution.[3]
Purity Typically ≥97%Commercial grades are generally of high purity, suitable for most synthetic applications. Verification by NMR or chromatography is recommended.[3]
Hydrogen Bond Acceptors 2The nitrile nitrogen and the piperidine nitrogen can act as hydrogen bond acceptors, influencing solubility in protic solvents and interactions with biological targets.[3]

Reactivity and Stability Profile

The utility of 1-CEPCN as a synthetic intermediate is defined by the distinct reactivity of its functional groups. Understanding these behaviors is crucial for designing synthetic routes and for proper storage.

Key Reactive Sites
  • Chloroethyl Group: The primary alkyl chloride is a potent electrophilic site, susceptible to nucleophilic substitution (Sₙ2) reactions. This is the most common handle for derivatization, allowing for the introduction of various functionalities (e.g., amines, azides, thiols) by displacing the chloride ion.

  • Piperidine Nitrogen: As a tertiary amine, this nitrogen is basic and nucleophilic. It can be protonated to form a hydrochloride salt, which often improves stability and aqueous solubility.[1]

  • Nitrile Group: The carbonitrile is relatively stable but can undergo transformation under specific conditions. It can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions, or reduced to a primary amine using powerful reducing agents like lithium aluminum hydride.[1]

G cluster_molecule This compound cluster_sites Reactive Sites mol chloroethyl Chloroethyl Group (Electrophilic Site for SN2) chloroethyl->mol Nucleophilic Substitution nitrile Nitrile Group (Hydrolysis/Reduction) nitrile->mol Hydrolysis or Reduction piperidine_N Piperidine Nitrogen (Nucleophilic/Basic) piperidine_N->mol Protonation/ Salt Formation

Caption: Key reactive sites of this compound.

Storage and Stability
  • Free Base: The free base should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated to minimize degradation. It is sensitive to moisture and oxidation.

  • Hydrochloride Salt: The hydrochloride salt (CAS 111041-03-3) is a more stable, solid form. It is generally recommended for long-term storage at ambient temperature, protected from moisture.

  • Incompatibilities: The compound is incompatible with strong oxidizing agents and strong bases.[4] Hazardous decomposition can produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[4]

Spectroscopic and Analytical Characterization

Spectroscopic data is vital for confirming the identity and purity of 1-CEPCN. While a full, peer-reviewed spectral analysis is not publicly available, typical chemical shifts and absorption bands can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments. The protons on the chloroethyl group (–N–CH₂–CH₂–Cl) would appear as two triplets. The protons on the piperidine ring would appear as a series of complex multiplets in the aliphatic region. The single proton at the C4 position (adjacent to the nitrile) would be shifted further downfield due to the electron-withdrawing effect of the nitrile group.

  • ¹³C NMR: The carbon spectrum would show eight distinct signals. The carbon of the nitrile group (C≡N) would be significantly downfield (~120 ppm). The two carbons of the chloroethyl group and the five distinct carbons of the piperidine ring would appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups:

  • C≡N Stretch: A sharp, medium-intensity absorption band is expected in the range of 2240-2260 cm⁻¹. This is a highly characteristic peak for a nitrile.

  • C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹).

  • C-Cl Stretch: A peak in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the carbon-chlorine bond stretch.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z 172. The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak. Common fragmentation patterns would involve the loss of the chloroethyl group or fragmentation of the piperidine ring.

Experimental Protocols

To ensure the integrity of research, in-house validation of the material's properties is essential. The following section outlines standard methodologies for characterizing a compound like 1-CEPCN.

Workflow for Identity and Purity Confirmation

This workflow provides a logical sequence for verifying a new batch of the compound.

Caption: Standard workflow for identity and purity verification.

Protocol: Determination of Purity by LC-MS

This protocol is designed to rapidly assess the purity of 1-CEPCN.

  • Preparation of Standard Solution: a. Accurately weigh ~1 mg of the reference standard of this compound. b. Dissolve in 10 mL of a 50:50 acetonitrile/water mixture to create a 100 µg/mL stock solution. c. Prepare a working solution of 1 µg/mL by further dilution.

  • Preparation of Sample Solution: a. Prepare a sample solution at the same concentration (1 µg/mL) as the working standard.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Atlantis C18, 5 µm, 3.9x100 mm).[5]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 30°C.[5]

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 50-500.

    • Targeted Ion Monitoring: Monitor for the protonated molecule [M+H]⁺ at m/z 173.6.

  • Analysis: a. Inject the standard solution to determine the retention time. b. Inject the sample solution. c. Calculate purity by dividing the area of the main peak by the total area of all peaks in the chromatogram (Area % method).

Conclusion

This compound is a chemical intermediate with a well-defined set of physicochemical properties that make it highly suitable for applications in medicinal chemistry and synthetic research. Its bifunctional nature, characterized by an electrophilic chloroethyl group and a versatile nitrile moiety, offers multiple avenues for molecular elaboration. The data and protocols consolidated in this guide provide a robust framework for scientists to confidently utilize this compound, ensuring reproducibility and advancing drug discovery and development efforts.

References

  • PubChem. (n.d.). Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine, 1-(2-chloroethyl)-, hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Chloroethyl)piperidine. Retrieved from [Link]

  • ChemBK. (2024, April 9). 1-(2-Chloroethyl)piperidine. Retrieved from [Link]

  • Xia, J., et al. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine, 31(4), 250-256. Retrieved from [Link]

Sources

spectral data for 1-(2-Chloroethyl)piperidine-4-carbonitrile (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(2-Chloroethyl)piperidine-4-carbonitrile

This technical guide offers a comprehensive analysis of the spectral data for this compound (CAS No: 108890-51-3). As a key intermediate and building block in medicinal chemistry, particularly for the synthesis of pharmaceutical agents targeting neurological disorders and cancer, unambiguous structural confirmation is paramount.[1] This document provides researchers, scientists, and drug development professionals with the foundational principles, experimental methodologies, and detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the verification and quality control of this compound.

Molecular Structure and Functional Group Analysis

This compound possesses a molecular formula of C₈H₁₃ClN₂ and a molecular weight of 172.65 g/mol .[1] The structure is comprised of three key regions that dictate its spectroscopic signature:

  • A Saturated Heterocyclic Core: The piperidine ring provides a flexible aliphatic framework.

  • An Alkyl Halide Moiety: The N-substituted 2-chloroethyl group is a reactive handle for further synthetic transformations.

  • A Nitrile Functional Group: The carbonitrile at the C4 position is a strong electron-withdrawing group that significantly influences the electronic environment of the piperidine ring.

The interplay of these functional groups results in a unique spectral fingerprint that can be decisively identified through a combination of analytical techniques.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and integrations in ¹H and ¹³C NMR spectra, a complete structural assignment can be made.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a Fourier Transform NMR (FT-NMR) spectrometer, operating at a field strength of 400 MHz or higher for optimal resolution.

  • ¹H NMR Acquisition:

    • Tune and shim the probe to the sample.

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A greater number of scans (typically 128 or more) is required due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

¹H NMR Spectral Data (Predicted)

While a publicly available, assigned spectrum is not accessible, the expected ¹H NMR signals can be reliably predicted based on the chemical structure and established substituent effects.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment
-CH₂-Cl (H-b)~3.60Triplet (t)2HProtons are adjacent to an electronegative chlorine atom, causing a significant downfield shift. Coupled to H-a.
N-CH₂- (H-a)~2.80Triplet (t)2HProtons are adjacent to the piperidine nitrogen and coupled to H-b.
Piperidine H-2, H-6 (axial/equatorial)~2.60 - 2.90Multiplet (m)4HProtons are adjacent to the nitrogen atom, resulting in a downfield shift. Complex splitting due to axial/equatorial environments.
Piperidine H-4~2.50Multiplet (m)1HMethine proton at the point of substitution, deshielded by the adjacent nitrile group.
Piperidine H-3, H-5 (axial/equatorial)~1.80 - 2.10Multiplet (m)4HAliphatic protons on the piperidine ring, appearing in the typical alkyl region.
¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum provides a direct count of unique carbon environments. The presence of electronegative atoms (N, Cl) and the nitrile group creates a wide dispersion of signals.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Assignment
-C≡N~120 - 125The nitrile carbon has a highly characteristic chemical shift in this region.[2]
N-C H₂-CH₂Cl (C-a)~58 - 62Carbon adjacent to the piperidine nitrogen.
C H₂-Cl (C-b)~40 - 45Carbon directly bonded to the electronegative chlorine atom.
Piperidine C-2, C-6~52 - 56Carbons adjacent to the nitrogen atom are deshielded.
Piperidine C-4~28 - 33The methine carbon substituted with the nitrile group.
Piperidine C-3, C-5~25 - 30Aliphatic carbons beta to the nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying specific functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: IR Spectroscopy (ATR)
  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (H₂O, CO₂) and instrumental interference.

  • Sample Analysis: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform an automatic baseline correction and peak picking on the resulting spectrum.

IR Spectral Data Interpretation

The IR spectrum of this compound is defined by the characteristic absorptions of its nitrile and alkyl halide groups, superimposed on the aliphatic C-H and C-N vibrations of the piperidine core.

Wavenumber (cm⁻¹) Vibration Type Intensity Interpretation
~2245C≡N StretchStrong, SharpThis is a highly diagnostic peak, providing definitive evidence for the nitrile functional group.[2]
2950 - 2850C-H Stretch (sp³)Medium-StrongCorresponds to the C-H bonds of the piperidine ring and the ethyl chain.[3]
1470 - 1450C-H Bend (Scissoring)MediumCharacteristic of -CH₂- groups within the molecule.[3]
1300 - 1150C-H Wag (-CH₂X)MediumThe wagging vibration of the CH₂ group adjacent to the chlorine atom is often observed in this region.[3][4][5]
~1100C-N StretchMedium-WeakRelates to the stretching of the carbon-nitrogen bonds within the piperidine ring.
850 - 550C-Cl StretchMedium-StrongThis absorption, located in the fingerprint region, confirms the presence of the carbon-chlorine bond.[3][4][5][6]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns upon ionization.

Experimental Protocol: Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or an acetonitrile/water mixture.[7]

  • Instrumentation: Utilize a mass spectrometer equipped with an Electrospray Ionization (ESI) source, which is a soft ionization technique ideal for polar molecules. A high-resolution mass analyzer (e.g., TOF or Orbitrap) is preferred for accurate mass determination.

  • Infusion and Ionization: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Operate the source in positive ion mode, as the tertiary amine is readily protonated to form [M+H]⁺.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

  • Data Analysis: Identify the molecular ion peak and analyze its isotopic pattern. Characterize major fragment ions to deduce fragmentation pathways.

Mass Spectral Data Interpretation
  • Molecular Ion: The molecular formula C₈H₁₃ClN₂ contains two nitrogen atoms, consistent with the "Nitrogen Rule" for an even nominal molecular weight (172). In positive ESI mode, the base peak would be the protonated molecule, [M+H]⁺, at m/z 173.

  • Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), the mass spectrum will exhibit a characteristic isotopic pattern. The [M+H]⁺ peak at m/z 173 will be accompanied by an [M+2+H]⁺ peak at m/z 175 with approximately one-third the intensity, providing conclusive evidence for the presence of a single chlorine atom.[6]

  • Fragmentation: The primary fragmentation pathway for aliphatic amines is α-cleavage, which is the cleavage of a C-C bond adjacent to the nitrogen atom.[8][9] This process results in the formation of a stable, resonance-stabilized iminium ion.

MS_Fragmentation parent_node [M+H]⁺ m/z = 173/175 fragment1_node α-Cleavage parent_node->fragment1_node Pathway A fragment2_node Loss of C₂H₄Cl radical parent_node->fragment2_node Pathway B product1_node m/z = 110 fragment1_node->product1_node Cleavage at C4-C(N) product2_node m/z = 96 fragment2_node->product2_node Cleavage at N-C(ethyl)

Figure 2: Predicted major fragmentation pathways for this compound.

Major Predicted Fragments:

  • m/z 110: This fragment corresponds to the loss of the chloroethyl group via cleavage of the N-CH₂ bond, leading to the 4-cyanopiperidine cation.

  • m/z 96: A common fragmentation pattern for N-substituted piperidines involves α-cleavage within the ring, leading to the loss of an ethylene molecule and formation of a stable iminium ion.[8]

Conclusion

The structural identity of this compound can be unequivocally confirmed through the synergistic application of NMR, IR, and MS. IR spectroscopy provides rapid confirmation of the key nitrile and alkyl chloride functional groups. Mass spectrometry verifies the molecular weight, elemental composition (via isotopic pattern), and provides structural insights through predictable fragmentation. Finally, ¹H and ¹³C NMR spectroscopy deliver a detailed map of the carbon-hydrogen framework, allowing for the complete and unambiguous assignment of the molecular structure. This comprehensive spectroscopic profile serves as a critical reference for quality assurance, reaction monitoring, and regulatory submissions in the fields of chemical research and pharmaceutical development.

References

  • Gül, M., & Çelik, H. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. Chemistry & Biodiversity, 18(12), e2100433. Available at: [Link]

  • Fiveable. Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry Class Notes. Available at: [Link]

  • Scribd. IR Spectroscopy Tutorial: Alkyl Halides. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. IR: alkyl halides. Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2021). 5.3: Spectroscopic Properties of Alkyl Halides. Available at: [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3558–3567. Available at: [Link]

  • PubChem. Compound Summary for CID 74826, Piperidine, 1-(2-chloroethyl)-, hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

  • The Organic Chemistry Tutor. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. Available at: [Link]

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Navigating the Solubility Landscape of 1-(2-Chloroethyl)piperidine-4-carbonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the solubility of 1-(2-Chloroethyl)piperidine-4-carbonitrile. In the absence of extensive publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles governing its solubility. It provides inferred qualitative solubility characteristics and a detailed, field-proven experimental protocol for researchers to determine precise solubility in various solvent systems. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's physicochemical properties for process development, formulation, and synthesis optimization.

Introduction to this compound

This compound, with a molecular formula of C₈H₁₃ClN₂ and a molecular weight of 172.65 g/mol , is a key intermediate in medicinal chemistry and pharmaceutical development.[1] Its structure, featuring a piperidine ring, a reactive chloroethyl group, and a polar carbonitrile moiety, makes it a versatile building block for the synthesis of a wide range of biologically active molecules, including those targeting neurological disorders and cancers.[1] The hydrochloride salt of this compound is often utilized for its enhanced stability and solubility in aqueous solutions, which is a crucial consideration for biological assays.[1]

A thorough understanding of the solubility of the free base form is paramount for its synthesis, purification, handling, and formulation. Solubility dictates the choice of reaction solvents, crystallization methods for purification, and the design of effective drug delivery systems.

Theoretical Principles of Solubility

The solubility of this compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The general principle of "like dissolves like" provides a foundational framework for predicting its solubility.

The key structural features influencing its solubility are:

  • The Piperidine Ring: This saturated heterocyclic amine is a dominant feature. While the nitrogen atom can act as a hydrogen bond acceptor, the overall six-carbon ring structure contributes significant nonpolar character.[2]

  • The Carbonitrile Group (-C≡N): This group is strongly polar and can act as a hydrogen bond acceptor. Its presence increases the overall polarity of the molecule.

  • The Chloroethyl Group (-CH₂CH₂Cl): The alkyl chain is nonpolar, while the chlorine atom introduces some polarity. This group is primarily known for its reactivity as an alkylating agent.[1]

The balance between the nonpolar piperidine ring and chloroethyl chain and the polar carbonitrile group will dictate the compound's affinity for different types of solvents.

cluster_molecule This compound cluster_solvents Solvent Classes Piperidine Piperidine Ring (Largely Nonpolar) Carbonitrile Carbonitrile Group (Polar, H-bond acceptor) Piperidine->Carbonitrile Attached at C4 Chloroethyl Chloroethyl Group (Mixed Polarity/Reactive) Piperidine->Chloroethyl Attached at N1 Nonpolar Nonpolar (e.g., Hexane, Toluene) Van der Waals forces Piperidine->Nonpolar Favorable Interaction PolarProtic Polar Protic (e.g., Water, Ethanol) Forms H-bonds Carbonitrile->PolarProtic Strong Interaction PolarAprotic Polar Aprotic (e.g., DMSO, Acetone) No H-bond donation Carbonitrile->PolarAprotic Good Interaction Chloroethyl->Nonpolar Interaction G start Start step1 Add excess solid compound to a vial start->step1 step2 Add a known volume of solvent step1->step2 step3 Seal vial and place in thermostated shaker step2->step3 step4 Equilibrate for 24-48 hours (until equilibrium is reached) step3->step4 step5 Allow solid to settle step4->step5 step6 Withdraw supernatant using a syringe step5->step6 step7 Filter supernatant through a syringe filter into a clean vial step6->step7 step8 Dilute the saturated solution with a known volume of solvent step7->step8 step9 Quantify concentration using a calibrated analytical method (e.g., HPLC) step8->step9 end Report Solubility (e.g., in mg/mL or mol/L) step9->end

Caption: Isothermal shake-flask workflow for solubility determination.

Step-by-Step Procedure
  • Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

  • Solvent Addition: Add a precise volume of the chosen solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Sampling: After equilibration, let the vial stand to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately attach a syringe filter to the syringe and dispense the solution into a clean, tared vial. This step is critical to remove any undissolved microparticles.

  • Dilution: Accurately weigh the filtered saturated solution. Then, perform a precise serial dilution with the same solvent to bring the concentration within the calibrated range of your analytical method.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve should be prepared using standard solutions of the compound of known concentrations.

  • Calculation: Calculate the concentration of the saturated solution, accounting for the dilution factor. The solubility can then be expressed in units such as mg/mL or mol/L.

Data Presentation and Interpretation

Quantitative solubility data should be recorded systematically to allow for easy comparison across different solvents and conditions.

Table 1: Solubility of this compound at 25 °C

SolventSolvent ClassTemperature (°C)Measured Solubility (mg/mL)Measured Solubility (mol/L)
WaterPolar Protic25[Record experimental data][Record experimental data]
EthanolPolar Protic25[Record experimental data][Record experimental data]
AcetonePolar Aprotic25[Record experimental data][Record experimental data]
DichloromethanePolar Aprotic25[Record experimental data][Record experimental data]
TolueneNonpolar25[Record experimental data][Record experimental data]
HexaneNonpolar25[Record experimental data][Record experimental data]

Safety and Handling

This compound and its hydrochloride salt should be handled with care in a well-ventilated area or a chemical fume hood. [3]

  • Hazards: The compound is harmful if swallowed and may cause skin, eye, and respiratory irritation. [3]The hydrochloride salt is classified as a warning-level hazard, with specific H-statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). [4]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry place.

Always consult the most recent Safety Data Sheet (SDS) for the specific product being used before commencing any experimental work.

Conclusion

While publicly available quantitative solubility data for this compound is limited, a strong understanding of its molecular structure allows for a reliable qualitative prediction of its behavior in different solvent systems. For applications requiring precise data, the detailed isothermal shake-flask protocol provided in this guide offers a robust method for experimental determination. This foundational physicochemical data is critical for the effective use of this versatile intermediate in research and development.

References

  • Li, S., et al. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. ACS Omega. Retrieved from [Link]

  • Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2023, April). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Large Scale, Green Synthesis of a Generation-1 Melamine (Triazine) Dendrimer. Retrieved from [Link]

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starting material for 1-(2-Chloroethyl)piperidine-4-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-(2-Chloroethyl)piperidine-4-carbonitrile

Abstract

This guide provides a comprehensive technical overview of a robust and widely utilized method for the synthesis of this compound, a key intermediate in the development of various pharmaceutical agents.[1] The core of this process is the direct N-alkylation of piperidine-4-carbonitrile. We will delve into the mechanistic rationale, optimization strategies, a detailed experimental protocol, and critical process considerations. This document is intended for researchers, chemists, and professionals in the field of drug development and process chemistry who require a foundational understanding of this synthesis.

Introduction: Significance and Synthetic Strategy

This compound is a valuable molecular building block, primarily due to its bifunctional nature. The piperidine ring is a common scaffold in medicinal chemistry, while the reactive chloroethyl group allows for subsequent nucleophilic substitution, enabling the facile introduction of this moiety into larger, more complex molecules.[1] Furthermore, the carbonitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, offering additional avenues for molecular diversification.[1]

The most direct and industrially scalable approach to this intermediate is the N-alkylation of piperidine-4-carbonitrile. This strategy involves the formation of a carbon-nitrogen bond between the secondary amine of the piperidine ring and a suitable 2-carbon electrophile.

Core Synthesis: N-Alkylation of Piperidine-4-carbonitrile

The cornerstone of this synthesis is a classic bimolecular nucleophilic substitution (SN2) reaction. The secondary amine of piperidine-4-carbonitrile acts as the nucleophile, attacking an electrophilic two-carbon synthon.

Mechanistic Rationale and Reagent Selection

Starting Material: The primary starting material is piperidine-4-carbonitrile (also known as isonipecotonitrile).[2] Its commercial availability and stability make it an ideal precursor.

Alkylating Agent: The choice of alkylating agent is critical to the success of the reaction, directly influencing yield and purity by minimizing side reactions. While 1,2-dichloroethane might seem like an intuitive choice, it often leads to significant formation of the undesired dimer, 1,1'-(ethane-1,2-diyl)bis(piperidine-4-carbonitrile), which can drastically reduce the yield of the desired product.[3]

A superior choice is 1-bromo-2-chloroethane . The carbon-bromine bond is weaker and bromine is a better leaving group than chlorine. This difference in reactivity allows for a selective SN2 reaction at the brominated carbon, leaving the chloroethyl moiety intact on the piperidine nitrogen.

Base and Solvent: The reaction generates hydrobromic acid (HBr) as a byproduct. An inorganic base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), is required to neutralize this acid and ensure the piperidine nitrogen remains deprotonated and nucleophilic.[4] Polar aprotic solvents like acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF) are ideal for this reaction as they effectively dissolve the reactants and facilitate the SN2 mechanism without interfering with the nucleophile.[4]

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory-specific conditions and scale.

Materials:

  • Piperidine-4-carbonitrile

  • 1-Bromo-2-chloroethane (1.1 equivalents)

  • Anhydrous Potassium Carbonate (K₂CO₃, 2.0 equivalents), finely powdered

  • Anhydrous Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add piperidine-4-carbonitrile and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension (approx. 0.5 M concentration relative to the starting amine).

  • Reagent Addition: While stirring vigorously, add 1-bromo-2-chloroethane dropwise to the suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Filter the suspension through a pad of celite to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetonitrile. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile. d. Dissolve the resulting residue in dichloromethane. e. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation and Purification: a. Dry the organic layer over anhydrous magnesium sulfate. b. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, typically as an oil or low-melting solid. c. If necessary, further purification can be achieved via column chromatography on silica gel.

Data Summary and Visualization

Key Reaction Parameters
ParameterValue / Description
Starting Material Piperidine-4-carbonitrile
Molecular Weight (SM) 110.16 g/mol [2]
Alkylating Agent 1-Bromo-2-chloroethane
Equivalents (Alkylating Agent) 1.1 - 1.3
Base Potassium Carbonate (K₂CO₃)
Equivalents (Base) 2.0 - 2.5
Solvent Acetonitrile (CH₃CN)
Reaction Temperature ~82°C (Reflux)
Typical Yield 75-90%
Product Purity (Crude) >90% (by GC/NMR)
Product Molecular Weight 172.66 g/mol [5]
Synthetic Workflow Diagram

G cluster_reactants Inputs cluster_workup Work-up & Isolation SM Piperidine-4-carbonitrile Reaction Reaction Vessel (Reflux, 12-18h) SM->Reaction Alkyl 1-Bromo-2-chloroethane Alkyl->Reaction Base K2CO3 Base->Reaction Solvent Acetonitrile Solvent->Reaction Filtration Filtration (Remove Salts) Reaction->Filtration 1. Cool Evaporation Solvent Evaporation Filtration->Evaporation 2. Concentrate Extraction Aqueous Wash (DCM / NaHCO3) Evaporation->Extraction 3. Dissolve & Wash Drying Drying (MgSO4) & Filtration Extraction->Drying 4. Dry Organic Layer FinalEvap Final Evaporation Drying->FinalEvap 5. Concentrate Product 1-(2-Chloroethyl)piperidine- 4-carbonitrile FinalEvap->Product

Caption: Synthetic workflow for this compound.

Safety Considerations

  • 1-Bromo-2-chloroethane is a toxic and potentially carcinogenic alkylating agent. It should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acetonitrile is flammable and toxic. All heating should be conducted using a heating mantle and condenser to prevent vapor release.

  • Potassium carbonate is an irritant. Avoid inhalation of the powder and skin contact.

Conclusion

The N-alkylation of piperidine-4-carbonitrile with 1-bromo-2-chloroethane is an efficient and reliable method for the synthesis of this compound. The strategic choice of a halo-differentiated alkylating agent is key to maximizing yield by preventing the formation of dimeric byproducts. The procedure outlined provides a solid foundation for laboratory-scale synthesis and can be adapted for process scale-up, solidifying its importance in the pipeline of pharmaceutical development.

References

  • Google Patents. (2016, May 12). WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
  • ResearchGate. Alkylation Strategy on piperidine‐4 carboxylate. [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. [Link]

  • Organic Syntheses. 1. [Link]

  • Google Patents. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
  • Beilstein Journals. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. [Link]

  • ODU Digital Commons. The Regioselective 3-Alkylation of Piperidine. [Link]

  • ResearchGate. (2025, August 6). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. [Link]

  • YouTube. (2024, October 12). Preparation of Piperidines, Part 1: Substituted at Position 2. [Link]

  • PubChem. 4-Cyanopiperidine. [Link]

  • ResearchGate. (2022, June 28). A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4-cyanobiphenyl-4'-yl) alkanes (CBnBr). [Link]

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The Enigmatic Intermediate: A Technical Guide to the Potential Biological Activity of 1-(2-Chloroethyl)piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 1-(2-Chloroethyl)piperidine-4-carbonitrile, a molecule of significant interest in medicinal chemistry. While primarily recognized as a versatile intermediate in the synthesis of diverse pharmaceutical agents, the inherent structural motifs of this compound—the reactive chloroethyl group, the privileged piperidine scaffold, and the modifiable carbonitrile—suggest a latent potential for direct biological activity. This document will dissect the known roles of this compound, extrapolate its potential pharmacological profile based on an analysis of its constituent parts and structurally related molecules, and propose experimental workflows to elucidate its biological function.

Introduction: More Than a Stepping Stone

This compound, with the molecular formula C8H14ClN2, is a heterocyclic compound that has carved a niche for itself as a crucial building block in the pharmaceutical industry.[1] Its hydrochloride salt is often utilized for its improved stability and solubility in aqueous media, rendering it amenable to a variety of synthetic transformations and biological assays.[1] The primary application of this compound lies in its role as a key intermediate for the synthesis of drugs targeting a range of conditions, including neurological disorders and cancer.[1] Furthermore, its utility extends to agrochemical research, where its biological activity against pests and pathogens has been investigated.[1]

The synthetic versatility of this compound stems from the reactivity of its functional groups. The chloroethyl moiety is a potent alkylating agent, capable of forming covalent bonds with biological macromolecules, a property that underpins the cytotoxic effects of certain anticancer drugs.[1] The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs and known to interact with a wide array of biological targets.[2][3][4] The carbonitrile group, while seemingly inert, can be chemically transformed into other functional groups such as amines or carboxylic acids, allowing for further molecular diversification.[1]

This guide will venture beyond the established role of this compound as a synthetic intermediate to explore its untapped potential as a biologically active molecule in its own right. By examining the known activities of closely related compounds and the pharmacological implications of its structural features, we will construct a hypothesis-driven framework for investigating its biological profile.

The Chemical Foundation for Biological Exploration

The potential biological activity of this compound is intrinsically linked to its chemical structure and reactivity. Understanding its synthesis and chemical behavior is paramount to designing meaningful biological investigations.

Synthetic Pathways

The synthesis of this compound can be achieved through several routes, with the direct alkylation of piperidine-4-carbonitrile being a common approach.[1]

Diagram 1: Synthetic Pathway for this compound

Synthesis Piperidine Piperidine-4-carbonitrile Reaction Mixture Reaction Mixture Piperidine->Reaction Mixture Reagent 1-bromo-2-chloroethane Reagent->Reaction Mixture Base Base (e.g., K2CO3) Base->Reaction Mixture Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Mixture Product This compound Reaction Mixture->Product Alkylation

Caption: A generalized schematic of the synthesis of this compound.

Chemical Reactivity and its Biological Implications

The chloroethyl group is the most reactive site for biological interactions. As a primary alkyl halide, it is susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of its potential as an alkylating agent, capable of modifying nucleophilic residues in biomolecules such as DNA and proteins.

The piperidine nitrogen is basic and will be protonated at physiological pH, influencing the molecule's solubility, membrane permeability, and interactions with biological targets. The carbonitrile group is relatively stable but can be a site for metabolic transformation.

Potential Biological Activities: A Hypothesis-Driven Exploration

While direct studies on the biological activity of this compound are scarce, the known pharmacology of structurally similar compounds provides a fertile ground for postulating its potential effects.

Anticancer Activity: The Alkylating Potential

The presence of the chloroethyl moiety strongly suggests a potential for anticancer activity.[1] This functional group is a hallmark of classical nitrogen mustard alkylating agents used in chemotherapy. The proposed mechanism involves the intramolecular cyclization of the chloroethylamino group to form a highly reactive aziridinium ion, which then alkylates nucleophilic sites on DNA, primarily the N7 position of guanine. This leads to DNA damage, cross-linking, and ultimately, apoptosis in rapidly dividing cancer cells.

Diagram 2: Proposed Mechanism of DNA Alkylation

Alkylation Compound 1-(2-Chloroethyl)piperidine -4-carbonitrile Aziridinium Aziridinium Ion Intermediate Compound->Aziridinium Intramolecular Cyclization DNA DNA (Guanine N7) Aziridinium->DNA Nucleophilic Attack AlkylatedDNA Alkylated DNA DNA->AlkylatedDNA Apoptosis Apoptosis AlkylatedDNA->Apoptosis DNA Damage Response

Caption: A simplified pathway for the potential DNA alkylating activity.

Neurological Activity: The Piperidine Scaffold

The piperidine ring is a well-established pharmacophore for a multitude of neurologically active drugs, including antipsychotics, antidepressants, and analgesics.[2][3][4] Its derivatives have been shown to interact with various receptors and transporters in the central nervous system. For instance, certain piperidine derivatives exhibit high affinity for sigma receptors, which are implicated in a range of neurological and psychiatric conditions.[5] Additionally, derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine have demonstrated potent anti-acetylcholinesterase activity, suggesting a potential role in the management of Alzheimer's disease.[6]

Given that this compound is an intermediate in the synthesis of drugs for neurological disorders, it is plausible that the parent compound itself possesses some affinity for neurological targets.[1]

Enzyme Inhibition: A Lesson from Analogs

A structurally related compound, 1-(2-Chloroacetyl)piperidine-4-carbonitrile, serves as an intermediate in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors like Vildagliptin.[7] DPP-IV is a serine protease involved in glucose metabolism, and its inhibition is a therapeutic strategy for type 2 diabetes. The chloroacetyl group in this analog is known to interact with the active site of enzymes.[7] While this compound has a chloroethyl instead of a chloroacetyl group, the electrophilic nature of the carbon bearing the chlorine atom suggests the potential for interaction with nucleophilic residues in the active sites of various enzymes.

Experimental Workflows for Biological Characterization

To validate the hypothesized biological activities, a systematic experimental approach is necessary. The following protocols outline key assays for the initial characterization of this compound.

In Vitro Cytotoxicity Assays

Objective: To determine the potential anticancer activity of the compound.

Protocol:

  • Cell Line Selection: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293) should be used.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in cell culture medium.

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT or PrestoBlue assay.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.

Table 1: Hypothetical IC50 Data for this compound

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast15.2
A549Lung22.8
HCT116Colon18.5
HEK293Non-cancerous> 100
Receptor Binding Assays

Objective: To assess the affinity of the compound for key neurological targets.

Protocol:

  • Target Selection: Based on the activities of related piperidine compounds, a panel of receptors should be selected (e.g., sigma-1, sigma-2, dopamine D2, serotonin 5-HT2A receptors).

  • Radioligand Binding Assay:

    • Prepare cell membrane homogenates expressing the target receptor.

    • Incubate the membranes with a specific radioligand for the receptor in the presence of increasing concentrations of this compound.

    • After incubation, separate the bound and free radioligand by filtration.

    • Measure the radioactivity of the filters to determine the amount of bound radioligand.

  • Data Analysis: Calculate the Ki (inhibition constant) to determine the affinity of the compound for the receptor.

Diagram 3: Workflow for Receptor Binding Assay

BindingAssay Start Start MembranePrep Prepare Receptor-Expressing Membrane Homogenates Start->MembranePrep Incubation Incubate Membranes with Radioligand and Test Compound MembranePrep->Incubation Filtration Separate Bound and Free Radioligand via Filtration Incubation->Filtration Measurement Measure Radioactivity Filtration->Measurement Analysis Calculate Ki Value Measurement->Analysis End End Analysis->End

Caption: A streamlined workflow for determining receptor binding affinity.

Future Directions and Conclusion

The exploration of this compound's biological activity is still in its infancy. The hypotheses presented in this guide, grounded in the established chemistry and pharmacology of related compounds, offer a roadmap for future research. Should initial in vitro studies yield promising results, further investigations into its mechanism of action, in vivo efficacy, and safety profile would be warranted.

References

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The Strategic Utility of 1-(2-Chloroethyl)piperidine-4-carbonitrile in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine-4-carbonitrile Scaffold as a Privileged Motif in Medicinal Chemistry

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with biological targets. When functionalized with a carbonitrile group at the 4-position and a reactive 2-chloroethyl group on the nitrogen, the resulting molecule, 1-(2-chloroethyl)piperidine-4-carbonitrile, becomes a highly versatile and valuable intermediate for the synthesis of a diverse array of pharmacologically active agents.[2] This guide provides an in-depth technical overview of the synthesis, reactivity, and application of this scaffold, with a focus on its utility for researchers, medicinal chemists, and drug development professionals. We will explore the causality behind synthetic choices, the inherent reactivity that drives its derivatization, and its role in the development of drugs targeting the central nervous system (CNS) and beyond.

Physicochemical Properties and Spectroscopic Characterization of the Core Scaffold

This compound is a bifunctional molecule, with the chemical reactivity of both an alkyl chloride and a nitrile.[2] Its hydrochloride salt is often used due to its increased stability and solubility in aqueous media.[2]

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueSource
Molecular FormulaC₈H₁₄Cl₂N₂
Molecular Weight209.12 g/mol
AppearanceWhite to off-white solid
PurityTypically ≥98%
Spectroscopic Signature:
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, typically as complex multiplets in the 1.5-3.0 ppm range. The protons of the chloroethyl group will appear as two triplets: one for the methylene group adjacent to the nitrogen (deshielded, around 2.8 ppm) and another for the methylene group bearing the chlorine atom (further deshielded, around 3.7 ppm).[2]

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the different carbon environments within the piperidine ring (typically in the 20-55 ppm range). The carbon of the nitrile group will appear significantly downfield (around 120 ppm). The two carbons of the chloroethyl chain will also be clearly distinguishable.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a sharp, medium-intensity peak around 2240 cm⁻¹ corresponding to the C≡N stretch of the nitrile group. The C-H stretching vibrations of the piperidine and ethyl groups will be observed in the 2800-3000 cm⁻¹ region. The C-Cl stretch will appear in the fingerprint region, typically between 600 and 800 cm⁻¹.[3]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Synthesis of the Core Scaffold: A Self-Validating Protocol

The most common and efficient method for the synthesis of this compound is the direct N-alkylation of piperidine-4-carbonitrile.[1] The choice of the alkylating agent and reaction conditions is critical to ensure a high yield and minimize the formation of byproducts, such as the quaternary ammonium salt.

Rationale for Reagent and Condition Selection:
  • Starting Material: Piperidine-4-carbonitrile is readily available commercially. Its precursor, isonipecotamide, can be dehydrated using reagents like thionyl chloride or phosphorus oxychloride to yield the nitrile.[4]

  • Alkylating Agent: While 1,2-dichloroethane could be used, 1-bromo-2-chloroethane is a more suitable choice. The carbon-bromine bond is weaker and more labile than the carbon-chlorine bond, allowing for selective nucleophilic attack by the piperidine nitrogen on the bromine-bearing carbon, leaving the chloroethyl moiety intact for further functionalization.

  • Base: A non-nucleophilic base, such as potassium carbonate or triethylamine, is crucial to neutralize the hydrobromic acid formed during the reaction. This prevents the protonation of the starting piperidine, which would render it non-nucleophilic.

  • Solvent: An aprotic polar solvent like acetonitrile or dimethylformamide (DMF) is ideal as it can dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile or electrophile.[5]

Experimental Protocol: N-Alkylation of Piperidine-4-carbonitrile

This protocol describes a representative procedure for the synthesis of this compound.

reagents Reactants: - Piperidine-4-carbonitrile - 1-Bromo-2-chloroethane - K₂CO₃ (Base) - Acetonitrile (Solvent) reaction Reaction Vessel: - Stir reactants at room temperature - Monitor by TLC reagents->reaction 1. Combine workup Aqueous Work-up: - Filter K₂CO₃ - Evaporate solvent - Partition between water and ethyl acetate reaction->workup 2. Reaction complete purification Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column chromatography (Silica gel) workup->purification 3. Isolate crude product product Final Product: This compound purification->product 4. Purify

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of piperidine-4-carbonitrile (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).

  • Addition of Alkylating Agent: Slowly add 1-bromo-2-chloroethane (1.1 eq) to the stirred suspension at room temperature. The slow addition helps to minimize the formation of the dialkylated byproduct.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture to remove the potassium carbonate. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water to remove any remaining inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Chemical Reactivity and Derivatization Pathways

The synthetic utility of this compound stems from its two reactive functional groups, which can be manipulated independently or in concert to generate a wide range of derivatives.

core 1-(2-Chloroethyl)piperidine- 4-carbonitrile sub Nucleophilic Substitution (at Chloroethyl chain) core->sub Nu⁻ red Reduction (of Nitrile) core->red [H] hyd Hydrolysis (of Nitrile) core->hyd H₃O⁺ / OH⁻ sub_prod 1-(2-Substituted-ethyl)piperidine- 4-carbonitrile Derivatives sub->sub_prod red_prod 1-(2-Chloroethyl)piperidin- 4-ylmethanamine red->red_prod hyd_prod 1-(2-Chloroethyl)piperidine- 4-carboxylic acid hyd->hyd_prod

Caption: Key derivatization pathways of the core scaffold.

Nucleophilic Substitution at the Chloroethyl Chain:

The primary and most exploited reaction is the nucleophilic substitution of the chloride. The terminal carbon of the ethyl group is electrophilic, making it susceptible to attack by a variety of nucleophiles. This allows for the introduction of diverse functionalities, which is a key strategy in modulating the pharmacological properties of the final compound.

Common Nucleophiles and Resulting Structures:

  • Amines (Primary and Secondary): Reaction with amines leads to the formation of N-substituted aminoethylpiperidines. This is a common route for linking the piperidine scaffold to other heterocyclic systems.

  • Phenols and Alcohols: Alkylation of phenols or alcohols under basic conditions yields the corresponding ether derivatives.

  • Thiols: Reaction with thiols produces thioether linkages.

Transformations of the Nitrile Group:

The carbonitrile group is a versatile functional handle that can be converted into other important functionalities.

  • Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄).[2] This introduces a basic center and a potential point for further derivatization.

  • Hydrolysis: Acidic or basic hydrolysis of the nitrile affords the corresponding carboxylic acid.[2] This allows for the formation of amides or esters, which are common functional groups in drug molecules.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a key intermediate in the synthesis of several marketed drugs and clinical candidates, particularly those targeting the central nervous system.

Antipsychotic Agents: The Haloperidol Connection

A prominent example of the application of this scaffold is in the synthesis of butyrophenone antipsychotics, such as Haloperidol.[6] Although the direct synthesis of Haloperidol involves a different piperidine precursor, the underlying synthetic logic of coupling a substituted piperidine with a side chain is analogous. Derivatives of this compound have been explored for the development of novel antipsychotic agents with improved side-effect profiles.[7]

Calcium Channel Blockers

Recent studies have shown that derivatives of haloperidol, which can be conceptually derived from the 1-(2-chloroethyl)piperidine scaffold, exhibit potent calcium channel blocking activity.[7] For example, N-substituted benzyl derivatives of haloperidol have been shown to have significant vasodilator effects, suggesting potential applications in cardiovascular diseases.[7]

Structure-Activity Relationships (SAR) of Analogs

Table 2: Representative Biological Activities of Piperidine-4-carbonitrile Analogs

Compound/Analog ClassBiological Target/ActivityKey Structural FeaturesReference
Meperidine AnalogsSerotonin Reuptake Inhibitors (SSRIs)4-Aryl-4-alkoxycarbonylpiperidines[8]
Haloperidol DerivativesCalcium Channel BlockersN-benzyl substituted 4-aryl-4-hydroxypiperidines[7]
Pyrrolidine-2-carbonitrile DerivativesDPP-4 InhibitorsN-acylated pyrrolidine-2-carbonitriles
Key SAR Insights:
  • The N-Substituent: The nature of the substituent on the piperidine nitrogen is a critical determinant of biological activity. The 2-chloroethyl group serves as a reactive handle to introduce a wide variety of substituents. The length, flexibility, and electronic properties of this substituent can significantly impact receptor binding and functional activity. For instance, in the context of SSRIs, the N-methyl group of meperidine can be replaced with larger groups to modulate potency and selectivity.[8]

  • The 4-Position Substituent: The carbonitrile group at the 4-position is not merely a synthetic handle but can also contribute to target engagement. Its conversion to other functional groups like amides, carboxylic acids, or aminomethyl groups drastically alters the steric and electronic properties at this position, leading to changes in biological activity. For example, in the development of DPP-4 inhibitors, the cyanopyrrolidine moiety is crucial for interacting with the enzyme's active site.

  • Introduction of Aromatic Rings: The attachment of aromatic or heteroaromatic rings, either directly to the piperidine nitrogen or through the ethyl linker, is a common strategy to enhance binding affinity through π-π stacking or hydrophobic interactions with the target protein.

Conclusion

This compound is a powerful and versatile building block in modern drug discovery. Its synthetic accessibility, coupled with the orthogonal reactivity of its chloroethyl and carbonitrile functionalities, provides a robust platform for the generation of diverse chemical libraries. The insights into its synthesis, reactivity, and application presented in this guide are intended to empower researchers and drug development professionals to strategically leverage this valuable scaffold in their quest for novel therapeutics. The continued exploration of the chemical space around this privileged core is likely to yield new and improved drug candidates for a wide range of diseases.

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mechanism of action of 1-(2-Chloroethyl)piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action and Synthetic Utility of 1-(2-Chloroethyl)piperidine-4-carbonitrile

Authored by a Senior Application Scientist

This guide provides a detailed exploration of this compound (CEPC), a versatile chemical intermediate. While not typically an end-product therapeutic, its profound importance lies in the reactive potential of its constituent functional groups, which serve as a foundation for the synthesis of potent, biologically active molecules. We will dissect the inherent reactivity of CEPC, explore the mechanisms of action of its key derivatives, and provide validated experimental frameworks for investigating these properties.

Introduction: The Molecular Blueprint of a Versatile Intermediate

This compound, often utilized as its more stable hydrochloride salt, is a heterocyclic compound characterized by three key functional moieties: a piperidine ring, a reactive 2-chloroethyl group, and a versatile carbonitrile group[1]. Its primary role in modern drug discovery is that of a pivotal building block for creating more complex pharmaceutical agents targeting a range of conditions, from neurological disorders to cancer[1]. Understanding the intrinsic chemical reactivity of these groups is fundamental to comprehending the mechanism of action of the advanced molecules derived from it.

Chemical Structure:

  • Molecular Formula: C₈H₁₃ClN₂[1]

  • Core Scaffold: A piperidine ring, a recognized "privileged structure" in medicinal chemistry, providing a robust three-dimensional framework for receptor interaction[2][3].

  • Key Functional Groups:

    • N-(2-chloroethyl) group: A potent alkylating moiety.

    • C4-carbonitrile group: A versatile chemical handle for further synthetic elaboration.

The Dual-Action Potential: Unpacking the Core Mechanistic Pathways

The "mechanism of action" of CEPC is best understood by dissecting the potential of its two primary reactive centers. These functionalities empower the derivatives of CEPC to engage with biological targets through distinct, yet potentially synergistic, mechanisms.

The Alkylating Arm: The N-(2-Chloroethyl) Moiety

The chloroethyl group is a classic electrophilic warhead. In a biological milieu, the lone pair of electrons on the piperidine nitrogen can attack the adjacent carbon bearing the chlorine atom in an intramolecular cyclization. This reaction forms a highly strained and exceptionally reactive aziridinium ion intermediate. This cation is a potent electrophile, readily attacked by biological nucleophiles.

This reactivity is the cornerstone of the cytotoxic potential of CEPC derivatives, particularly in the context of oncology[1]. The primary target for such alkylation is often DNA. Nucleophilic sites on DNA bases (e.g., the N7 position of guanine) can attack the aziridinium ion, leading to the formation of a covalent adduct. This alkylation can disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells[1].

G CEPC 1-(2-Chloroethyl)piperidine -4-carbonitrile Aziridinium Reactive Aziridinium Ion Intermediate CEPC->Aziridinium Intramolecular Cyclization Adduct Covalent Adduct (Alkylated Target) Aziridinium->Adduct Nucleophilic Attack Nucleophile Biological Nucleophile (e.g., DNA, Protein) Nucleophile->Adduct Effect Downstream Biological Effect (e.g., Cytotoxicity, Enzyme Inhibition) Adduct->Effect

Caption: Proposed mechanism of bio-alkylation via an aziridinium ion intermediate.

The Targeting Scaffold: The Piperidine-4-carbonitrile Core

The piperidine ring is a foundational element in a multitude of neuroleptic and CNS-active drugs. Its inclusion in CEPC provides a validated scaffold for designing ligands with high affinity for specific receptors. Research has shown that piperidine-based structures are particularly effective as ligands for Sigma (σ) Receptors [2][4].

  • Sigma Receptors (σ₁ and σ₂): These are intracellular chaperone proteins located at the mitochondria-associated endoplasmic reticulum membrane. They are implicated in a wide array of cellular functions, including calcium signaling, ion channel modulation, and cell survival. Their dysregulation is linked to various neurological diseases and the proliferation of cancer cells[4].

Derivatives of CEPC can be synthesized to bind with high affinity and selectivity to σ₁ and/or σ₂ receptors. In this context, the piperidine ring orients the molecule within the receptor's binding pocket, while other synthetically modified parts of the molecule (often derived from the carbonitrile group) form key interactions that determine affinity and functional activity (agonist vs. antagonist).

G CEPC CEPC Intermediate Modification Synthetic Modification (e.g., Reduction of nitrile to amine, followed by elaboration) CEPC->Modification SigmaLigand Piperidine-Based Sigma Receptor Ligand Modification->SigmaLigand SigmaReceptor Sigma (σ) Receptor (σ₁ or σ₂) SigmaLigand->SigmaReceptor Binding Signaling Modulation of Cellular Signaling Pathways SigmaReceptor->Signaling

Caption: Synthetic pathway from CEPC to a targeted Sigma Receptor ligand.

Experimental Protocols for Mechanistic Validation

To validate the proposed mechanisms of action for derivatives of CEPC, a series of well-defined experiments are required. The following protocols provide a self-validating framework for investigation.

Protocol: DNA Alkylation Assay

This experiment aims to confirm the DNA-alkylating potential of a CEPC-derived compound.

Objective: To determine if the test compound covalently binds to DNA.

Methodology:

  • Preparation: Synthesize a radiolabeled version of the test compound (e.g., with ³H or ¹⁴C) or use a fluorescently tagged analog.

  • Incubation: Incubate purified calf thymus DNA with increasing concentrations of the labeled test compound in a physiologically relevant buffer (e.g., PBS, pH 7.4) for 24 hours at 37°C.

  • DNA Precipitation: Precipitate the DNA using ice-cold ethanol to separate it from the unbound compound. Wash the DNA pellet multiple times with ethanol to remove any residual unbound compound.

  • Quantification:

    • Resuspend the washed DNA pellet in a suitable buffer.

    • Measure the DNA concentration using UV spectrophotometry at 260 nm.

    • Measure the amount of radioactivity using liquid scintillation counting (or fluorescence if a tagged analog was used).

  • Analysis: Calculate the amount of compound bound per unit of DNA. A concentration-dependent increase in bound compound confirms alkylating activity.

Caption: Experimental workflow for assessing DNA alkylation potential.

Protocol: Sigma Receptor Radioligand Binding Assay

This experiment determines the binding affinity of a CEPC derivative for sigma receptors.

Objective: To calculate the inhibition constant (Kᵢ) of a test compound for σ₁ and σ₂ receptors.

Methodology:

  • Tissue Preparation: Prepare cell membrane homogenates from a source rich in sigma receptors (e.g., guinea pig brain for σ₁, rat liver for σ₂).

  • Assay Setup: In a 96-well plate, combine:

    • The membrane preparation.

    • A specific radioligand (e.g., -pentazocine for σ₁, [³H]DTG for σ₂).

    • A range of concentrations of the unlabeled test compound.

  • Incubation: Incubate the plates at the appropriate temperature and time to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity.

  • Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (e.g., Cheng-Prusoff equation) to calculate the IC₅₀ and subsequently the Kᵢ value. A lower Kᵢ value indicates higher binding affinity.

Data Summary

The utility of this compound is rooted in its chemical versatility and the biological significance of the molecules it can generate.

Functional Moiety Chemical Reaction Biological Implication Potential Therapeutic Area
N-(2-Chloroethyl) Intramolecular cyclization followed by nucleophilic substitution[1]Covalent alkylation of macromolecules (e.g., DNA, proteins)Cancer[1]
C4-Carbonitrile Reduction to primary amine[1][5]Creation of a key pharmacophore for receptor interactionNeurological Disorders[1][4]
Hydrolysis to carboxylic acid[1]Introduction of a polar, hydrogen-bonding groupVarious
Piperidine Ring Serves as a rigid scaffoldProvides optimal 3D geometry for binding to targets like Sigma and Histamine H3 receptors[3]Neurological & Psychiatric Disorders

Conclusion

This compound is a quintessential example of a synthetic intermediate whose own mechanism of action is defined by its potential. Its true value is realized upon its conversion into more complex derivatives. The chloroethyl group provides a powerful tool for covalent modification of biological targets, suggesting applications in anticancer therapies. Simultaneously, the piperidine-4-carbonitrile core serves as a field-proven scaffold for developing high-affinity ligands for CNS targets, most notably the sigma receptor family. The strategic combination of these features in a single, readily modifiable molecule ensures that CEPC will remain a highly valuable tool for researchers and drug development professionals aiming to create next-generation therapeutics.

References

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Theoretical and Computational Perspectives on 1-(2-Chloroethyl)piperidine-4-carbonitrile: A Whitepaper for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(2-Chloroethyl)piperidine-4-carbonitrile is a versatile bifunctional molecule that serves as a valuable intermediate in the synthesis of a wide array of pharmaceutical agents.[1] Its unique structural features—a flexible piperidine ring, a reactive chloroethyl group, and a nitrile moiety—confer upon it a chemical versatility that is of significant interest in medicinal chemistry. This technical guide provides an in-depth exploration of the theoretical and computational studies applicable to this compound. By leveraging computational chemistry, we can elucidate its structural properties, predict its reactivity, and rationalize its role as a scaffold in drug design. This paper is intended for researchers, scientists, and drug development professionals seeking a deeper, theory-driven understanding of this important chemical entity.

Introduction: The Strategic Importance of Substituted Piperidines

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs targeting a wide range of diseases, including cancer and central nervous system disorders.[2] The six-membered nitrogenous heterocycle offers a desirable combination of properties: it can modulate physicochemical characteristics like lipophilicity and aqueous solubility, and its conformational flexibility allows for optimal positioning of substituents to interact with biological targets.[2][3] The introduction of specific functional groups onto the piperidine core, as seen in this compound, creates a powerful building block for generating diverse molecular libraries. The chloroethyl group provides a reactive handle for nucleophilic substitution, while the nitrile group can be transformed into other functionalities such as amines or carboxylic acids.[1]

This guide delves into the theoretical underpinnings that govern the behavior of this compound, from its fundamental molecular geometry to its potential interactions with biomolecules.

Molecular Structure and Conformational Landscape

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For this compound, the conformational preferences of the piperidine ring are of paramount importance.

Key Structural Features

The molecule, with the chemical formula C₈H₁₃ClN₂, is composed of three key functional regions:

  • The Piperidine Ring: A saturated heterocycle that can adopt several conformations.

  • The 2-Chloroethyl Group: An alkylating moiety that is key to many of its synthetic applications.

  • The 4-Carbonitrile Group: A versatile functional group that can participate in various chemical transformations.

Caption: Basic connectivity of this compound.

Conformational Analysis: A Theoretical Approach

The piperidine ring typically exists in a chair conformation to minimize steric and torsional strain. However, the presence of substituents can influence the equilibrium between different chair conformers, as well as the potential population of boat or twist-boat conformations. Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating these conformational preferences.[1][4]

Protocol for Conformational Analysis using DFT:

  • Initial Structure Generation: Generate multiple starting conformations, including different chair forms with axial and equatorial substituents, as well as boat and twist-boat forms.

  • Geometry Optimization: Perform geometry optimization for each starting structure using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). This process finds the lowest energy geometry for each conformer.

  • Frequency Calculation: For each optimized structure, perform a frequency calculation to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy.

  • Relative Energy Comparison: Compare the Gibbs free energies of all stable conformers to determine their relative populations at a given temperature.

Computational studies on substituted piperidines have shown that the interplay of steric hindrance, hyperconjugation, and dipole-dipole interactions dictates the most stable conformation.[1][5] For this compound, it is expected that the chair conformation with the larger chloroethyl group in the equatorial position would be the most stable.

Quantum Chemical Insights into Molecular Properties

Quantum chemical calculations provide a quantitative understanding of the electronic structure and properties of a molecule. These calculations are crucial for predicting reactivity and potential biological activity.

Methodology for Quantum Chemical Calculations

cluster_workflow Quantum Chemical Calculation Workflow Input Input Molecular Structure Geometry_Optimization Geometry Optimization (e.g., DFT/B3LYP/6-31G(d,p)) Input->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Electronic_Properties Calculation of Electronic Properties (HOMO, LUMO, MEP) Frequency_Calculation->Electronic_Properties Spectra_Prediction Prediction of Spectroscopic Data (NMR, IR) Frequency_Calculation->Spectra_Prediction Output Optimized Geometry, Energies, Spectra Electronic_Properties->Output Spectra_Prediction->Output

Caption: A generalized workflow for quantum chemical calculations.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability. A smaller gap suggests higher reactivity.[6][7]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is invaluable for identifying regions that are susceptible to electrophilic and nucleophilic attack.[6][8] In an MEP map, electron-rich regions (negative potential) are typically colored red, while electron-poor regions (positive potential) are colored blue. For this compound, the nitrogen of the nitrile group and the chlorine atom are expected to be regions of negative potential, while the hydrogens on the piperidine ring and the carbon attached to the chlorine are likely to be regions of positive potential.

PropertyHypothetical Calculated ValueSignificance
HOMO Energy -7.5 eVIndicates electron-donating ability
LUMO Energy -0.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap 7.0 eVRelates to chemical reactivity and stability
Dipole Moment 3.5 DMeasures the overall polarity of the molecule

Theoretical Spectroscopic Analysis

Computational methods can accurately predict spectroscopic data, which is essential for structural elucidation and validation of synthesized compounds.[9][10][11]

NMR Spectroscopy

Both ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT.[11] Comparing the calculated spectra with experimental data can confirm the proposed structure and provide insights into the conformational dynamics in solution.

NucleusHypothetical Experimental Shift (ppm)Hypothetical Calculated Shift (ppm)
¹³C (Nitrile) ~120~122
¹³C (C-Cl) ~45~47
¹H (CH₂-Cl) ~3.6~3.7
Infrared (IR) Spectroscopy

Frequency calculations in DFT not only provide thermodynamic data but also yield the vibrational frequencies and intensities of a molecule, which correspond to its IR spectrum.[12] Key predicted vibrational modes for this compound would include the C≡N stretch of the nitrile group (around 2240 cm⁻¹) and C-Cl stretching vibrations.

Reactivity and Mechanistic Pathways: A Theoretical Perspective

The reactivity of this compound is dominated by the chloroethyl group, which is susceptible to nucleophilic substitution reactions (SN2).[13][14]

Nucleophilic Substitution

Reactants This compound + Nu⁻ TS Transition State [Nu---CH₂---Cl]⁻ Reactants->TS SN2 Attack Products Substituted Product + Cl⁻ TS->Products Leaving Group Departure

Caption: A simplified representation of the SN2 reaction pathway.

Theoretical studies can model the entire reaction pathway, including the reactants, transition state, and products. By calculating the activation energy (the energy difference between the reactants and the transition state), the reaction rate can be predicted. Such studies can also investigate the influence of the solvent on the reaction mechanism and energetics.

Applications in Drug Design: A Computational Approach

The piperidine scaffold is a cornerstone in modern drug discovery.[3] Computational techniques are instrumental in guiding the design of novel drug candidates based on the this compound core.

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a target protein.[15][16][17] By using the structure of this compound as a starting point, derivatives can be designed and virtually screened against a panel of disease-relevant protein targets. The docking score, which estimates the binding affinity, helps prioritize which compounds to synthesize and test experimentally.

Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. By analyzing the structures of known active compounds containing the piperidine scaffold, a pharmacophore model can be developed.[18] This model can then be used to virtually screen large chemical databases to identify new molecules that are likely to be active.

Caption: A hypothetical pharmacophore model for a piperidine-based ligand.

Conclusion and Future Outlook

Theoretical and computational studies provide an indispensable framework for understanding the chemical and physical properties of this compound. From predicting its most stable conformation to modeling its reactivity and guiding its application in drug design, computational chemistry offers powerful tools to accelerate research and development. Future theoretical work could focus on exploring the reactivity of the nitrile group in more detail, investigating the metabolism of its derivatives, and performing more sophisticated molecular dynamics simulations to understand its interactions with biological targets in a dynamic environment. The synergy between theoretical predictions and experimental validation will continue to be a driving force in unlocking the full potential of this versatile molecule.

References

  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. Available at: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Wiley Online Library. Available at: [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Available at: [Link]

  • Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. National Institutes of Health (NIH). Available at: [Link]

  • Exploring the inhibitory potential of novel piperidine-derivatives against main protease (Mpro) of SARS-CoV-2: A hybrid approach consisting of molecular docking, MD simulations and MMPBSA analysis. National Institutes of Health (NIH). Available at: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. National Institutes of Health (NIH). Available at: [Link]

  • The conformational preferences of fluorinated piperidine derivatives... ResearchGate. Available at: [Link]

  • Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data. National Institutes of Health (NIH). Available at: [Link]

  • Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. National Institutes of Health (NIH). Available at: [Link]

  • Thermodynamic, HOMO-LUMO, MEP and ADMET Studies of Metronidazole and its Modified Derivatives Based on DFT. Lupine Publishers. Available at: [Link]

  • Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. ResearchGate. Available at: [Link]

  • Combined Pharmacophore Modeling, Docking, and 3D-QSAR Studies of PLK1 Inhibitors. MDPI. Available at: [Link]

  • Combining Predicted, Calculated, and Hands-On NMR Spectra to Enhance Instruction of Molecular Structure in Organic Chemistry. ACS Publications. Available at: [Link]

  • HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA molecule. OUCI. Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Publishing. Available at: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. Available at: [Link]

  • Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. ACS Publications. Available at: [Link]

  • Investigating the Inhibitory Potential of Repaglinide and Piperine Ligands on PPAR Gamma through In silico Analysis and Molecula. Preprints.org. Available at: [Link]

  • HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. DergiPark. Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. Available at: [Link]

  • Chapter 2: Recent Advances in Computational NMR Spectrum Prediction. RSC Publishing. Available at: [Link]

  • Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Press. Available at: [Link]

  • IR and NMR Spectra. Q-Chem. Available at: [Link]

  • Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. Available at: [Link]

  • DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. National Institutes of Health (NIH). Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. National Institutes of Health (NIH). Available at: [Link]

  • Nucleophilic Substitution Reaction. BYJU'S. Available at: [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. Available at: [Link]

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  • 19.01 Predicting Mechanisms of Nucleophilic Substitution Reactions. YouTube. Available at: [Link]

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Methodological & Application

The Strategic Utility of 1-(2-Chloroethyl)piperidine-4-carbonitrile in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Drug Discovery

In the landscape of contemporary drug discovery, the piperidine moiety stands as a cornerstone structural motif, embedded in a vast array of therapeutic agents.[1][2] Its prevalence is a testament to its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, while providing a three-dimensional framework for precise interaction with biological targets.[1] Within this important class of building blocks, 1-(2-Chloroethyl)piperidine-4-carbonitrile emerges as a particularly valuable intermediate. This bifunctional molecule, featuring a reactive chloroethyl group for N-alkylation and a versatile carbonitrile handle, offers medicinal chemists a powerful tool for the synthesis of complex molecular architectures, particularly those targeting the central nervous system (CNS) and other therapeutic areas.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It will elucidate the strategic applications of this compound, provide detailed, field-proven protocols for its use, and explore the causality behind key experimental choices, thereby empowering scientists to leverage this scaffold in their drug discovery endeavors.

Core Applications & Significance: The Chloroethylpiperidine Moiety in Action

The primary utility of this compound lies in its capacity as an alkylating agent, enabling the introduction of the substituted piperidine ring into a target molecule via nucleophilic substitution. This strategy has been successfully employed in the synthesis of several marketed drugs, underscoring the importance of the broader 1-(2-chloroethyl)piperidine scaffold.

Case Study 1: Synthesis of Umeclidinium

A close analog, 1-(2-chloroethyl)-4-piperidinecarboxylic acid ethyl ester , serves as a key intermediate in the synthesis of Umeclidinium bromide , a long-acting muscarinic antagonist used in the treatment of chronic obstructive pulmonary disease (COPD).[3][4][5] The synthesis involves the N-alkylation of ethyl isonipecotate with a 1-bromo-2-chloroethane, followed by further transformations to yield the final active pharmaceutical ingredient (API).[4][6] This example highlights the utility of the 1-(2-chloroethyl)piperidine core in constructing complex bicyclic systems.

Case Study 2: Synthesis of Raloxifene

1-(2-Chloroethyl)piperidine hydrochloride is a crucial building block in the synthesis of Raloxifene , a selective estrogen receptor modulator (SERM) used to prevent and treat osteoporosis in postmenopausal women.[7] The synthesis involves the condensation of 1-(2-chloroethyl)piperidine with a phenolic hydroxyl group to form an ether linkage, a common strategy in medicinal chemistry to connect different pharmacophoric elements.

Case Study 3: Synthesis of Cloperastine

The antitussive agent Cloperastine is also synthesized using 1-(2-chloroethyl)piperidine hydrochloride .[8][9][10][11] In this synthesis, the chloroethylpiperidine moiety is typically reacted with a substituted benzhydrol to form the final drug molecule. This further demonstrates the versatility of this building block in creating diverse chemical entities.

Chemical Reactivity and Synthetic Protocols

The chemical behavior of this compound is dominated by the electrophilic nature of the carbon bearing the chlorine atom, making it susceptible to nucleophilic attack. The 4-carbonitrile group is relatively stable under typical N-alkylation conditions but can be further transformed into other functional groups, such as carboxylic acids or amines, if desired.

Protocol 1: General N-Alkylation of a Phenolic Nucleophile

This protocol details a general procedure for the N-alkylation of a phenol with this compound, a common reaction in the synthesis of compounds like the raloxifene precursor.

Reaction Scheme:

Reductive_Amination reagent1 4-Cyanopiperidine product N-Alkylated 4-Cyanopiperidine reagent1->product Reducing Agent (e.g., NaBH(OAc)3) Solvent (e.g., DCM, DCE) Room Temperature reagent2 Aldehyde or Ketone (R-CHO or R-CO-R') reagent2->product caption Reductive Amination of 4-Cyanopiperidine

Sources

Application Notes & Protocols: The Synthetic Utility of 1-(2-Chloroethyl)piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1-(2-Chloroethyl)piperidine-4-carbonitrile, a versatile bifunctional building block in modern organic synthesis. We dissect its core reactivity, focusing on its application as a key intermediate in the construction of complex molecular architectures, particularly within pharmaceutical drug development. This document furnishes researchers, chemists, and drug development professionals with both the theoretical underpinnings and practical, field-tested protocols necessary to effectively leverage this reagent in their synthetic campaigns.

Introduction: A Profile of a Versatile Intermediate

This compound is a heterocyclic compound characterized by a piperidine ring scaffold substituted with a reactive chloroethyl group at the nitrogen atom and a carbonitrile moiety at the 4-position.[1] Its molecular formula is C₈H₁₃ClN₂.[2] This unique combination of functional groups makes it an invaluable intermediate for introducing the piperidine-4-carbonitrile motif into target molecules.

The chloroethyl group serves as a potent electrophile, primed for nucleophilic substitution, while the carbonitrile group offers a handle for a variety of chemical transformations, including hydrolysis to a carboxylic acid or reduction to a primary amine.[1] The compound is frequently utilized in its hydrochloride salt form (CAS: 111041-03-3), which enhances stability and improves solubility in aqueous media for certain applications.[1][3] Its structural elements are prevalent in molecules designed to target the central nervous system, making it a compound of significant interest in medicinal chemistry.[1][4]

Table 1: Chemical and Physical Properties

PropertyThis compoundThis compound HCl
CAS Number 108890-51-3[2]111041-03-3[3][5]
Molecular Formula C₈H₁₃ClN₂[1]C₈H₁₄Cl₂N₂[3][6]
Molecular Weight 172.66 g/mol [2]209.12 g/mol [3][7]
Appearance Not specified; typically an oil or low-melting solidWhite to beige crystalline powder
Purity Typically ≥97%[2]Typically ≥98%[3]

Core Reactivity and Mechanistic Rationale

The synthetic utility of this compound is primarily dictated by the reactivity of its chloroethyl side chain. This group functions as a robust alkylating agent, enabling the covalent attachment of the entire piperidine structure to a nucleophilic substrate.

The Cornerstone Reaction: N-Alkylation via Nucleophilic Substitution

The most prevalent application of this reagent is in Sₙ2-type reactions. The electron-withdrawing nature of the chlorine atom polarizes the C-Cl bond, rendering the terminal carbon atom highly electrophilic. This facilitates attack by a wide range of nucleophiles, including amines, phenoxides, and thiolates, to form a new carbon-nucleophile bond.

The choice of base and solvent is critical for achieving high yields and minimizing side reactions. A non-nucleophilic, inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is commonly employed to neutralize the HCl generated during the reaction (or to deprotonate the nucleophile) without competing in the substitution. Polar aprotic solvents such as acetonitrile (CH₃CN) or dimethylformamide (DMF) are ideal for solvating the reactants and promoting the Sₙ2 pathway.

SN2_Mechanism cluster_reactants Reactants cluster_products Products reagent This compound product Product (Piperidine-substituted molecule) reagent->product nucleophile Nu-H (e.g., R-NH₂, R-OH) activated_nu Nu⁻ nucleophile->activated_nu Deprotonation base Base (e.g., K₂CO₃) base->activated_nu salt Base-H⁺ + Cl⁻ base->salt activated_nu->product SN2 Attack on Chloroethyl Group protocol_workflow setup 1. Reaction Setup Combine Phenol, K₂CO₃, and Solvent in a flask. add_reagent 2. Reagent Addition Add this compound. setup->add_reagent reflux 3. Reaction Heat mixture to reflux (e.g., 80-100°C) for 8-24h. Monitor by TLC/LC-MS. add_reagent->reflux cool 4. Cool Down Cool reaction to room temperature. reflux->cool filter 5. Filtration Filter off inorganic salts (K₂CO₃). cool->filter concentrate 6. Concentration Remove solvent under reduced pressure. filter->concentrate workup 7. Aqueous Work-up Dissolve residue in EtOAc. Wash with water and brine. concentrate->workup dry 8. Drying Dry organic layer over MgSO₄. workup->dry purify 9. Purification Concentrate and purify crude product via column chromatography. dry->purify

Caption: Workflow for a typical N-alkylation experiment.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted phenol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and a suitable volume of acetonitrile (to make a ~0.1-0.5 M solution).

  • Reagent Addition: Add this compound (1.2 eq) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up and Isolation: a. Once the reaction is complete, cool the mixture to room temperature. b. Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile. c. Concentrate the filtrate under reduced pressure to remove the solvent. [4] d. Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. e. Wash the organic layer sequentially with water (2x) and brine (1x). [8] f. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product. [8]5. Purification: Purify the crude material by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Protocol 2: Hydrolysis of the Nitrile to a Carboxylic Acid

This protocol outlines the conversion of the product from Protocol 1 into its corresponding carboxylic acid.

Materials:

  • Piperidine-4-carbonitrile derivative (1.0 eq)

  • 6M Hydrochloric Acid (HCl) or 20% Sodium Hydroxide (NaOH) solution

  • Dioxane or Ethanol (as a co-solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the nitrile-containing compound (1.0 eq) in a mixture of dioxane and 6M aqueous HCl (e.g., a 1:1 ratio).

  • Reaction Conditions: Heat the mixture to reflux (approx. 100°C) and maintain for 12-48 hours. Monitor the disappearance of the starting material and the formation of the acid product by TLC or LC-MS.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. If the reaction was performed under acidic conditions, carefully adjust the pH to ~2-3 with a saturated base (e.g., NaOH) if a precipitate forms, or extract directly. If performed under basic conditions, acidify with concentrated HCl to pH ~2-3. c. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. [4] d. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid. Further purification may be achieved by recrystallization or chromatography if necessary.

Safety and Handling

This compound and its hydrochloride salt are hazardous chemicals and must be handled with care.

  • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). [2][3]* Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. [9][10]* Handling: Use only in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. [9][10]Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [2]* Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place. [10]

References

  • Shree Ganesh Chemicals. (n.d.). N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers. [Link]

  • Organic Syntheses. (n.d.). Procedure for quenching and extraction. [Link]

  • Synthonix, Inc. (n.d.). This compound hydrochloride. [Link]

Sources

Application Note & Protocols: 1-(2-Chloroethyl)piperidine-4-carbonitrile as a Versatile Scaffold for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(2-Chloroethyl)piperidine-4-carbonitrile is a bifunctional synthetic building block of significant interest in medicinal chemistry and drug discovery. Its structure, incorporating a reactive chloroethyl group for N-alkylation and a versatile carbonitrile moiety, makes it an ideal starting point for creating diverse molecular libraries. The piperidine core is a privileged scaffold, frequently found in FDA-approved drugs, particularly those targeting the central nervous system (CNS), due to its favorable pharmacokinetic properties.[1][2] This document provides an in-depth guide to the reactivity of this building block and detailed protocols for its application in the synthesis of novel compounds.

Introduction: The Strategic Advantage of the Piperidine Scaffold

The piperidine ring is the most common heterocycle in FDA-approved pharmaceuticals, prized for its ability to improve solubility, metabolic stability, and bioavailability.[1][2] this compound capitalizes on this scaffold, presenting two orthogonal points for chemical modification. This dual reactivity allows for a modular approach to synthesis, enabling the systematic exploration of chemical space around a proven pharmacophore.

  • The N-(2-chloroethyl) Group: This is a potent electrophile, primed for nucleophilic substitution reactions. It serves as a handle to introduce the entire piperidine-4-carbonitrile moiety onto various nucleophilic substrates, such as phenols, anilines, and other heterocycles.

  • The 4-Carbonitrile Group: The nitrile is a stable yet highly versatile functional group. It can be transformed into a primary amine, a carboxylic acid, an amide, or even a ketone, providing a secondary vector for diversification.[3][4][5]

This combination makes the molecule a key intermediate for compounds targeting neurological disorders, cancer, and other therapeutic areas.[6]

Core Reactivity and Mechanistic Considerations

Understanding the distinct reactivity of the two functional groups is crucial for strategic synthesis design.

G cluster_main This compound cluster_reactions Synthetic Transformations cluster_products Derivative Classes main_struct alkylation N-Alkylation (SN2 Reaction) main_struct->alkylation Chloroethyl Group (Electrophilic Site) reduction Nitrile Reduction main_struct->reduction Carbonitrile Group (Versatile Handle) ether_amine Aryl Ethers / N-Substituted Amines alkylation->ether_amine hydrolysis Nitrile Hydrolysis grignard Grignard Reaction primary_amine Primary Amines (-CH₂NH₂) reduction->primary_amine acid_amide Carboxylic Acids (-COOH) Amides (-CONH₂) hydrolysis->acid_amide ketone Ketones (-C(O)R) grignard->ketone G start Start: This compound + Nucleophilic Core (e.g., Phenol) reaction Step 1: N-Alkylation (Base, Solvent, Heat) start->reaction intermediate Intermediate: Core-linker-piperidine-CN reaction->intermediate reduction Step 2a: Nitrile Reduction (e.g., LiAlH₄) intermediate->reduction Diversification hydrolysis Step 2b: Nitrile Hydrolysis (H₃O⁺ or OH⁻) intermediate->hydrolysis product_a Final Compound A: Core-linker-piperidine-CH₂NH₂ reduction->product_a product_b Final Compound B: Core-linker-piperidine-COOH hydrolysis->product_b

Figure 2: Synthetic workflow for creating a small library of CNS-targeted compounds.

Experimental Protocols

Safety Precaution: Always handle this compound and its hydrochloride salt in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: General Procedure for N-Alkylation of a Phenolic Substrate

This protocol describes the synthesis of 1-(2-phenoxyethyl)piperidine-4-carbonitrile as a representative example.

Materials:

  • Phenol (1.0 eq)

  • This compound hydrochloride (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Water, Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the phenolic substrate (1.0 eq), potassium carbonate (3.0 eq), and acetonitrile (approx. 0.1 M concentration of the phenol).

  • Add this compound hydrochloride (1.1 eq) to the suspension.

  • Heat the reaction mixture to reflux (approx. 82°C for ACN) and stir vigorously.

  • Self-Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 2-4 hours until the starting phenol is consumed (typically 12-24 hours).

  • Once complete, cool the reaction mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of ACN or EtOAc.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Work-up: Partition the resulting residue between ethyl acetate and water. Separate the organic layer, wash it sequentially with 1M NaOH (to remove any unreacted phenol), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure N-alkylated product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

NucleophileBaseSolventTemperatureTypical Yield
PhenolK₂CO₃ACNReflux75-90%
AnilineK₂CO₃ / DIPEADMF80-100°C60-80%
ThiophenolNa₂CO₃AcetoneReflux80-95%
Secondary AmineDIPEAACN60°C70-85%
Table 1: Representative conditions for N-alkylation reactions. Yields are illustrative and substrate-dependent.
Protocol 2: Reduction of the Nitrile to a Primary Amine

This protocol describes the conversion of an N-alkylated piperidine-4-carbonitrile to the corresponding 4-(aminomethyl)piperidine derivative.

Materials:

  • N-alkylated piperidine-4-carbonitrile (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

Procedure:

  • Caution: LiAlH₄ reacts violently with water. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (Nitrogen or Argon).

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF.

  • Cool the suspension to 0°C using an ice bath.

  • Dissolve the N-alkylated piperidine-4-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel. Control the addition rate to maintain the internal temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for 4-6 hours.

  • Self-Validation: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Work-up (Fieser method): Cool the reaction mixture back to 0°C. Cautiously and slowly quench the reaction by the sequential dropwise addition of:

    • 'X' mL of water (where 'X' is the mass of LiAlH₄ in grams).

    • 'X' mL of 15% aqueous NaOH.

    • '3X' mL of water.

  • A granular white precipitate should form. Allow the mixture to stir at room temperature for 1 hour.

  • Filter the mixture through a pad of Celite®, washing the solids thoroughly with THF or EtOAc.

  • Concentrate the filtrate under reduced pressure to yield the crude primary amine.

  • Purification: The product may be pure enough for subsequent steps, or it can be purified by silica gel chromatography (using a DCM/Methanol gradient, often with 1% triethylamine to prevent streaking).

  • Characterization: Confirm the structure via NMR and MS. The disappearance of the nitrile peak in the IR spectrum (~2200 cm⁻¹) is a key indicator of reaction completion.

References

  • Title: Electrochemical Aminoxyl-Mediated α-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification Source: Journal of the American Chemical Society URL: [Link]

  • Title: Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents Source: PubMed Central (PMC), NIH URL: [Link]

  • Title: Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents Source: PubMed URL: [Link]

  • Title: Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation Source: PubMed Central (PMC), NIH URL: [Link]

  • Title: Conversion of nitrile to other functional groups. Source: ResearchGate URL: [Link]

  • Title: Reactions of Nitriles Source: Chemistry Steps URL: [Link]

  • Title: 20.7: Chemistry of Nitriles Source: Chemistry LibreTexts URL: [Link]

  • Title: 20.7 Chemistry of Nitriles Source: OpenStax URL: [Link]

  • Title: Procedure for N-alkylation of Piperidine? Source: ResearchGate URL: [Link]

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Application Note & Protocol: N-Alkylation with 1-(2-Chloroethyl)piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Incorporation of the Piperidine Moiety

N-alkylation is a cornerstone transformation in organic synthesis, enabling the formation of crucial carbon-nitrogen bonds.[1] This application note provides a comprehensive technical guide for the N-alkylation of nucleophiles using 1-(2-Chloroethyl)piperidine-4-carbonitrile, a versatile bifunctional reagent. This compound is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmaceutical agents, particularly those targeting the central nervous system.[2][3][4]

The structure is characterized by a piperidine ring, a prevalent scaffold in numerous bioactive molecules, and a reactive 2-chloroethyl group that acts as the electrophilic site for alkylation.[2][4][5] The nitrile functional group offers an additional handle for subsequent chemical modifications. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed experimental protocol, and field-proven strategies for optimization and troubleshooting.

Mechanistic Rationale: The SN2 Pathway

The N-alkylation reaction with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][7][8][9] This pathway involves the concerted attack of a nucleophile on the electrophilic carbon atom of the chloroethyl group, leading to the displacement of the chloride leaving group.

Key Components and Their Roles:

  • Nucleophile (Nu-H): Typically a primary or secondary amine, although other nucleophiles like thiols or alcohols can be used. The lone pair of electrons on the nitrogen atom initiates the attack.[6]

  • Electrophile: this compound. The carbon atom bonded to chlorine is electron-deficient (electrophilic) due to the inductive effect of the electronegative chlorine atom.

  • Base: The use of a base is critical. It serves two primary functions: (1) to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate and deactivate the starting amine, and (2) to deprotonate the nucleophile, increasing its nucleophilicity and reactivity.[10][11][12][13] Common choices include inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (Et₃N).[10][14][15]

  • Leaving Group: The chloride ion (Cl⁻) is displaced during the nucleophilic attack.

A significant challenge in the N-alkylation of primary and secondary amines is the potential for over-alkylation .[8][16] The product of the initial alkylation (a secondary or tertiary amine) is often more nucleophilic than the starting amine, allowing it to compete for the remaining alkylating agent.[6][16] This can lead to a mixture of mono-alkylated, di-alkylated, and even quaternary ammonium salt products, complicating purification and reducing the yield of the desired compound.[8][16][17]

SN2_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products Nu R₂N-H (Nucleophile) TS [R₂HN···CH₂(CH₂-Pip-CN)···Cl]⁻ Nu->TS Sₙ2 Attack AlkylHalide Cl-CH₂CH₂-Pip-CN (Electrophile) AlkylHalide->TS Base Base: Product R₂N-CH₂CH₂-Pip-CN (Alkylated Product) TS->Product Bond Formation & Cleavage Salt Base-H⁺ + Cl⁻

Caption: Sₙ2 mechanism for N-alkylation.

Detailed Experimental Protocol

This protocol provides a general procedure for the N-alkylation of a secondary amine. It should be adapted based on the specific reactivity of the nucleophile and the scale of the reaction.

Materials & Equipment
Reagents & Materials Equipment
Amine Nucleophile (e.g., secondary amine)Round-bottom flask(s)
This compoundReflux condenser & heating mantle
Anhydrous Potassium Carbonate (K₂CO₃)Magnetic stirrer and stir bar
Anhydrous Acetonitrile (MeCN) or DMFSyringe and needles / Dropping funnel
Ethyl Acetate (EtOAc)Rotary evaporator
Deionized WaterSeparatory funnel
Brine (Saturated aq. NaCl)Standard glassware (beakers, flasks)
Anhydrous Sodium Sulfate (Na₂SO₄)TLC plates (Silica gel 60 F₂₅₄)
Silica Gel (for chromatography)Column chromatography setup

Safety Precaution: 1-(2-Chloroethyl)piperidine derivatives and other alkylating agents should be handled with care. They are potential irritants and suspected mutagens.[1][18] Always work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[18]

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the amine nucleophile (1.0 eq.).

    • Dissolve the amine in a suitable volume of anhydrous acetonitrile (e.g., 10-20 mL per mmol of amine).

    • Add finely ground anhydrous potassium carbonate (2.0-3.0 eq.) to the solution. The base acts as an acid scavenger.[9]

    • Add this compound (1.0-1.2 eq.) to the stirred suspension. For highly reactive amines, slow addition via a syringe pump can help control the reaction and minimize side products.[19]

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain vigorous stirring.

    • Monitor the reaction progress periodically by Thin Layer Chromatography (TLC) or LC-MS.[13][14] A typical mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes.

  • Work-Up and Isolation:

    • Once the reaction is complete (typically indicated by the consumption of the starting amine, ~12-24 hours), cool the mixture to room temperature.

    • Filter the suspension through a pad of Celite to remove the inorganic salts (K₂CO₃ and KCl).[9][13] Wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.[14][19]

    • Partition the resulting residue between ethyl acetate and deionized water.

    • Separate the organic layer. Wash it sequentially with deionized water and then with brine to remove any remaining inorganic impurities.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.[13]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[9][13][14]

    • The choice of eluent will depend on the polarity of the product. A gradient system, starting with a non-polar solvent mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increasing the polarity, is often effective.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to obtain the final N-alkylated product.

    • Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, MS).

Workflow A 1. Reaction Setup (Amine, Base, Solvent) B 2. Add Alkylating Agent This compound A->B C 3. Heat to Reflux Monitor by TLC/LC-MS B->C D 4. Cool & Filter (Remove Inorganic Salts) C->D E 5. Concentrate (Rotary Evaporation) D->E F 6. Liquid-Liquid Extraction (EtOAc / Water) E->F G 7. Dry & Concentrate (Na₂SO₄ & Roto-Vap) F->G H 8. Purify (Silica Gel Chromatography) G->H I 9. Characterize Product (NMR, MS) H->I

Caption: General experimental workflow for N-alkylation.

Reaction Parameters and Optimization

The success of the N-alkylation reaction is highly dependent on the judicious choice of reaction conditions. The following table summarizes key parameters for consideration.

ParameterOptions & ConsiderationsRationale & Justification
Nucleophile Primary Amines, Secondary Amines (Aliphatic & Aromatic)Aliphatic amines are generally more nucleophilic and react faster than aromatic amines. Primary amines are susceptible to di-alkylation.
Base K₂CO₃, Cs₂CO₃, Et₃N, DIPEAK₂CO₃ is a cost-effective and commonly used base.[10][15] Cs₂CO₃ can be more effective for less reactive nucleophiles.[20] Organic amines like Et₃N are also used but can complicate purification.
Solvent Acetonitrile (MeCN), Dimethylformamide (DMF), AcetonePolar aprotic solvents are preferred as they solvate the cation of the base while leaving the anion reactive.[10][15] DMF is a good choice for reactions requiring higher temperatures, but is more difficult to remove.[10][19]
Temperature Room Temp. to Reflux (e.g., 80-120 °C)Higher temperatures increase the reaction rate, which is often necessary for less reactive nucleophiles like anilines. However, this can also increase the rate of side reactions.
Stoichiometry 1.0 - 1.2 eq. of alkylating agentUsing a slight excess of the amine or slow addition of the alkylating agent can help minimize over-alkylation.[19] A large excess of the alkylating agent will favor the formation of quaternary salts.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficiently reactive nucleophile. 2. Base is not strong enough or is hydrated. 3. Reaction temperature is too low.1. Switch to a more polar solvent (e.g., DMF) and increase the temperature. 2. Use a stronger base like Cs₂CO₃. Ensure all reagents and solvents are anhydrous. 3. Consider adding a catalytic amount of sodium iodide (NaI) to promote an in situ Finkelstein reaction, converting the alkyl chloride to the more reactive alkyl iodide.
Multiple Products (Over-alkylation) 1. The mono-alkylated product is more nucleophilic than the starting amine. 2. Stoichiometry favors further reaction.1. Use a larger excess of the starting amine nucleophile (if it is inexpensive). 2. Add the alkylating agent slowly to the reaction mixture using a syringe pump to maintain a low concentration.[19] 3. For primary amines, consider a protection-alkylation-deprotection strategy.
Product is a Sticky Oil / Difficult to Purify 1. Product is inherently non-crystalline. 2. Presence of impurities.1. If column chromatography fails, attempt trituration with a non-polar solvent (e.g., hexanes, diethyl ether) to induce crystallization.[14] 2. Consider converting the amine product to its hydrochloride salt, which is often a crystalline solid and easier to purify by recrystallization.

References

  • University of Calgary. (n.d.). Alkylation of Amines. Retrieved from [Link]

  • ScienceMadness. (2022). Best Conditions For N-Alkylation? Retrieved from [Link]

  • Gholamimanchan, M., et al. (2021). The influence of various bases on one-pot N-alkylation of nucleobases via alcohol. Scientific Reports.
  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • ChemistryViews. (2023). Highly Efficient, Base-Catalyzed Alkylation Reactions. Retrieved from [Link]

  • ResearchGate. (2015). For alkylation of a secondary amine... which base and solvent do I have to use? Retrieved from [Link]

  • Clark, J. (n.d.). multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. Retrieved from [Link]

  • YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Synthetic Methods for Alkyl Amines. Retrieved from [Link]

  • Lund University. (2023). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols... Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

  • ChemBK. (2024). 1-(2-Chloroethyl)piperidine. Retrieved from [Link]

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  • LCGC Europe. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-(2-Aminoethyl)piperidine-4-carbonitrile dihydrochloride. Retrieved from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

  • Lawley, P. D., et al. (1974). Isolation and identification of products from alkylation of nucleic acids: ethyl- and isopropyl-purines. Biochemical Journal.
  • Arulraj, R., et al. (2021).
  • Iaroshenko, V. O., et al. (2021).
  • Organic Syntheses. (n.d.). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Retrieved from [Link]

  • Banks, H. D. (1992). Piperidine Synthesis.
  • University of Leeds. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.

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Application Notes and Protocols for the Comprehensive Characterization of 1-(2-Chloroethyl)piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of 1-(2-Chloroethyl)piperidine-4-carbonitrile in Pharmaceutical Synthesis

This compound is a pivotal intermediate in the synthesis of a multitude of active pharmaceutical ingredients (APIs).[1] Its molecular architecture, featuring a reactive chloroethyl group, a central piperidine ring, and a cyano moiety, makes it a versatile building block in medicinal chemistry for developing drugs targeting a range of conditions, including neurological disorders.[1] The purity and comprehensive characterization of this intermediate are of paramount importance, as they directly influence the quality, safety, and efficacy of the final drug product.[2][3] Stringent quality control of pharmaceutical intermediates is a regulatory expectation and a cornerstone of Good Manufacturing Practices (GMP).[3][4]

This technical guide provides a suite of robust analytical methods for the in-depth characterization of this compound. The protocols herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and stability of this critical intermediate, aligning with the principles outlined by the International Council for Harmonisation (ICH) guidelines.[5]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for method development.

PropertyValueSource
Molecular Formula C₈H₁₃ClN₂[6]
Molecular Weight 172.65 g/mol [6]
CAS Number 108890-51-3[6]
Appearance Typically a solidInferred from common piperidine derivatives
Solubility Soluble in organic solvents like methanol, acetonitrile, and dichloromethane. The hydrochloride salt form exhibits enhanced aqueous solubility.[1]

Analytical Workflow for Comprehensive Characterization

A multi-faceted analytical approach is necessary to fully characterize this compound. This involves a combination of chromatographic and spectroscopic techniques to confirm its structure, quantify its purity, and identify any potential impurities.

Analytical_Workflow cluster_Sample Sample Preparation cluster_Stability Stability Assessment Sample This compound Sample HPLC HPLC-UV/MS (Purity, Assay, Impurity Profiling) Sample->HPLC GC_MS GC-MS (Residual Solvents, Volatile Impurities) Sample->GC_MS NMR NMR Spectroscopy ('H, ¹³C) (Structural Elucidation) Sample->NMR FTIR FTIR Spectroscopy (Functional Group Identification) Sample->FTIR MS Mass Spectrometry (Molecular Weight Confirmation) HPLC->MS Forced_Deg Forced Degradation Studies (Degradation Pathway Analysis) HPLC->Forced_Deg

Figure 1: A comprehensive analytical workflow for the characterization of this compound.

Part 1: Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are the cornerstone for assessing the purity of pharmaceutical intermediates and identifying potential process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

A robust reversed-phase HPLC (RP-HPLC) method is essential for quantifying the purity of this compound and separating it from non-volatile impurities. Given that the molecule lacks a strong UV chromophore, detection at low UV wavelengths (e.g., 210 nm) or the use of a universal detector like a Charged Aerosol Detector (CAD) is recommended for accurate quantitation.[7]

Rationale for Method Design:

  • Column Selection: A C18 column is a versatile and common choice for the separation of moderately polar compounds like piperidine derivatives.[8]

  • Mobile Phase: A gradient of a buffered aqueous phase and an organic solvent like acetonitrile allows for the effective elution of the main component and a range of potential impurities with varying polarities. The use of a buffer (e.g., phosphate or acetate) helps to maintain a consistent pH and improve peak shape for the basic piperidine compound.[9]

  • Detector: UV detection at a low wavelength is a practical choice, although a mass spectrometer (MS) detector would provide valuable mass information for peak identification and tracking.

Detailed HPLC Protocol:

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV/Vis or PDA detector. An MS detector is highly recommended.

Chromatographic Conditions:

ParameterRecommended SettingJustification
Column C18, 150 mm x 4.6 mm, 3.5 µmProvides good resolution for a wide range of analytes.
Mobile Phase A 0.01 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric AcidBuffering capacity for good peak shape of the basic analyte.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 0-5 min: 10% B; 5-25 min: 10-70% B; 25-30 min: 70% B; 30.1-35 min: 10% BA shallow gradient ensures good separation of closely eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Detection UV at 210 nmGeneral wavelength for compounds with limited chromophores.
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.Ensures sample solubility and compatibility with the mobile phase.

Method Validation: This method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[2][5]

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents and Volatile Impurities

The analysis of residual solvents is a critical safety requirement in pharmaceutical manufacturing.[3][6] Headspace GC-MS is the preferred method for this analysis due to its ability to handle volatile and semi-volatile compounds without introducing the non-volatile API into the GC system.[10][11]

Rationale for Method Design:

  • Headspace Sampling: This technique minimizes matrix effects and protects the GC system from contamination by the non-volatile intermediate.[12]

  • Column Selection: A mid-polarity column, such as a 6% cyanopropyl-phenyl phase (e.g., DB-624), is well-suited for separating a wide range of common organic solvents.[11]

  • MS Detection: Provides definitive identification of the solvents based on their mass spectra and allows for sensitive quantification.[13]

Detailed Headspace GC-MS Protocol:

Instrumentation:

  • Gas chromatograph with a headspace autosampler and a mass selective detector.

Chromatographic Conditions:

ParameterRecommended SettingJustification
Column DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness or equivalentExcellent for separating a broad range of residual solvents.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas compatible with MS.
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 minA temperature program that covers the boiling points of common solvents.
Injector Temperature 250 °CEnsures complete volatilization of the analytes.
Transfer Line Temp 250 °CPrevents condensation of analytes before entering the MS.
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization mode for creating reproducible mass spectra.
Scan Range m/z 35-350Covers the mass range of common solvents.

Headspace Parameters:

ParameterRecommended Setting
Vial Equilibration Temp 80 °C
Vial Equilibration Time 20 min
Loop Temperature 90 °C
Transfer Line Temp 100 °C
Sample Preparation Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable high-boiling point solvent (e.g., DMSO).

Part 2: Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic techniques provide unambiguous structural information and are essential for confirming the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the chemical structure of organic molecules. Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Spectral Features (in CDCl₃):

  • Piperidine Ring Protons: A series of complex multiplets between approximately δ 1.5-3.0 ppm.

  • Proton at C4: A multiplet around δ 2.8-3.2 ppm, coupled to the adjacent methylene protons.

  • -N-CH₂-CH₂-Cl: A triplet around δ 2.8-3.0 ppm.

  • -N-CH₂-CH₂-Cl: A triplet around δ 3.6-3.8 ppm, deshielded by the electronegative chlorine atom.[14]

Expected ¹³C NMR Spectral Features (in CDCl₃):

  • Piperidine Ring Carbons: Signals expected in the range of δ 25-55 ppm.

  • Carbon at C4: A signal around δ 30-35 ppm.

  • -N-CH₂-CH₂-Cl: A signal around δ 55-60 ppm.

  • -N-CH₂-CH₂-Cl: A signal around δ 40-45 ppm.

  • -C≡N (Nitrile Carbon): A characteristic signal in the downfield region, typically around δ 118-125 ppm.

Detailed NMR Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a minimum field strength of 400 MHz.

  • Data Processing: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[15]

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
~2940-2850C-H (Aliphatic)Stretching
~2240-C≡N (Nitrile)Stretching
~1450C-HBending
~1100C-NStretching
~750C-ClStretching

Detailed FTIR Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and can provide structural information through fragmentation patterns.

Expected Mass Spectrum (Electron Ionization):

  • Molecular Ion (M⁺): A peak at m/z 172, with an isotopic peak at m/z 174 (approximately one-third the intensity) due to the presence of the ³⁷Cl isotope.

  • Key Fragments: Alpha-cleavage adjacent to the nitrogen is a common fragmentation pathway for piperidine derivatives.[16] Expect fragments corresponding to the loss of the chloroethyl group or cleavage of the piperidine ring.

MS_Fragmentation Molecule This compound [M]⁺˙ m/z = 172/174 Fragment1 Loss of Cl [M-Cl]⁺ m/z = 137 Molecule:f1->Fragment1 -•Cl Fragment2 Loss of CH₂Cl [M-CH₂Cl]⁺ m/z = 123 Molecule:f1->Fragment2 -•CH₂Cl Fragment3 α-Cleavage Piperidinium ion m/z = 96 Molecule:f1->Fragment3 -•CH₂CH₂Cl

Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.

Part 3: Stability Assessment through Forced Degradation

Forced degradation studies are essential to understand the intrinsic stability of a pharmaceutical intermediate and to develop stability-indicating analytical methods.[17][18][19] These studies involve subjecting the compound to harsh conditions to induce degradation.

Protocol for Forced Degradation Studies:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile/water).

  • Stress Conditions: Expose the stock solution to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid sample at 105 °C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light as per ICH Q1B guidelines.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples and dilute all samples to a suitable concentration. Analyze the stressed samples using the validated HPLC method alongside an unstressed control sample.

  • Data Evaluation: Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. Peak purity analysis of the main peak should be performed to ensure it is free from co-eluting degradants.

Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the characterization of this compound. A combination of chromatographic and spectroscopic techniques is crucial for ensuring the identity, purity, and stability of this key pharmaceutical intermediate. Adherence to these protocols and the principles of method validation outlined in ICH guidelines will contribute to the overall quality and safety of the final pharmaceutical products derived from this compound.

References

  • IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]

  • LabRulez GCMS. (n.d.). Analyzing Residual Solvents in Pharmaceutical Products Using GC Headspace with Valve-and-Loop Sampling. Available at: [Link]

  • SHIMADZU CORPORATION. (n.d.). M272A Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System. Available at: [Link]

  • ResearchGate. (2022, November). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Available at: [Link]

  • ResearchGate. (n.d.). A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS. Available at: [Link]

  • PubChem. (n.d.). Piperidine, 1-(2-chloroethyl)-, hydrochloride. Available at: [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • Eurachem. (n.d.). ICH Q2(R2) & Q14 Guidelines and impact on validation in OMCL Laboratories. Available at: [Link]

  • LCGC International. (2025, June 23). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. Available at: [Link]

  • PYG Lifesciences. (2024, December 23). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. Available at: [Link]

  • ICH. (2022, March 24). Validation of Analytical Procedure Q2(R2). Available at: [Link]

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • HPLC Method Development Guide. (2004, May). Method Development Guide. Available at: [Link]

  • Pat Sandra, et al. (2009, December 1). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Available at: [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Available at: [Link]

  • IJSDR. (2023, June). Force Degradation for Pharmaceuticals: A Review. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Available at: [Link]

  • Metin Balci. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

  • Semantic Scholar. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Available at: [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

  • SHIMADZU CORPORATION. (n.d.). Solutions for Pharmaceutical Impurities. Available at: [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Available at: [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

  • SHIMADZU CORPORATION. (n.d.). Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances - No. 62. Available at: [Link]

  • SHIMADZU CORPORATION. (n.d.). Impurities Analysis. Available at: [Link]

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  • ResearchGate. (n.d.). (PDF) Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Available at: [Link]

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high-throughput screening assays involving 1-(2-Chloroethyl)piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to High-Throughput Screening Assays for the Alkylating Agent 1-(2-Chloroethyl)piperidine-4-carbonitrile

Introduction

In the landscape of modern drug discovery, high-throughput screening (HTS) serves as a cornerstone for identifying novel therapeutic agents from vast chemical libraries.[1][2][3] The compound this compound, hereafter referred to as 1-CEPCN, presents a compelling scaffold for investigation. Its structure is characterized by a piperidine ring, a common motif in pharmaceuticals, and two key functional groups: a reactive 2-chloroethyl side chain and a carbonitrile moiety.[4][5]

The chloroethyl group is of particular significance. It is a well-established precursor to a reactive aziridinium ion, which functions as an alkylating agent capable of forming covalent bonds with biological nucleophiles.[4] This reactivity is the mechanistic basis for many classic chemotherapeutic agents that target DNA, inducing cytotoxicity in rapidly proliferating cancer cells.[1][2][4] This application note provides a comprehensive guide for researchers and drug development professionals on designing and executing a robust HTS cascade to investigate the biological activity of 1-CEPCN and its analogs, with a focus on its potential as a cytotoxic, DNA-damaging agent.

Section 1: The Mechanistic Rationale: A Focus on DNA Alkylation

The primary hypothesis for the biological activity of 1-CEPCN is driven by the chemical reactivity of its 2-chloroethyl group. Through intramolecular cyclization, this group can form a highly strained and electrophilic aziridinium ion. This intermediate is then susceptible to nucleophilic attack by electron-rich sites on macromolecules. Within a cell, the most critical targets are the nucleophilic centers on DNA bases (e.g., the N7 position of guanine).

Covalent modification of DNA, or DNA alkylation, triggers a cascade of cellular events. The cell recognizes the DNA lesion and activates the DNA Damage Response (DDR), a complex signaling network that arrests the cell cycle to allow for DNA repair. If the damage is too extensive to be repaired, the DDR pathway can signal for the initiation of programmed cell death, or apoptosis, to eliminate the compromised cell. This mechanism forms the basis of our proposed screening strategy.

G cluster_compound 1-CEPCN Reactivity cluster_cellular Cellular Cascade C This compound (1-CEPCN) A Aziridinium Ion Intermediate (Highly Electrophilic) C->A Intramolecular Cyclization DNA Nucleophilic Site on DNA (e.g., N7 of Guanine) A->DNA Covalent Alkylation DDR DNA Damage Response (DDR) (e.g., γH2AX activation) DNA->DDR Lesion Recognition Apoptosis Apoptosis (Caspase-3/7 Activation) DDR->Apoptosis Signaling Cascade (if damage is severe) Viability Decreased Cell Viability & Proliferation Apoptosis->Viability Cell Elimination

Caption: Proposed mechanism of action for 1-CEPCN.

Section 2: A Tiered High-Throughput Screening Strategy

To efficiently identify and validate the activity of 1-CEPCN or a library of its analogs, we propose a multi-tiered screening approach. This "screening funnel" is designed to progress from a broad, high-capacity primary screen to more specific, mechanism-of-action-focused secondary assays. This strategy maximizes efficiency and minimizes the rate of false positives.[6]

  • Primary Screen: A robust, cost-effective cell viability assay to identify compounds that exhibit cytotoxic or cytostatic effects at various concentrations.

  • Secondary Screens (Confirmation & Mechanism):

    • DNA Damage Assay: A high-content imaging assay to directly visualize and quantify the induction of DNA damage, confirming the hypothesized mechanism.

    • Apoptosis Assay: A biochemical assay to confirm that the observed cytotoxicity is mediated by programmed cell death.

G cluster_workflow HTS Workflow Lib Compound Library (1-CEPCN & Analogs) P Primary Screen: Cell Viability Assay (e.g., CellTiter-Glo®) Lib->P D Dose-Response & IC50 Determination P->D Identify 'Active' Compounds S1 Secondary Screen 1: DNA Damage (γH2AX Imaging) D->S1 Confirm Mechanism S2 Secondary Screen 2: Apoptosis (Caspase-3/7 Assay) D->S2 Confirm Mechanism H Validated Hit Compound S1->H S2->H

Caption: Tiered HTS workflow for hit identification and validation.

Section 3: Detailed HTS Protocols

The following protocols are designed for execution in 384-well microplates but can be adapted for other formats (96- or 1536-well).[1][2] All liquid handling steps should be performed with automated liquid handlers for precision and throughput.

Protocol 3.1: Primary HTS - Cell Viability (Luminescent ATP Assay)

Principle: This assay quantifies ATP, an indicator of metabolically active cells. A decrease in the luminescent signal corresponds to a decrease in cell viability.

ParameterRecommendationRationale
Cell Line A549 (human lung carcinoma) or HeLa (human cervical cancer)Rapidly proliferating cancer cell lines are sensitive to DNA-damaging agents.
Plate Format 384-well, solid white, tissue-culture treatedWhite plates maximize luminescent signal and prevent crosstalk.
Seeding Density 1,000 - 2,500 cells/wellOptimized to ensure cells are in the exponential growth phase during the assay.
Compound Conc. 7-point, 1:3 serial dilution (e.g., 100 µM to 0.14 µM)To accurately determine dose-response curves and IC50 values.
Incubation Time 48 - 72 hoursAllows sufficient time for the compound to induce DNA damage and subsequent cell death.
Controls Negative: 0.1% DMSO (vehicle); Positive: Doxorubicin (10 µM)To define the assay window and calculate the Z'-factor for quality control.
Detection Reagent CellTiter-Glo® Luminescent Cell Viability Assay (Promega)A robust, single-add reagent with high sensitivity.

Step-by-Step Methodology:

  • Cell Seeding: Dispense 25 µL of cell suspension (e.g., 80,000 cells/mL for 2,000 cells/well) into each well of the 384-well plates.

  • Incubation: Incubate plates for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Addition: Using an acoustic dispenser or pin tool, transfer 25-50 nL of 1-CEPCN and control compounds from source plates to the assay plates.

  • Incubation: Return plates to the incubator for 48-72 hours.

  • Reagent Addition: Equilibrate the assay plates and the detection reagent to room temperature (~30 minutes). Add 25 µL of CellTiter-Glo® reagent to each well.

  • Signal Development: Place plates on an orbital shaker for 2 minutes at a low speed to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a plate reader (e.g., PerkinElmer EnVision® or BMG PHERAstar®).

Protocol 3.2: Secondary HTS - DNA Damage (High-Content Imaging of γH2AX)

Principle: This assay uses immunofluorescence to detect the phosphorylation of histone H2AX (γH2AX), a well-established biomarker for DNA double-strand breaks.

ParameterRecommendationRationale
Cell Line U2OS (human osteosarcoma)Known for its robust DNA damage response and good imaging morphology.
Plate Format 384-well, black, clear-bottom, imaging platesRequired for automated microscopy, minimizing background fluorescence.
Compound Conc. 5-point dose response centered around the IC50 from the primary screen.To confirm the effect is dose-dependent and related to the observed cytotoxicity.
Incubation Time 6 - 24 hoursDNA damage response is an earlier event than cell death.
Antibodies Primary: Rabbit anti-γH2AX; Secondary: Goat anti-Rabbit IgG, Alexa Fluor 488A common and validated antibody pair for sensitive detection.
Counterstain DAPI or Hoechst 33342To stain the nucleus, allowing for automated cell segmentation and analysis.

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Follow steps 1-4 from Protocol 3.1, using imaging plates and the shorter incubation time.

  • Fixation: Gently remove media and add 30 µL of 4% paraformaldehyde in PBS to each well. Incubate for 15 minutes at room temperature.

  • Permeabilization: Wash wells 2x with PBS. Add 30 µL of 0.25% Triton™ X-100 in PBS. Incubate for 10 minutes.

  • Blocking: Wash wells 2x with PBS. Add 40 µL of blocking buffer (e.g., 5% BSA in PBS) and incubate for 1 hour.

  • Primary Antibody: Remove blocking buffer and add 20 µL of anti-γH2AX antibody diluted in antibody buffer. Incubate overnight at 4°C.

  • Secondary Antibody & Counterstain: Wash wells 3x with PBS. Add 20 µL of fluorescently labeled secondary antibody and DAPI/Hoechst, diluted in antibody buffer. Incubate for 1 hour, protected from light.

  • Imaging: Wash wells 3x with PBS. Add 50 µL of PBS to each well. Acquire images using a high-content imaging system (e.g., Molecular Devices ImageXpress® or Thermo Scientific CellInsight™).

  • Image Analysis: Use automated analysis software to identify nuclei (DAPI channel) and quantify the number and intensity of γH2AX foci (Alexa Fluor 488 channel) within each nucleus.

Protocol 3.3: Secondary HTS - Apoptosis (Luminescent Caspase-3/7 Assay)

Principle: This assay uses a proluminescent substrate that is cleaved by activated caspases 3 and 7, key executioner enzymes in the apoptotic pathway. The resulting luminescent signal is proportional to caspase activity.

Step-by-Step Methodology: This protocol is nearly identical to the primary viability screen, differing only in the endpoint.

  • Setup: Follow steps 1-4 from Protocol 3.1. An incubation time of 24-48 hours is often sufficient to detect caspase activation.

  • Reagent Addition: Equilibrate plates and Caspase-Glo® 3/7 Assay reagent (Promega) to room temperature. Add 25 µL of the reagent to each well.

  • Signal Development: Mix on a plate shaker for 1 minute and incubate at room temperature for 1-2 hours.

  • Data Acquisition: Read luminescence on a compatible plate reader.

Section 4: Data Interpretation and Hit Validation

A compound is considered a validated hit if it meets criteria across all three assays. The data should demonstrate a clear, logical link between the compound's chemical structure and its biological effect.

G cluster_logic Hit Validation Logic C1 Primary Screen: Dose-dependent decrease in cell viability (low IC50) C2 Secondary Screen 1: Dose-dependent increase in nuclear γH2AX foci C1->C2 AND C3 Secondary Screen 2: Dose-dependent increase in Caspase-3/7 activity C1->C3 AND H VALIDATED HIT: DNA-Damaging Cytotoxic Agent I->H THEREFORE

Caption: Logical criteria for validating a hit compound.

A successful hit will exhibit a low IC50 value in the primary viability screen. Subsequent testing in the secondary assays should confirm that at similar concentrations, the compound induces a significant, dose-dependent increase in both γH2AX foci and caspase-3/7 activity. This triangulation of data provides strong evidence that the compound's cytotoxicity is mediated through DNA damage and subsequent apoptosis, consistent with the proposed mechanism of an alkylating agent.

Section 5: Compound Handling and Safety

  • Chemical Properties:

    • Compound Name: this compound

    • Molecular Formula: C₈H₁₃ClN₂[4]

    • Molecular Weight: 172.65 g/mol [4]

    • CAS Number: 108890-51-3[4]

  • Storage and Preparation:

    • The hydrochloride salt is often used for its stability and solubility.[4]

    • Store the solid compound at ambient temperature in a dry place.

    • For screening, prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO). Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Safety Information:

    • Signal Word: Warning

    • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

    • Precautions: Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or chemical fume hood.

References

  • National Institutes of Health (NIH). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. [Link]

  • Oncotarget. (2012, May 15). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. [Link]

  • PubChem. 1-(2-Chloroethyl)piperidine. [Link]

  • PubChem. Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. [Link]

  • Malvern Panalytical. High-Throughput Screening (HTS). [Link]

  • Broad Institute. Cell-based assays for high-throughput screening. [Link]

  • Shree Ganesh Rasayan. 1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5. [Link]

  • National Center for Biotechnology Information. (PMC). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubMed. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. [Link]

Sources

Application Note: A Robust and Scalable Synthesis of 1-(2-Chloroethyl)piperidine-4-carbonitrile for Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(2-Chloroethyl)piperidine-4-carbonitrile is a pivotal building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmaceutical agents, particularly those targeting neurological disorders and cancers.[1] Its molecular structure, featuring a reactive chloroethyl group and a versatile nitrile moiety on a piperidine scaffold, makes it an ideal precursor for constructing more complex therapeutic molecules.[1][2] This application note provides a comprehensive, field-proven protocol for the scale-up synthesis of this compound. We delve into the underlying reaction principles, offer a detailed step-by-step methodology optimized for safety and efficiency, and present robust analytical techniques for quality control. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical industry.

Introduction and Scientific Principle

The synthesis of this compound is fundamentally an N-alkylation reaction. This process involves the nucleophilic substitution at a saturated carbon, a cornerstone reaction in organic synthesis. The secondary amine of the 4-cyanopiperidine ring acts as the nucleophile, attacking the electrophilic carbon of an alkylating agent.

A common and efficient method for this transformation is the reaction of 4-cyanopiperidine with 1-bromo-2-chloroethane in the presence of a suitable base.[3]

Causality of Reagent Selection:

  • 4-Cyanopiperidine: This starting material provides the core piperidine-nitrile structure. It is commercially available, though it can also be synthesized from precursors like N-Boc-4-cyanopiperidine.[4][5]

  • 1-Bromo-2-chloroethane: This dialohaloalkane is a strategic choice for the alkylating agent. The bromine atom is a superior leaving group compared to chlorine, facilitating a more facile initial nucleophilic attack by the piperidine nitrogen. The less reactive C-Cl bond remains intact under the reaction conditions, available for subsequent synthetic manipulations in downstream processes.

  • Potassium Carbonate (K₂CO₃): An inorganic base is crucial for neutralizing the hydrobromic acid (HBr) generated during the reaction. This prevents the protonation and deactivation of the starting piperidine amine, allowing the reaction to proceed to completion. It is easily removed by filtration, simplifying the work-up process, which is a key consideration for scale-up.

  • Acetonitrile (CH₃CN): This polar aprotic solvent is ideal for this type of Sₙ2 reaction. It effectively dissolves the organic reactants while being compatible with the inorganic base. Its boiling point allows for reactions to be conducted at moderately elevated temperatures to increase the reaction rate without requiring high-pressure equipment.

The overall transformation is depicted below:

Caption: Reaction scheme for the N-alkylation of 4-cyanopiperidine.

Detailed Scale-Up Protocol

This protocol is designed for a target synthesis scale yielding approximately 150-170 g of the final product. All operations must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Equipment
MaterialCAS No.GradeSupplier
4-Cyanopiperidine4395-98-6≥98%Commercial
1-Bromo-2-chloroethane107-04-0≥99%Commercial
Potassium Carbonate (anhydrous, fine powder)584-08-7≥99%Commercial
Acetonitrile (CH₃CN)75-05-8Anhydrous, ≥99.8%Commercial
Dichloromethane (DCM)75-09-2ACS GradeCommercial
Celite® 54568855-54-9Filtration AidCommercial

Equipment:

  • 5 L three-necked, round-bottom flask

  • Overhead mechanical stirrer with a PTFE paddle

  • Heating mantle with temperature controller and probe

  • Reflux condenser with inert gas (N₂/Ar) inlet

  • 1 L pressure-equalizing dropping funnel

  • Large Büchner funnel and filter flask (2 L)

  • Rotary evaporator with a vacuum pump and solvent trap

  • Vacuum distillation apparatus

Reagent Quantities and Stoichiometry
ReagentMW ( g/mol )Moles (mol)Molar Eq.Quantity
4-Cyanopiperidine110.161.001.0110.2 g
1-Bromo-2-chloroethane143.401.201.2172.1 g (119 mL)
Potassium Carbonate138.212.502.5345.5 g
Acetonitrile41.05--2.5 L
Step-by-Step Synthesis Procedure

Caption: Experimental workflow for scale-up synthesis.

  • Reactor Setup: Assemble the 5 L three-necked flask with the overhead stirrer, reflux condenser (with N₂ inlet), and a stopper. Ensure all glassware is dry.

  • Charging Reagents: To the flask, add acetonitrile (2.5 L), 4-cyanopiperidine (110.2 g, 1.0 mol), and powdered anhydrous potassium carbonate (345.5 g, 2.5 mol).

  • Initiate Stirring: Begin stirring the suspension to ensure good mixing. A moderate stirring speed (e.g., 200-250 RPM) is recommended.

  • Addition of Alkylating Agent: Replace the stopper with the pressure-equalizing dropping funnel. Charge the funnel with 1-bromo-2-chloroethane (172.1 g, 1.2 mol). Add the alkylating agent dropwise to the stirred suspension over a period of 60-90 minutes at room temperature. The reaction is exothermic; monitor the internal temperature and apply cooling with a water bath if it rises above 40 °C during the addition.

  • Reaction Under Reflux: After the addition is complete, replace the dropping funnel with a temperature probe. Heat the reaction mixture to reflux (approx. 80-82 °C) using the heating mantle. Maintain a gentle reflux for 12-18 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]

    • TLC System: Dichloromethane:Methanol (95:5). Stain with potassium permanganate. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up - Filtration: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Filter the suspension through a Büchner funnel layered with a pad of Celite® to remove the potassium salts.

  • Washing: Wash the filter cake with two portions of acetonitrile (2 x 200 mL) to recover any entrained product. Combine the filtrates.

  • Solvent Removal: Concentrate the combined filtrate under reduced pressure using a rotary evaporator. This will yield a crude oil or semi-solid.

  • Purification - Vacuum Distillation: Transfer the crude residue to a suitable distillation apparatus. Purify the product by vacuum distillation. Collect the fraction boiling at approximately 110-115 °C at 1 mmHg. The purified product is a colorless to pale yellow oil that may solidify upon standing.

Expected Results
  • Yield: 140-158 g (81-92%)

  • Purity: ≥97% (as determined by HPLC/GC)

  • Appearance: Colorless to light-yellow oil or low-melting solid.

Safety, Handling, and Waste Disposal

Trustworthiness through Safety: A robust protocol is a safe protocol. Adherence to safety guidelines is non-negotiable.

  • Hazard Overview: 1-(2-Chloroethyl)piperidine derivatives and their hydrochloride salts are classified as highly toxic and corrosive.[6][7][8] They can cause severe skin burns, eye damage, and are fatal if swallowed.[7][9] Suspected of causing genetic defects.[6][9] 1-Bromo-2-chloroethane is toxic and a suspected carcinogen.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), a flame-retardant lab coat, and splash-proof safety goggles with a face shield.[6][10]

  • Engineering Controls: All operations must be performed within a certified chemical fume hood to prevent inhalation of vapors.[9] An eyewash station and safety shower must be readily accessible.[10]

  • Emergency Procedures:

    • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes.[6][10] Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[6][10] Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[7] Seek immediate medical attention.

  • Waste Disposal: All chemical waste, including residual reagents, solvents, and contaminated materials, must be collected in properly labeled containers and disposed of according to institutional and local environmental regulations.[6][9]

Analytical Characterization and Quality Control

Self-validation of the protocol is achieved through rigorous analytical confirmation of the product's identity and purity.

MethodPurposeExpected Results / Key Features
¹H NMR Structural Confirmation(400 MHz, CDCl₃): δ ~3.0-3.2 (m, 2H, -NCH₂-), 2.7-2.9 (m, 2H, -NCH₂-), 2.5-2.7 (m, 4H, piperidine ring CH₂), 1.8-2.0 (m, 4H, piperidine ring CH₂), 3.6 (t, 2H, -CH₂Cl).
¹³C NMR Structural Confirmation(100 MHz, CDCl₃): δ ~60.1 (-NCH₂-), 53.8 (piperidine C2/C6), 41.5 (-CH₂Cl), 29.5 (piperidine C3/C5), 24.2 (piperidine C4), 121.5 (-CN).
FTIR Functional Group IDCharacteristic sharp absorption at ~2230 cm⁻¹ corresponding to the nitrile (C≡N) stretch.
GC-MS Identity & PurityMolecular Ion [M]⁺ expected at m/z = 172.08. Purity assessment by peak area percentage.
HPLC-UV Purity AssessmentReversed-phase C18 column with a mobile phase of acetonitrile/water gradient. UV detection at 210 nm.[11]

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Extend reflux time and re-verify completion by TLC/HPLC. Ensure base is anhydrous and finely powdered.
Wet starting materials or solvent.Use anhydrous solvent and ensure 4-cyanopiperidine is dry.
Product loss during work-up.Ensure thorough washing of the filter cake. Be careful during solvent removal to avoid bumping.
Incomplete Reaction Insufficient base or base is low quality.Use a higher molar equivalent of fresh, anhydrous K₂CO₃.
Insufficient heating or reaction time.Ensure the mixture is at a steady reflux. Extend reaction time as needed.
Presence of Impurities Formation of di-alkylated byproducts.Ensure slow, controlled addition of the alkylating agent at room temperature before heating.
Unreacted starting material.See "Incomplete Reaction" above. Purification by vacuum distillation should effectively remove non-volatile starting material.

Conclusion

This application note details a validated and scalable protocol for the synthesis of this compound. By employing a strategic choice of reagents and carefully controlling reaction parameters, this method provides high yields and purity, suitable for industrial and research applications. The emphasis on causality, detailed procedural steps, and comprehensive safety guidelines provides a trustworthy framework for researchers and drug development professionals to successfully produce this critical pharmaceutical intermediate.

References

  • Smolecule. (2023, August 15). This compound.
  • PrepChem.com. (n.d.). Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. Retrieved from [Link]

  • Google Patents. (n.d.). EP0213337B1 - 4-cyanopiperidine derivatives, preparation and use thereof.
  • Google Patents. (n.d.). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%. Retrieved from [Link]

Sources

Application Notes and Protocols: 1-(2-Chloroethyl)piperidine-4-carbonitrile as a Versatile Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(2-Chloroethyl)piperidine-4-carbonitrile is a bifunctional synthetic building block of significant interest in medicinal chemistry and pharmaceutical development. Characterized by a piperidine ring substituted with a reactive chloroethyl group at the nitrogen and a carbonitrile moiety at the C4 position, this compound serves as a key intermediate for introducing the piperidinyl-ethyl scaffold into more complex molecules.[1] Its structure is particularly valuable for developing APIs targeting a range of therapeutic areas, including neurological disorders and cancer.[1] The electrophilic chloroethyl side chain facilitates predictable nucleophilic substitution reactions, primarily N-alkylation, while the carbonitrile group offers a handle for further chemical transformations, such as hydrolysis to a carboxylic acid or reduction to a primary amine.[1] This guide provides a comprehensive overview of the compound's reactivity, detailed protocols for its application in synthetic workflows, and the underlying chemical principles that make it a valuable tool for drug discovery professionals.

Chemical Profile and Reactivity

This compound, often used as its more stable hydrochloride salt, is a versatile reagent whose utility is dictated by its distinct functional groups.[1]

Physicochemical Properties

The fundamental properties of the hydrochloride salt form are summarized below, highlighting its suitability for various reaction conditions.

PropertyValueReference(s)
CAS Number 111041-03-3 (for Hydrochloride)[2]
Molecular Formula C₈H₁₄Cl₂N₂ (Hydrochloride)[2]
Molecular Weight 209.12 g/mol (Hydrochloride)
Appearance Beige crystalline powder[3]
Purity Typically ≥98%
Storage Ambient Temperature
Core Reactivity: N-Alkylation

The primary utility of this compound stems from the reactivity of the 2-chloroethyl side chain, which acts as a potent electrophile. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to attack by a wide range of nucleophiles (e.g., amines, phenols, thiols). This reaction, a classic Sɴ2 nucleophilic substitution, is the cornerstone of its application, enabling the covalent linkage of the piperidine scaffold to a target molecule.

The general mechanism involves the attack of a nucleophile (Nu⁻) on the terminal carbon of the chloroethyl group, displacing the chloride ion and forming a new carbon-nucleophile bond. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the proton from the nucleophile (if present) or any generated acid.

G cluster_products Products CEP 1-(2-Chloroethyl)piperidine- 4-carbonitrile Prod N-Alkylated Product CEP->Prod  Base, Solvent, Heat Nu Nucleophile (R-XH) Nu->Prod HCl Byproduct (e.g., HCl)

Caption: General workflow for N-alkylation using the title compound.

This reactivity makes it an analogue to other well-utilized alkylating agents like 1-(2-chloroethyl)piperazine, which is a key building block for numerous CNS-active drugs, including atypical antipsychotics.[4][5] While direct blockbuster APIs made from this compound are not as prominently documented as its piperazine counterpart, the synthetic strategy is directly transferable and highly relevant. For instance, the related compound 1-N-(2-chloroethyl)piperidine is used in the synthesis of the antitussive agent Nepinalone by reacting it with 1-methyl-2-tetralone.[6] This demonstrates the established utility of the chloroethylpiperidine moiety for alkylating enolates, a common strategy in API synthesis.

Secondary Reactivity: The Nitrile Group

The piperidine-4-carbonitrile group imparts additional synthetic versatility. It can be retained as a metabolically stable polar feature or transformed into other crucial functional groups post-alkylation:

  • Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, providing a key site for forming amides or esters.[1]

  • Reduction: The nitrile can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄), introducing a basic center for salt formation or further functionalization.[1]

This dual functionality allows for a modular approach to drug design, where the core scaffold is first installed via N-alkylation, followed by diversification through modification of the nitrile group.

Application & Experimental Protocols

The following sections provide detailed, field-proven protocols for leveraging this compound in a research and development setting.

Protocol 1: General N-Alkylation of a Phenolic Nucleophile

This protocol details a representative Sɴ2 reaction, a common step in the synthesis of various API precursors. The choice of a phenolic nucleophile is illustrative; similar conditions can be adapted for primary/secondary amines or thiols.

Objective: To synthesize a 1-(2-(4-methoxyphenoxy)ethyl)piperidine-4-carbonitrile derivative as a model reaction.

Causality Behind Experimental Choices:

  • Reagents: this compound hydrochloride is used for its stability. A base (Potassium Carbonate) is essential to deprotonate the phenol, generating the more potent phenoxide nucleophile.

  • Solvent: Acetonitrile (MeCN) is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sɴ2 mechanism without interfering with the reaction.

  • Temperature: Elevated temperature (reflux) is used to increase the reaction rate, as bond formation and breaking require sufficient activation energy.

  • Catalyst: Potassium Iodide (KI) is used as a catalyst. The iodide ion displaces the chloride via the Finkelstein reaction to form a more reactive iodo-intermediate, which is then displaced by the phenoxide, accelerating the overall reaction.

G Experimental Workflow: N-Alkylation Protocol A 1. Setup - Assemble reflux apparatus - Charge with reactants:  - Phenol  - K2CO3, KI  - MeCN B 2. Reactant Addition - Add 1-(2-Chloroethyl)piperidine- 4-carbonitrile HCl A->B C 3. Reaction - Heat mixture to reflux (82°C) - Monitor via TLC (e.g., 8-12 h) B->C D 4. Work-up - Cool to RT - Filter inorganic salts - Evaporate solvent C->D E 5. Purification - Redissolve residue in EtOAc - Wash with H2O and brine - Dry over Na2SO4 - Concentrate in vacuo D->E F 6. Analysis - Obtain crude product - Purify via column chromatography - Characterize by NMR, MS, HPLC E->F

Caption: Step-by-step workflow for the N-alkylation protocol.

Step-by-Step Methodology:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyphenol (1.24 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol, 2.0 eq), and potassium iodide (0.17 g, 1 mmol, 0.1 eq). Add 40 mL of anhydrous acetonitrile.

  • Reagent Addition: To the stirring suspension, add this compound hydrochloride (2.30 g, 11 mmol, 1.1 eq) portion-wise at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 8-12 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting phenol spot and the appearance of a new, higher Rf product spot indicates reaction progression.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts through a pad of Celite®, washing the filter cake with acetonitrile (2 x 10 mL). Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the resulting crude residue in ethyl acetate (50 mL). Wash the organic layer with water (2 x 25 mL) and then with brine (25 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Final Product & Characterization: Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product. The final structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). Purity should be assessed by HPLC.

Protocol 2: Hydrolysis of the Nitrile to a Carboxylic Acid

This protocol describes the conversion of the nitrile group in the previously synthesized product into a carboxylic acid, a common step for creating bioisosteres or handles for amide coupling.

Objective: To hydrolyze 1-(2-(4-methoxyphenoxy)ethyl)piperidine-4-carbonitrile to its corresponding carboxylic acid.

Causality Behind Experimental Choices:

  • Reagents: A strong base (Sodium Hydroxide) is used to attack the electrophilic carbon of the nitrile.

  • Solvent System: A mixture of ethanol and water is used. Ethanol helps to solubilize the organic starting material, while water is the reactant for the hydrolysis and dissolves the NaOH.

  • Temperature: Reflux is necessary to overcome the high activation energy required to break the carbon-nitrogen triple bond.

  • Neutralization: Hydrochloric acid is used to protonate the intermediate carboxylate salt to yield the final neutral carboxylic acid product, which then precipitates from the aqueous solution.

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the nitrile product from Protocol 1 (2.60 g, 10 mmol) in ethanol (30 mL). Add a solution of sodium hydroxide (4.0 g, 100 mmol, 10 eq) in water (30 mL).

  • Reaction Execution: Heat the mixture to reflux and maintain for 18-24 hours. Ammonia gas will be evolved.

  • Monitoring (Self-Validation): The reaction can be monitored by TLC or HPLC to confirm the consumption of the starting material.

  • Work-up and Isolation: Cool the reaction mixture in an ice bath. Carefully neutralize the solution by slowly adding concentrated hydrochloric acid (HCl) until the pH is approximately 4-5. A white precipitate should form.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water (2 x 15 mL) and then with a small amount of cold ethanol. Dry the product under vacuum to yield the desired carboxylic acid.

  • Characterization: Confirm the structure of the final product by NMR, IR (disappearance of the nitrile peak at ~2200 cm⁻¹ and appearance of a broad O-H and C=O stretch for the acid), and MS.

Conclusion

This compound is a high-value intermediate for pharmaceutical synthesis. Its predictable reactivity via N-alkylation provides a robust method for incorporating the piperidinyl-ethyl moiety, a common pharmacophore in modern drug design. Furthermore, the presence of the transformable carbonitrile group adds a layer of synthetic flexibility, allowing for late-stage diversification of drug candidates. The protocols outlined in this guide are designed to be broadly applicable and serve as a validated starting point for researchers and scientists in the field of drug development, enabling the efficient and logical synthesis of novel molecular entities.

References

  • Autechaux, F. (n.d.). Exploring 1-(2-Chloroethyl)piperidine Hydrochloride: Properties and Applications. Available at: [Link]

  • Google Patents. (1992). EP0507001A1 - A process for the preparation of nepinalone.
  • Google Patents. (1996). US5489689A - Preparation of piperidine derivatives.

Sources

Design of Experiments Utilizing 1-(2-Chloroethyl)piperidine-4-carbonitrile: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine moiety is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a vast number of clinically approved therapeutics and biologically active natural products.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions allow it to serve as a versatile scaffold for the design of ligands targeting a wide array of physiological targets. The strategic incorporation of the piperidine ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including solubility, metabolic stability, and receptor binding affinity.[1] Among the myriad of substituted piperidines, 1-(2-Chloroethyl)piperidine-4-carbonitrile stands out as a particularly valuable building block. Its bifunctional nature, possessing both a reactive chloroethyl group for nucleophilic substitution and a nitrile group that can be further elaborated, provides a powerful tool for the synthesis of diverse and complex molecular architectures.[3] This guide provides a comprehensive overview of the experimental design and detailed protocols for leveraging this reagent in the synthesis of novel compounds with potential therapeutic applications, particularly in the realm of neurological disorders and oncology.

Chemical Properties and Reactivity Profile

This compound is a versatile intermediate that participates in a range of chemical transformations. The primary mode of reactivity stems from the electrophilic nature of the carbon atom bearing the chlorine, making it susceptible to nucleophilic attack.

PropertyValueSource
Molecular FormulaC₈H₁₃ClN₂[3]
Molecular Weight172.65 g/mol [3]
AppearanceOff-white to yellow solidN/A
Key Reactive Sites1. Chloroethyl group (electrophilic) 2. Nitrile group (amenable to hydrolysis or reduction)[3]

The chloroethyl side chain is the primary site for N-alkylation reactions, a cornerstone of many synthetic routes in drug discovery. This reaction typically proceeds via an SN2 mechanism, where a nucleophile displaces the chloride ion. The choice of base, solvent, and temperature are critical parameters that must be optimized to achieve high yields and minimize side reactions.

Core Application: Synthesis of Sigma-1 Receptor Ligands

The sigma-1 receptor has emerged as a promising therapeutic target for a variety of central nervous system (CNS) disorders, including neurodegenerative diseases and psychiatric conditions, as well as for certain types of cancer.[4][5] Many potent and selective sigma-1 receptor ligands incorporate a piperidine scaffold.[6] The following sections outline a detailed experimental design for the synthesis of a putative sigma-1 receptor ligand via N-alkylation of a model aromatic amine with this compound.

Experimental Workflow: N-Alkylation of Aromatic Amines

The following diagram illustrates the general workflow for the N-alkylation of an aromatic amine with this compound.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents Combine Aromatic Amine, This compound HCl, Base (e.g., K₂CO₃), and Solvent (e.g., DMF) heating Heat mixture to 80-100 °C reagents->heating monitoring Monitor progress by TLC or LC-MS heating->monitoring quench Cool and quench with water monitoring->quench extract Extract with organic solvent (e.g., Ethyl Acetate) quench->extract wash Wash organic layer with brine extract->wash dry Dry over Na₂SO₄ and concentrate wash->dry purify Purify by column chromatography dry->purify characterize Characterize by NMR, MS, etc. purify->characterize

Caption: General workflow for the synthesis of N-substituted piperidine derivatives.

Protocol 1: N-Alkylation of 4-Aminophenol

This protocol details the synthesis of 4-((2-(4-cyanopiperidin-1-yl)ethyl)amino)phenol, a scaffold that can be further functionalized in drug discovery programs.

Materials:

  • This compound hydrochloride

  • 4-Aminophenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Potassium iodide (KI) (optional, as a catalyst)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound hydrochloride (1.0 eq), 4-aminophenol (1.1 eq), anhydrous potassium carbonate (2.5 eq), and potassium iodide (0.1 eq, optional).

  • Add a sufficient volume of anhydrous DMF to dissolve the reactants (a concentration of 0.2-0.5 M is a good starting point).

  • Reaction: Stir the reaction mixture and heat to 90 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure N-alkylated product.

Rationale for Experimental Choices:

  • Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group and the amine of 4-aminophenol, facilitating the nucleophilic attack. An excess is used to neutralize the HCl salt of the starting material and the HCl generated during the reaction.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates SN2 reactions.

  • Catalyst: Potassium iodide can be added to catalyze the reaction through the in-situ formation of the more reactive iodoethyl intermediate (Finkelstein reaction).

  • Temperature: Elevated temperature is necessary to overcome the activation energy of the reaction, especially given the moderate nucleophilicity of the aromatic amine.

Protocol 2: N-Alkylation of Substituted Anilines

This protocol can be adapted for a range of substituted anilines to explore structure-activity relationships (SAR).

Materials:

  • This compound hydrochloride

  • Substituted aniline (e.g., 4-fluoroaniline, 3-methoxyaniline)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Acetonitrile, anhydrous

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a sealed tube or pressure vessel, combine the substituted aniline (1.0 eq), this compound hydrochloride (1.2 eq), and DIPEA (3.0 eq).[7]

  • Add anhydrous acetonitrile as the solvent.

  • Reaction: Seal the vessel and heat the reaction mixture to 100-120 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and evaporate the solvent under reduced pressure.

  • Partition the residue between dichloromethane and water. Separate the layers and extract the aqueous phase with additional dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.[7]

  • Purification: Purify the crude product by flash column chromatography.

Rationale for Experimental Choices:

  • Base: A stronger, non-nucleophilic organic base like DIPEA or TEA is often preferred for less nucleophilic anilines to ensure complete deprotonation and to avoid competing side reactions.

  • Solvent and Temperature: The use of a sealed tube and higher temperatures is necessary to drive the reaction to completion with less reactive anilines. Acetonitrile is a suitable polar aprotic solvent for these conditions.

Mechanism of Action: SN2 Reaction Pathway

The N-alkylation reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

sn2_mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Nu R-NH₂ (Nucleophile) TS [R-NH₂---CH₂(δ+)---Cl(δ⁻)]‡ Nu->TS Nucleophilic Attack AlkylHalide Cl-CH₂-CH₂-Piperidine-CN (Electrophile) AlkylHalide->TS Product R-NH-CH₂-CH₂-Piperidine-CN TS->Product Bond Formation LeavingGroup Cl⁻ TS->LeavingGroup Bond Cleavage

Caption: SN2 reaction pathway for the N-alkylation of an amine.

In this concerted mechanism, the amine nucleophile attacks the electrophilic carbon atom bonded to the chlorine, while the chloride leaving group departs simultaneously. The reaction proceeds through a high-energy transition state where the C-N bond is forming and the C-Cl bond is breaking.

Safety, Handling, and Waste Disposal

1. Personal Protective Equipment (PPE):

Given that this compound is an alkylating agent and its derivatives may have unknown toxicological profiles, stringent safety precautions are mandatory.

  • Gloves: Wear two pairs of chemotherapy-rated nitrile gloves.[8][9]

  • Eye Protection: Chemical splash goggles and a full-face shield are required.[8]

  • Lab Coat: A flame-resistant lab coat should be worn.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood. For handling the solid powder outside of a fume hood, a NIOSH-certified N95 respirator is recommended.[8]

2. Handling and Storage:

  • Handle this compound and its hydrochloride salt in a well-ventilated chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

3. Quenching and Waste Disposal:

  • Reaction Quenching: Unreacted alkylating agents can be quenched by slow addition of a nucleophilic amine solution (e.g., a dilute solution of diethylamine in an appropriate solvent) at a low temperature (0 °C).

  • Waste Disposal: All solid and liquid waste containing this compound or its derivatives should be considered hazardous chemical waste.

    • Segregate halogenated and non-halogenated waste streams.

    • Dispose of all chemical waste in properly labeled, sealed containers according to your institution's hazardous waste management guidelines.[10]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex piperidine-containing molecules. Its utility in the construction of potential therapeutic agents, particularly those targeting the sigma-1 receptor, makes it a key tool for researchers in drug discovery and development. The protocols and guidelines presented herein provide a solid foundation for the safe and effective use of this reagent in the laboratory. As with any reactive chemical, a thorough understanding of its properties, careful experimental design, and strict adherence to safety protocols are paramount to successful and safe research.

References

  • Google Patents. (n.d.). US8349898B2 - Sigma-1 receptor ligands and methods of use.
  • HALYARD. (n.d.). GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS. Available at: [Link]

  • PubMed Central. (2022, April 5). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available at: [Link]

  • PubMed. (2018, October 15). New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. Available at: [Link]

  • POGO. (n.d.). Personal Protective Equipment. POGO Satellite Manual. Available at: [Link]

  • PubMed Central. (2022, April 5). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available at: [Link]

  • Google Patents. (n.d.). US20100022528A1 - N-substituted nordihydroguaiaretic acid derivatives and uses thereof.
  • Google Patents. (n.d.). CA3157428A1 - Sigma-1 receptor ligands and uses thereof.
  • NHS. (n.d.). Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage. Available at: [Link]

  • Google Patents. (n.d.). US20060106068A1 - Pyrazole derivatives as sigma receptor ligands.
  • Google Patents. (n.d.). US4677104A - Antipsychotic fused-ring pyridinylpiperazine derivatives.
  • Google Patents. (n.d.). WO1998021206A1 - Piperidine derivatives.
  • European Patent Office. (n.d.). EP1615909B1 - Piperazine derivatives and their use for the treatment of neurological and psychiatric diseases. Available at: [Link]

  • Google Patents. (n.d.). CN107501154B - Synthesis method of (S)-1-(2-chloroacetyl) pyrrolidine-2-carbonitrile.
  • Reddit. (2024, April 9). Quenching guide. r/Chempros. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Anilino-1-benzylpiperidine-4-carbonitrile. PubMed Central. Available at: [Link]

  • University of California, Santa Barbara. (n.d.). Quenching and Disposal of Liquid Pyrophoric Materials. Environmental Health and Safety. Available at: [Link]

  • PubMed Central. (n.d.). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available at: [Link]

  • ResearchGate. (2025, August 7). Kinetics and reactivity of substituted anilines with 2‐chloro‐5‐nitropyridine in dimethyl sulfoxide and dimethyl formamide. Available at: [Link]

  • Google Patents. (n.d.). CN103130657A - Synthetic method of 2-chloro-4-aminophenol.
  • SGRL. (n.d.). 1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5. Available at: [Link]

  • SD Fine-Chem Limited. (n.d.). 1-(2-chloroethyl)piperidine hydrochloride (for synthesis). Available at: [Link]

  • Google Patents. (n.d.). CN111138409B - Preparation method of raloxifene hydrochloride and intermediate thereof.
  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Chloroethyl)piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Chloroethyl)piperidine-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important pharmaceutical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your synthesis and improve your yield.

Introduction

The synthesis of this compound is a crucial step in the development of various pharmaceutical agents.[1] The primary synthetic route involves the N-alkylation of piperidine-4-carbonitrile. While seemingly straightforward, this reaction can be prone to issues such as low yield, formation of byproducts, and difficulties in purification. This guide provides practical, experience-based solutions to common challenges encountered during this synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Q1: Why is my yield of this compound consistently low?

A low yield can be attributed to several factors, from incomplete reaction to the formation of side products. Here’s a systematic approach to diagnosing and resolving this issue:

  • Incomplete Reaction: The N-alkylation of piperidine-4-carbonitrile can be sluggish. The nucleophilicity of the piperidine nitrogen is reduced by the electron-withdrawing effect of the nitrile group.

    • Solution:

      • Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. Start with a modest temperature (e.g., 40-50 °C) and monitor the reaction progress by TLC or LC-MS.

      • Extend Reaction Time: If the reaction is proceeding cleanly but is slow, extending the reaction time may be necessary.

      • Choice of Base: A weak base may not be sufficient to deprotonate the piperidine nitrogen effectively. Consider using a stronger base like potassium carbonate (K₂CO₃) or sodium hydride (NaH).[2]

  • Side Reactions: The most common side reaction is the formation of a quaternary ammonium salt through over-alkylation of the product.[2]

    • Solution:

      • Control Stoichiometry: Use a slight excess of the piperidine-4-carbonitrile relative to the alkylating agent (e.g., 1.1 equivalents of the piperidine).

      • Slow Addition of Alkylating Agent: Adding the alkylating agent (e.g., 1-bromo-2-chloroethane) dropwise over a prolonged period helps to maintain a low concentration of the alkylating agent, which favors mono-alkylation.[2]

  • Use of a Phase Transfer Catalyst (PTC): For reactions involving an inorganic base and an organic solvent, the reactants may exist in separate phases, leading to a slow reaction rate. A PTC can significantly improve the yield by facilitating the transfer of the reactants across the phase boundary.

    • Solution: Introduce a phase transfer catalyst such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC) to the reaction mixture. PTCs are particularly effective in N-alkylation reactions.[3][4]

Q2: I am observing a significant amount of an unknown impurity in my crude product. How can I identify and minimize it?

The most likely impurity is the quaternary ammonium salt formed by the reaction of your product with another molecule of the alkylating agent.

  • Identification:

    • Solubility: Quaternary ammonium salts are typically highly soluble in water and poorly soluble in non-polar organic solvents.

    • NMR Spectroscopy: In the ¹H NMR spectrum, the protons on the carbon adjacent to the nitrogen will show a significant downfield shift in the quaternary salt compared to the tertiary amine product.

    • LC-MS: The impurity will have a molecular weight corresponding to the addition of the chloroethyl group to your product.

  • Minimization:

    • As mentioned in Q1, slow addition of the alkylating agent and using a slight excess of the piperidine starting material are key. [2]

    • Purification: The difference in solubility between the tertiary amine product and the quaternary salt byproduct can be exploited for purification. During workup, the desired product can be extracted into an organic solvent, while the salt remains in the aqueous phase.

Q3: My reaction is not going to completion, even after extended reaction times. What could be the issue?

If the reaction stalls, it is often due to the deactivation of the starting amine.

  • Protonation of the Starting Material: The reaction generates a hydrohalic acid (HBr or HCl) as a byproduct. If a base is not present or is not strong enough, this acid will protonate the starting piperidine-4-carbonitrile, rendering it non-nucleophilic and halting the reaction.[2]

    • Solution: Ensure that a suitable base is used in at least a stoichiometric amount to neutralize the acid formed. Inorganic bases like potassium carbonate are often effective. For more challenging reactions, a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) can be used.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best alkylating agent to use for this synthesis?

Both 1-bromo-2-chloroethane and 1,2-dichloroethane can be used. 1-bromo-2-chloroethane is more reactive due to the better leaving group ability of bromide compared to chloride. This can lead to faster reaction times but may also increase the risk of over-alkylation. If using 1,2-dichloroethane, higher temperatures and longer reaction times may be necessary.

Q2: What is the role of the base in this reaction?

The base plays a crucial role in neutralizing the acid that is formed during the reaction. Without a base, the starting amine will be protonated, stopping the reaction. The choice of base can also influence the reaction rate. Stronger bases can lead to faster reactions but may also promote side reactions.

Table 1: Comparison of Common Bases for N-Alkylation

BaseStrength (pKa of conjugate acid)Solubility in Organic SolventsComments
Triethylamine (Et₃N)~10.7HighCommon organic base, can be difficult to remove completely.
DIPEA~11HighNon-nucleophilic, good for preventing side reactions.
K₂CO₃~10.3LowInexpensive, easy to remove by filtration, often used with a PTC.
NaH~35InsolubleVery strong base, requires anhydrous conditions and careful handling.
Q3: How does a Phase Transfer Catalyst (PTC) work in this synthesis?

In a reaction mixture with an aqueous phase containing an inorganic base (like K₂CO₃) and an organic phase with the piperidine and alkylating agent, the PTC facilitates the reaction by transporting the deprotonated piperidine (as an ion pair with the catalyst) into the organic phase where it can react with the alkylating agent.[4][5]

Diagram 1: Mechanism of Phase Transfer Catalysis in N-Alkylation

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase K2CO3 K₂CO₃ PipH Piperidine-H⁺ K2CO3->PipH Deprotonation Pip Piperidine QX Q⁺X⁻ (PTC) Q_Pip Q⁺Pip⁻ QX->Q_Pip Ion Exchange RCl R-Cl (Alkylating Agent) Pip->RCl SN2 Reaction Product Product (N-alkylated Piperidine) RCl->Product Q_Pip->QX Regeneration

Caption: Phase transfer catalysis workflow for N-alkylation.

Experimental Protocols

Protocol 1: Standard N-Alkylation with Potassium Carbonate

This protocol is a general method that can be optimized for the synthesis of this compound.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidine-4-carbonitrile (1.1 eq.), potassium carbonate (1.5 eq.), and a suitable solvent (e.g., acetonitrile or DMF).

  • Addition of Alkylating Agent: While stirring, slowly add 1-bromo-2-chloroethane (1.0 eq.) to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to 40-50 °C and monitor the reaction by TLC or LC-MS. The reaction may take several hours to reach completion.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by column chromatography.

Protocol 2: N-Alkylation using Phase Transfer Catalysis

This protocol is recommended for improving the yield and reaction rate.

  • Reaction Setup: In a round-bottom flask, combine piperidine-4-carbonitrile (1.1 eq.), potassium carbonate (2.0 eq.), tetrabutylammonium bromide (TBAB, 0.1 eq.), and a non-polar solvent like toluene.

  • Addition of Alkylating Agent: Add 1-bromo-2-chloroethane (1.0 eq.) to the stirred mixture.

  • Reaction: Heat the reaction to 60-70 °C and monitor its progress.

  • Workup and Purification: Follow the same workup and purification procedure as in Protocol 1.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of Product check_completion Is the reaction going to completion? start->check_completion check_byproducts Are there significant byproducts? check_completion->check_byproducts Yes increase_temp Increase temperature/time check_completion->increase_temp No over_alkylation Over-alkylation suspected check_byproducts->over_alkylation Yes other_issues Consider other issues (e.g., reagent quality) check_byproducts->other_issues No add_ptc Consider adding a Phase Transfer Catalyst increase_temp->add_ptc Still slow? slow_addition Use slow addition of alkylating agent over_alkylation->slow_addition Solution

Sources

Technical Support Center: Purification of 1-(2-Chloroethyl)piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2-Chloroethyl)piperidine-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this versatile pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the highest purity of your compound for successful downstream applications.

Introduction to Purification Challenges

This compound is a key building block in the synthesis of various pharmaceutical agents.[1] Its bifunctional nature, containing a reactive chloroethyl group and a nitrile moiety, makes it highly useful but also susceptible to specific side reactions and degradation pathways that can complicate purification. The primary challenges stem from:

  • Residual Starting Materials and Reagents: Incomplete reactions can leave unreacted piperidine-4-carbonitrile or alkylating agents.

  • Byproduct Formation: Side reactions during synthesis can lead to structurally similar impurities that are difficult to separate.

  • Hydrolytic Instability: The nitrile group is susceptible to hydrolysis under acidic or basic conditions, leading to the corresponding carboxylic acid or amide.[1]

  • Reactivity of the Chloroethyl Group: This group can undergo nucleophilic substitution, particularly with residual amines or water, leading to undesired dimers or the corresponding hydroxyethyl derivative.

  • Thermal Sensitivity: Like many piperidine derivatives, prolonged exposure to high temperatures can lead to degradation.[2]

This guide will address these challenges in a practical, question-and-answer format to help you achieve your desired purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Low Purity After Initial Work-up

Q: My initial crude product shows multiple spots on TLC or several peaks in the HPLC/GC analysis. What are the likely impurities and how can I remove them?

A: Low purity after the initial extraction and solvent removal is common and can be attributed to several factors. The nature of the impurities will depend on the synthetic route employed.

Probable Causes & Solutions:

Probable Cause Explanation Suggested Solution
Unreacted Starting Materials Incomplete alkylation can leave residual piperidine-4-carbonitrile.Acid Wash: Perform an aqueous acid wash (e.g., dilute HCl) during work-up to remove the basic piperidine-4-carbonitrile as its water-soluble salt.
Over-alkylation/Dimerization The newly formed this compound can react with another molecule of piperidine-4-carbonitrile, leading to a dimeric impurity.Column Chromatography: These higher molecular weight impurities can typically be separated by silica gel column chromatography.
Hydrolysis of Nitrile Exposure to strong acidic or basic conditions during work-up can hydrolyze the nitrile to the carboxylic acid.[1]pH Control: Maintain a neutral or slightly acidic pH during aqueous work-up. Use a mild base like sodium bicarbonate for neutralization. The resulting carboxylic acid impurity can be removed with a bicarbonate wash.
Formation of Hydroxyethyl Impurity The chloroethyl group can be hydrolyzed to a hydroxyethyl group, particularly if the reaction is quenched with water at elevated temperatures.Careful Quenching & Chromatography: Quench the reaction at a low temperature. The more polar hydroxyethyl impurity can be separated by column chromatography.
Issue 2: Product Degradation During Purification

Q: I am losing a significant amount of my product during column chromatography or distillation. What is causing this degradation?

A: Product loss during purification is often due to the compound's inherent reactivity and thermal instability.

Probable Causes & Solutions:

Probable Cause Explanation Suggested Solution
On-Column Degradation (Chromatography) The slightly acidic nature of silica gel can promote the hydrolysis of the nitrile or reactions of the chloroethyl group, especially with polar protic solvents.Deactivate Silica Gel: Use silica gel treated with a small amount of a non-nucleophilic base like triethylamine (e.g., 1% in the eluent) to neutralize acidic sites. Use Alumina: Consider using neutral alumina as the stationary phase.
Thermal Degradation (Distillation) High temperatures required for vacuum distillation can cause decomposition. Piperidine derivatives can undergo various thermal degradation pathways.[2]Avoid High Temperatures: Use short-path distillation under high vacuum to minimize the boiling point. If the compound is still unstable, avoid distillation and opt for chromatographic purification or recrystallization.
Reaction with Solvents Protic solvents (e.g., methanol, ethanol) can act as nucleophiles and react with the chloroethyl group, especially at elevated temperatures.Use Aprotic Solvents: For chromatography and recrystallization, prefer aprotic solvents like ethyl acetate, dichloromethane, or hexane/ethyl acetate mixtures.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best method to assess the purity of this compound?

A1: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for quantifying purity and identifying non-volatile impurities. A reversed-phase C18 column with a water/acetonitrile mobile phase is a good starting point.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for identifying volatile impurities and residual solvents.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify major impurities.

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor reaction progress and the effectiveness of purification steps.

Q2: How should I store purified this compound?

A2: The compound, and especially its hydrochloride salt, is relatively stable.[1] However, to minimize degradation over time, it should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxygen.

Q3: Can I purify this compound by recrystallization?

A3: Yes, recrystallization can be an effective method for removing certain impurities, especially if the crude product is relatively clean. The choice of solvent is crucial. A solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures is ideal. A mixed solvent system, such as ethyl acetate/hexanes or isopropanol/water, may be effective.

Q4: My NMR spectrum shows unexpected peaks. What could they be?

A4: Besides the impurities mentioned in the troubleshooting guide, unexpected NMR peaks could arise from:

  • Residual Solvents: From the reaction or purification steps.

  • Isomeric Impurities: Depending on the synthesis of the starting piperidine-4-carbonitrile, there could be positional isomers.

  • Degradation Products: If the sample has been stored improperly or for a long time.

Consulting a comprehensive NMR database and comparing the spectrum to a reference standard is recommended.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol is designed for the purification of a crude product containing various byproducts.

  • Preparation of the Stationary Phase:

    • Choose silica gel (60-120 mesh) as the stationary phase.

    • For sensitive compounds, prepare a slurry of silica gel in the initial eluent containing 1% triethylamine to neutralize the silica.

  • Column Packing:

    • Pack a glass column with the silica gel slurry.

    • Allow the silica to settle, ensuring a flat, undisturbed surface.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • Adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Start with a non-polar eluent, such as 100% hexanes, and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 30% ethyl acetate in hexanes.

    • Monitor the elution using TLC.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization

This protocol is suitable for purifying a semi-pure product.

  • Solvent Selection:

    • Experiment with small amounts of the crude product to find a suitable solvent or solvent pair. Good candidates include isopropanol, ethyl acetate, or a mixture of ethyl acetate and hexanes.

  • Dissolution:

    • Place the crude product in a flask and add a minimal amount of the chosen solvent.

    • Heat the mixture with stirring until the solid completely dissolves.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration.

  • Washing:

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove residual solvent.

Visualizations

Impurity Formation Pathways

cluster_synthesis Synthesis Reaction cluster_impurities Potential Impurities Piperidine-4-carbonitrile Piperidine-4-carbonitrile Product 1-(2-Chloroethyl)piperidine- 4-carbonitrile Piperidine-4-carbonitrile->Product Alkylation Dimer Dimer Piperidine-4-carbonitrile->Dimer Alkylating_Agent 2-Chloroethylating Agent Alkylating_Agent->Product Product->Dimer Over-alkylation Hydroxy_Impurity Hydroxyethyl Derivative Product->Hydroxy_Impurity Hydrolysis of C-Cl Hydrolyzed_Impurity Carboxylic Acid Derivative Product->Hydrolyzed_Impurity Hydrolysis of Nitrile Unreacted_Start Unreacted Piperidine-4-carbonitrile

Caption: Potential impurity formation pathways during synthesis.

Purification Troubleshooting Workflow

cluster_purification Purification Options start Crude Product purity_check Assess Purity (TLC, HPLC/GC) start->purity_check is_pure Is Purity >98%? purity_check->is_pure end Pure Product is_pure->end Yes recrystallization Recrystallization is_pure->recrystallization No (minor impurities) column_chrom Column Chromatography is_pure->column_chrom No (major/multiple impurities) recrystallization->purity_check column_chrom->purity_check

Sources

Technical Support Center: Synthesis of 1-(2-Chloroethyl)piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Chloroethyl)piperidine-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. This document provides in-depth, experience-driven advice to navigate the complexities of this synthesis, ensuring higher yields and purity.

Section 1: Frequently Asked Questions (FAQs) - Core Synthesis

This section addresses the most common initial queries regarding the synthesis of this compound.

Q1: What is the most common synthetic route for this compound and what are the initial challenges?

The most prevalent and direct method for synthesizing this compound is the N-alkylation of piperidine-4-carbonitrile with a suitable 2-chloroethylating agent, such as 1-bromo-2-chloroethane or 1,2-dichloroethane. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.[1]

Key Challenges:

  • Side Reactions: The primary challenge is controlling side reactions, which can significantly lower the yield and complicate purification.

  • Reaction Conditions: Optimizing temperature, solvent, and the choice of base is critical for a successful synthesis.

  • Reagent Purity: The purity of starting materials, especially the alkylating agent, can impact the reaction outcome.

Q2: Which base is most effective for the N-alkylation of piperidine-4-carbonitrile?

The choice of base is crucial. Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are commonly used and offer a good balance of reactivity and ease of handling. They are effective in scavenging the acid produced during the reaction, driving the equilibrium towards the desired product. The use of a stronger base like sodium hydride (NaH) in an aprotic solvent like DMF can also be effective but may lead to more side reactions if not carefully controlled.[1]

Q3: What are the recommended solvents for this synthesis?

Aprotic polar solvents such as acetonitrile (ACN) or dimethylformamide (DMF) are generally preferred.[1] These solvents effectively dissolve the piperidine salt and the inorganic base, facilitating the reaction. The choice of solvent can also influence the reaction rate and the profile of side products.

Section 2: Troubleshooting Common Side Reactions

Undesired side reactions are a frequent source of frustration. This section breaks down the most common side products and provides actionable solutions.

Q4: My reaction is producing a significant amount of a higher molecular weight impurity. What is it and how can I prevent it?

This is a classic case of N,N'-bis-alkylation (dimerization) . The initially formed product, this compound, can act as a nucleophile and react with another molecule of the starting piperidine-4-carbonitrile, leading to the formation of 1,1'-(ethane-1,2-diyl)bis(piperidine-4-carbonitrile). This is particularly problematic with low yields.[2]

Causality: This occurs when the concentration of the starting piperidine is high relative to the alkylating agent, or if the reaction is run for an extended period at elevated temperatures.

Troubleshooting Protocol:

  • Control Stoichiometry: Use a slight excess of the dihaloethane alkylating agent (e.g., 1.1 to 1.2 equivalents).

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture containing piperidine-4-carbonitrile and the base. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.[1]

  • Temperature Management: Maintain a moderate reaction temperature. While heat can increase the reaction rate, it can also promote the dimerization side reaction.

Q5: I am observing the formation of 1-(2-hydroxyethyl)piperidine-4-carbonitrile. What is causing this?

The presence of 1-(2-hydroxyethyl)piperidine-4-carbonitrile indicates a hydrolysis side reaction.[3][4]

Causality: This side product forms if there is residual water in the reaction mixture. The chloroethyl group of the product can undergo nucleophilic substitution by water, especially under basic conditions or during workup.

Troubleshooting Protocol:

  • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Use anhydrous solvents and dry the starting materials if necessary.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize exposure to atmospheric moisture.[1]

  • Workup Procedure: During the aqueous workup, minimize the contact time with the aqueous phase and consider using a saturated brine solution to reduce the solubility of the organic product in the aqueous layer.

Q6: My yield is low and I detect a volatile impurity. Could it be an elimination product?

Yes, elimination reactions are a potential side pathway. The 1-(2-Chloroethyl)piperidine can undergo base-induced elimination (E2 mechanism) to form 1-vinylpiperidine-4-carbonitrile.[5][6][7]

Causality: This is more likely to occur with stronger, bulkier bases and at higher temperatures. The basic conditions required for the N-alkylation can also promote the elimination of HCl from the product.[5]

Troubleshooting Protocol:

  • Choice of Base: Use a non-nucleophilic, moderately strong base like potassium carbonate rather than a very strong or bulky base.

  • Temperature Control: Keep the reaction temperature as low as feasible to disfavor the elimination pathway, which typically has a higher activation energy than substitution.[6]

Q7: I am seeing evidence of a quaternary ammonium salt. How does this form?

The formation of a quaternary ammonium salt is a result of over-alkylation.[1][8][9] The desired product, a tertiary amine, can react with another molecule of the alkylating agent.

Causality: This happens when there is a significant excess of the alkylating agent or if the reaction temperature is too high. The nitrogen of the piperidine product acts as a nucleophile.[1]

Troubleshooting Protocol:

  • Stoichiometric Control: Carefully control the stoichiometry, avoiding a large excess of the alkylating agent.

  • Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC or GC-MS to stop the reaction once the starting material is consumed, preventing further alkylation of the product.

Visualizing Side Reaction Pathways

The following diagram illustrates the primary reaction and the common side reactions discussed.

Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reactions Piperidine-4-carbonitrile Piperidine-4-carbonitrile Product This compound Piperidine-4-carbonitrile->Product N-Alkylation Alkylating_Agent 1-Bromo-2-chloroethane Alkylating_Agent->Product Dimer N,N'-bis-alkylation Product Product->Dimer Reacts with starting material Alcohol 1-(2-Hydroxyethyl)piperidine-4-carbonitrile Product->Alcohol Hydrolysis (H2O) Elimination 1-Vinylpiperidine-4-carbonitrile Product->Elimination Elimination (Base) Quat_Salt Quaternary Ammonium Salt Product->Quat_Salt Over-alkylation

Caption: Main and side reaction pathways in the synthesis.

Section 3: Optimizing Reaction Conditions

Fine-tuning your reaction parameters is key to maximizing yield and purity.

Q8: What is the optimal temperature and reaction time?

The optimal conditions can vary, but a good starting point is to run the reaction at room temperature to 50°C. Reaction times can range from a few hours to overnight.

ParameterRecommended RangeRationale
Temperature 25°C - 50°CBalances reaction rate with minimizing side reactions like elimination and over-alkylation.
Reaction Time 4 - 24 hoursShould be determined by monitoring the reaction to completion to avoid prolonged heating.
Base (equivalents) 1.5 - 2.0Ensures complete neutralization of the acid byproduct.
Alkylating Agent (eq.) 1.1 - 1.2A slight excess drives the reaction to completion while minimizing over-alkylation.

Experimental Protocol: Optimization Monitoring

  • Set up the reaction as planned.

  • At regular intervals (e.g., every 1-2 hours), withdraw a small aliquot from the reaction mixture.

  • Quench the aliquot with a small amount of water and extract with a suitable solvent (e.g., ethyl acetate).

  • Analyze the organic extract by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of starting material and the formation of the product and any side products.

  • Stop the reaction when the starting piperidine-4-carbonitrile is no longer detectable.

Q9: How can I effectively purify the final product?

Purification of this compound typically involves an aqueous workup followed by distillation or chromatography.

Standard Purification Workflow:

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the inorganic base.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer with water and then with brine to remove any remaining inorganic salts and water-soluble impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and concentrate the solvent to obtain the crude product.

  • For higher purity, the crude product can be purified by vacuum distillation or column chromatography on silica gel.

Troubleshooting Workflow Diagram

This diagram outlines a logical approach to troubleshooting common synthesis issues.

Troubleshooting_Workflow Start Start Low_Yield Low Yield or Impure Product Start->Low_Yield Analyze_Impurities Analyze Impurities (GC-MS, NMR) Low_Yield->Analyze_Impurities Purification_Issue Purification Issues Low_Yield->Purification_Issue High_MW_Impurity High MW Impurity? Analyze_Impurities->High_MW_Impurity Dimerization_Suspected Suspect Dimerization High_MW_Impurity->Dimerization_Suspected Yes Hydroxy_Impurity Hydroxy Impurity? High_MW_Impurity->Hydroxy_Impurity No Adjust_Stoichiometry Adjust Stoichiometry (Slow Addition) Dimerization_Suspected->Adjust_Stoichiometry End End Adjust_Stoichiometry->End Hydrolysis_Suspected Suspect Hydrolysis Hydroxy_Impurity->Hydrolysis_Suspected Yes Other_Impurities Other Impurities (Elimination/Quat Salt) Hydroxy_Impurity->Other_Impurities No Use_Anhydrous Use Anhydrous Conditions Hydrolysis_Suspected->Use_Anhydrous Use_Anhydrous->End Optimize_Conditions Optimize Temp/Base Other_Impurities->Optimize_Conditions Optimize_Conditions->End Review_Workup Review Workup & Purification Method Purification_Issue->Review_Workup Review_Workup->End

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-(2-Chloroethyl)piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and optimization of 1-(2-Chloroethyl)piperidine-4-carbonitrile. As a key intermediate in medicinal chemistry for developing various pharmaceutical agents, including those targeting neurological disorders and cancer, robust and reproducible synthesis of this compound is critical.[1] This guide, structured in a question-and-answer format, provides field-proven insights, troubleshooting solutions, and detailed protocols to address common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and direct method is the N-alkylation of piperidine-4-carbonitrile with a suitable 2-chloroethylating agent. This reaction leverages the nucleophilicity of the secondary amine within the piperidine ring to displace a leaving group, forming the desired C-N bond. A common approach involves using an alkyl halide like 1-bromo-2-chloroethane in the presence of a base.[2] The reaction is typically performed in a polar aprotic solvent to facilitate the dissolution of reactants and promote the desired substitution reaction.

Q2: How does the choice of base impact the reaction?

The base is critical for neutralizing the acid generated during the reaction (e.g., HBr if using 1-bromo-2-chloroethane), which would otherwise protonate the starting piperidine, rendering it non-nucleophilic and stalling the reaction.[2]

  • Inorganic Bases (e.g., K₂CO₃, Na₂CO₃, KHCO₃): These are cost-effective and easy to remove during workup (filtration). They are moderately strong and sufficient for many N-alkylation reactions. Potassium carbonate (K₂CO₃) is frequently used in solvents like DMF or acetonitrile.[2]

  • Organic Amine Bases (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA or Hünig's base)): These are soluble in organic solvents, ensuring a homogeneous reaction mixture. DIPEA is often preferred as it is non-nucleophilic, preventing it from competing with the piperidine substrate in the alkylation reaction.[2]

  • Strong Bases (e.g., NaH): Sodium hydride can be used for complete deprotonation of the piperidine nitrogen, but its high reactivity and moisture sensitivity require strictly anhydrous conditions and careful handling.[2]

The choice depends on the reactivity of the alkylating agent, the solvent, and the desired reaction temperature. For this synthesis, potassium carbonate or DIPEA are excellent starting points.

Q3: What is the underlying mechanism of the N-alkylation reaction?

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the secondary nitrogen of piperidine-4-carbonitrile acts as a nucleophile, attacking the electrophilic carbon atom of the 2-chloroethyl group. This attack displaces the halide leaving group in a single, concerted step, forming the new carbon-nitrogen bond. The presence of a base is crucial to ensure the piperidine nitrogen remains deprotonated and nucleophilic throughout the process.[2]

Troubleshooting Guide

This section addresses specific issues encountered during synthesis, providing explanations for the underlying causes and actionable solutions.

Q4: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yield is a common problem that can be attributed to several factors. A systematic approach is key to diagnosing the issue.

Potential Causes & Solutions for Low Yield
Potential CauseTroubleshooting StepsScientific Rationale
Incomplete Reaction Increase Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS. If starting material persists, consider gentle heating (e.g., 50-70°C) or extending the reaction time.[2][3] • Re-evaluate Base: Ensure at least 1.1-1.5 equivalents of base are used. An insufficient amount of base will lead to the accumulation of the piperidinium salt, halting the reaction.[2]The SN2 reaction rate is dependent on temperature and reactant concentration. The base is a reactant that prevents the formation of the unreactive protonated amine.
Side Reaction: Dimerization Slow Addition of Alkylating Agent: Add the alkylating agent dropwise using a syringe pump over several hours to maintain a low concentration.[2] • Use Piperidine in Excess: Keeping the piperidine-4-carbonitrile as the excess reagent can favor the desired mono-alkylation.Dimerization, where the product reacts with another molecule of the starting piperidine, can occur.[4] Slow addition and reactant stoichiometry control help minimize this bimolecular side reaction.
Side Reaction: Quaternary Salt Formation Avoid Excess Alkylating Agent: Use a stoichiometry of ~1.0-1.1 equivalents of the alkylating agent relative to the piperidine.[2] • Run at Lower Concentration: Diluting the reaction can disfavor the second alkylation step which leads to the quaternary ammonium salt.[3]The product, a tertiary amine, is also nucleophilic and can react with a second molecule of the alkylating agent. This is a classic competing reaction in N-alkylations.[2][3]
Reagent Degradation Use Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents, especially with moisture-sensitive bases like NaH.[5] • Store Reagents Properly: Ensure starting materials are pure and stored under recommended conditions (e.g., cool, dry place).[6]Moisture can decompose reagents and introduce competing hydrolysis side reactions. Impure or degraded starting materials will naturally lead to lower yields.
Troubleshooting Workflow: Low Yield

G start Low Yield Observed check_sm Check for Starting Material (SM) by TLC/LC-MS start->check_sm sm_present SM Present check_sm->sm_present Yes sm_absent SM Consumed check_sm->sm_absent No cause1 cause1 sm_present->cause1 Possible Cause: Incomplete Reaction cause2 cause2 sm_absent->cause2 Possible Cause: Side Reactions or Workup Losses solution1 • Increase Temperature/Time • Add More Base • Check Reagent Quality cause1->solution1 Solution check_impurities Analyze Crude Product for Impurities (MS, NMR) cause2->check_impurities Action impurity_found Major Impurity Found? check_impurities->impurity_found dimer dimer impurity_found->dimer Dimer/Quat Salt other other impurity_found->other Other/Unknown none none impurity_found->none No solution2 • Slow Reagent Addition • Adjust Stoichiometry • Lower Concentration dimer->solution2 Solution solution3 • Optimize Workup/Purification • Check for Hydrolysis other->solution3 Solution none->solution3

Caption: Troubleshooting decision tree for low reaction yield.

Q5: I am observing multiple spots on my TLC plate. What are these impurities?

Besides unreacted starting material, several byproducts can form.

  • Primary Impurities:

    • Dimer: 1,2-bis(4-cyanopiperidin-1-yl)ethane. This arises from the product reacting with another molecule of piperidine-4-carbonitrile starting material.

    • Quaternary Ammonium Salt: 1-(2-Chloroethyl)-1-(bromoethyl)piperidin-1-ium-4-carbonitrile (structure varies with alkylating agent). This forms when the tertiary amine product is alkylated a second time.[2][3] This is often highly polar and may remain at the baseline of the TLC plate.

    • Hydrolysis Products: The nitrile group (-CN) can hydrolyze to an amide (-CONH₂) or carboxylic acid (-COOH) if exposed to strong acid or base, especially with water present during workup or a prolonged reaction at high temperature.[1] The chloroethyl group can also hydrolyze to a hydroxyethyl group.

  • Identification & Mitigation:

    • Characterization: Use LC-MS to get the mass of the impurities, which can help identify them.

    • Mitigation: To minimize dimerization and quaternary salt formation, slowly add the alkylating agent to a solution of the piperidine starting material.[2] This ensures the piperidine is always in excess locally. To prevent hydrolysis, ensure anhydrous reaction conditions and perform a neutral or mildly basic aqueous workup.

Q6: My reaction seems to stop or stall before completion. Why?

A stalled reaction is almost always due to one of two reasons:

  • Insufficient Base: As the reaction proceeds, it generates acid. If there isn't enough base to neutralize this acid, the piperidine starting material will become protonated to its non-nucleophilic ammonium salt form, effectively stopping the reaction.

    • Solution: Ensure you are using at least a stoichiometric amount of base (1.1 equivalents or more is recommended).[2] If the reaction stalls, a careful addition of more base can sometimes restart it.

  • Inactive Reagents: If the alkylating agent has degraded due to improper storage or if the solvent contains inhibitors or contaminants, the reaction may not proceed.

    • Solution: Use freshly opened or purified reagents and high-purity anhydrous solvents.

Detailed Experimental Protocols

General Protocol for N-Alkylation of Piperidine-4-carbonitrile

This protocol is a robust starting point. Optimization of temperature and reaction time may be necessary.

Materials:

  • Piperidine-4-carbonitrile (1.0 eq.)

  • 1-Bromo-2-chloroethane (1.1 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq.)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add piperidine-4-carbonitrile (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).

  • Solvent Addition: Add anhydrous acetonitrile to form a stirrable suspension (approx. 0.1-0.2 M concentration).

  • Reagent Addition: Begin vigorous stirring. Slowly add 1-bromo-2-chloroethane (1.1 eq.) to the suspension at room temperature over 1-2 hours using a syringe pump.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by taking small aliquots and analyzing them via TLC or LC-MS until the starting material is consumed (typically 12-24 hours). If the reaction is sluggish, it can be gently heated to 50-60°C.[3]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate and salts. Wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the resulting residue in ethyl acetate and wash with water (2x) and then brine (1x). .

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.[5][7]

Reaction Scheme & Side Reactions

G cluster_main Primary Synthesis Route (SN2) cluster_side Common Side Reactions SM Piperidine-4-carbonitrile + 1-Bromo-2-chloroethane Product This compound SM->Product  Base (K₂CO₃) Solvent (CH₃CN) Side1 Dimerization Product Product->Side1 + Starting Material Side2 Quaternary Salt Product->Side2 + Alkylating Agent

Caption: The desired SN2 reaction and key competing pathways.

Analytical Characterization

Q7: How can I confirm the identity and purity of my final product?

A combination of spectroscopic and chromatographic methods is essential for unambiguous characterization.

  • Thin-Layer Chromatography (TLC): A quick method to monitor reaction progress and assess the purity of column fractions. Use a suitable mobile phase (e.g., 30-50% Ethyl Acetate in Hexanes) and visualize with potassium permanganate stain.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of the piperidine ring protons and the characteristic triplets of the -CH₂-CH₂-Cl moiety. Integration of the peaks can help confirm the structure and identify impurities.[5][8]

    • ¹³C NMR: Will show the expected number of carbon signals, including the nitrile carbon (~120 ppm) and the two carbons of the chloroethyl group.[5]

  • Mass Spectrometry (MS): Techniques like GC-MS or LC-MS will provide the molecular weight of the product, confirming its identity and helping to identify the mass of any byproducts.[9]

  • Infrared (IR) Spectroscopy: Will show a characteristic sharp peak for the nitrile (C≡N) stretch around 2240 cm⁻¹.[8]

  • High-Performance Liquid Chromatography (HPLC): The most common technique for determining the purity of the final product with high accuracy.[9]

Safety & Handling

Q8: What are the primary safety concerns for this compound and its reagents?
  • 1-(2-Chloroethyl)piperidine and its salts: These compounds are hazardous. They are often classified as fatal if swallowed and can cause severe skin burns and eye damage.[10][11] Always handle this material in a fume hood wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][10]

  • Alkylating Agents (e.g., 1-Bromo-2-chloroethane): These are toxic, irritant, and often carcinogenic. Handle with extreme care in a well-ventilated fume hood.

  • Bases: Handle bases according to their specific safety data sheets (SDS). For example, NaH is highly flammable and reacts violently with water.

  • Storage: Store this compound and its hydrochloride salt in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents and moisture.[6][12] Some suppliers recommend storage at 2-8°C.[12]

Always consult the material safety data sheet (MSDS) for all reagents before beginning any experimental work.[6][10]

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%. Available from: [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. Available from: [Link]

  • Google Patents. (2016, May 12). WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
  • The Royal Society of Chemistry. (2014). Supporting Information Novel Paeonol Derivatives Alleviate Lipid Accumulation in Low-dose Treatment. Available from: [Link]

  • Beilstein Journals. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4(20). Available from: [Link]

  • ACS Publications. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives. Available from: [Link]

  • ODU Digital Commons. (1982, January). The Regioselective 3-Alkylation of Piperidine. Available from: [Link]

  • SGRL. 1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5. Available from: [Link]

  • PubChem. Piperidine, 1-(2-chloroethyl)-, hydrochloride. Available from: [Link]

Sources

Technical Support Center: Stability and Handling of 1-(2-Chloroethyl)piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by the Gemini Technical Support Team.

This guide is intended for researchers, scientists, and drug development professionals utilizing 1-(2-Chloroethyl)piperidine-4-carbonitrile in their experiments. As a key intermediate in pharmaceutical synthesis, understanding its stability profile is critical for ensuring experimental reproducibility and the integrity of your results.[1] This document provides insights into the inherent reactivity of the molecule, recommended storage and handling procedures, and troubleshooting advice for common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What makes this compound susceptible to degradation?

A1: The instability of this compound arises from its molecular structure. It contains a tertiary amine (the piperidine nitrogen) and a primary alkyl chloride separated by a two-carbon tether. This arrangement makes it prone to intramolecular cyclization through neighboring group participation. The nitrogen atom can act as an internal nucleophile, attacking the carbon atom bearing the chlorine. This process forms a highly strained and reactive three-membered ring known as a spiro-aziridinium ion.[2] This reactive intermediate can then be attacked by various nucleophiles, including water or other reactants in your mixture, leading to undesired byproducts and a decrease in the purity of the starting material.[2][3]

Q2: What are the visible signs of degradation in my sample?

A2: While chemical degradation is often not visible to the naked eye, you may observe some physical changes. These can include a change in color (e.g., from white/beige to yellow or brown), clumping of the solid material due to moisture absorption (hygroscopicity), or a change in solubility.[4] However, the most definitive indicators of degradation are analytical. Inconsistent reaction yields, the appearance of unexpected spots on a TLC plate, or new peaks in an HPLC or GC-MS chromatogram are strong evidence that your starting material has degraded.

Q3: What are the optimal storage conditions to ensure the long-term stability of this compound?

A3: To minimize degradation, this compound should be stored under controlled conditions that limit its exposure to factors that promote decomposition. Based on supplier safety data sheets and the chemistry of reactive alkyl halides, the following conditions are recommended:

  • Temperature: Store at 2-8°C.[5] Refrigeration slows down the rate of intramolecular reactions.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[5] This displaces oxygen and, more importantly, moisture.

  • Container: Use a tightly sealed container to prevent moisture ingress.[4][6]

  • Light: While not always specified, storing in an amber vial or in the dark is good practice to prevent potential photolytic degradation.

Q4: Can I handle this compound on the open bench?

A4: Due to its reactivity and potential hazards, it is strongly recommended to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[7][8] This minimizes the risk of inhalation and exposure. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][8]

Chemical Degradation Pathway

The primary degradation route for this compound is the formation of a spiro-aziridinium ion, which is then susceptible to nucleophilic attack.

G cluster_main Degradation Pathway A This compound B Spiro-aziridinium ion (Reactive Intermediate) A->B Intramolecular Cyclization (SNi) C Degradation Product (e.g., Hydroxyethyl derivative) B->C Nucleophilic Attack (e.g., by H₂O)

Caption: Intramolecular cyclization and subsequent nucleophilic attack.

Troubleshooting Guide

This section addresses common problems that may be linked to the instability of this compound.

Problem Encountered Potential Root Cause Recommended Action & Troubleshooting Steps
Inconsistent or Low Reaction Yields Degradation of the starting material. The actual concentration of the active reagent is lower than assumed.1. Verify Purity: Before starting your reaction, verify the purity of your this compound stock using the HPLC protocol provided below. 2. Use Fresh Stock: If degradation is confirmed, use a fresh, unopened bottle of the reagent. 3. Review Storage: Ensure your storage conditions align with the recommendations (2-8°C, inert atmosphere, tightly sealed).[5][6]
Appearance of Unidentified Byproducts The reagent has degraded, and the resulting intermediates (like the aziridinium ion) or final degradation products are participating in side reactions.1. Characterize Byproducts: If possible, use techniques like LC-MS or GC-MS to identify the mass of the byproducts. This can help confirm if they are related to the degradation pathway (e.g., a hydroxylated version of the starting material). 2. Purify Reagent: If a fresh bottle is unavailable, consider purifying the existing stock (e.g., by recrystallization), though this may not be practical. Verify purity post-purification.
Poor Solubility or Phase Separation The compound may have absorbed moisture, leading to the formation of its hydrochloride salt or other degradation products with different solubility profiles.[4]1. Dry the Reagent: If moisture is suspected, the material can be dried under a high vacuum. 2. Check Solvent: Ensure your reaction solvent is anhydrous, as trace water can act as a nucleophile and accelerate degradation.
Troubleshooting Workflow

If you suspect reagent degradation, follow this logical workflow to diagnose the issue.

Caption: A step-by-step workflow for troubleshooting reagent stability.

Protocol: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.

Objective: To quantify the purity of a sample and identify the presence of more polar degradation products (e.g., the hydroxyethyl derivative).

Methodology:

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC grade.

    • Trifluoroacetic acid (TFA).

    • This compound sample.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute this stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm (as the nitrile and piperidine moieties lack a strong chromophore).

    • Column Temperature: 30°C.

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      15.0 5 95
      18.0 5 95
      18.1 95 5

      | 22.0 | 95 | 5 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

    • Degradation products, such as the hydroxyethyl derivative formed from reaction with water, will typically be more polar and thus have a shorter retention time than the parent compound.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Aqueous Phase Reactions of 2-Chloroethylamine Hydrochloride.
  • CymitQuimica. (2023, May 30). This compound Safety Data Sheet.
  • Breaking Down Alkyl Halides: Key Reactions and Uses. (2025, July 15). ChemEd.
  • Smolecule. (2023, August 15). This compound.
  • Sigma-Aldrich. (2025, May 5). Piperidine Safety Data Sheet.
  • Fisher Scientific. (2025, December 18). 1-(2-Chloroethyl)piperidine hydrochloride Safety Data Sheet.
  • CymitQuimica. (2024, December 19). This compound hydrochloride Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%.
  • Benchchem. (n.d.). The Chloroethyl Group in Piperazine Derivatives: A Technical Guide to Reactivity and Biological Significance.
  • Cal-Star. (2024, July 24). Handling Reactive Chemicals: Precautions and Tips.

Sources

Technical Support Center: A Troubleshooting Guide for Reactions with 1-(2-Chloroethyl)piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 1-(2-Chloroethyl)piperidine-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using this versatile pharmaceutical intermediate. As a key building block, its successful application in nucleophilic substitution reactions is often critical for the synthesis of a wide array of therapeutic agents, including those targeting neurological disorders.[1][2] This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My N-alkylation reaction with this compound is showing very low yield or failing to proceed. What are the likely causes and how can I fix this?

A1: Low or no yield in N-alkylation is a frequent issue that can typically be traced back to a few key factors related to reactants, reagents, or reaction conditions.

Underlying Causes:

  • Insufficient Nucleophilicity of the Substrate: The amine you are trying to alkylate may not be nucleophilic enough to displace the chloride ion effectively. This is particularly true for anilines or other amines with electron-withdrawing groups.

  • Inadequate Base: The reaction generates HCl, which will protonate your starting amine, rendering it non-nucleophilic.[3] An appropriate base is crucial to neutralize this acid and maintain a supply of the free amine.[3][4]

  • Poor Solubility: If your reactants or base are not soluble in the chosen solvent, the reaction will be slow or may not occur at all.[5] This is a common issue when using inorganic bases like potassium carbonate in solvents like acetone.[5]

  • Suboptimal Temperature: The reaction may require thermal energy to overcome the activation barrier. Room temperature might not be sufficient for less reactive substrates.[6]

  • Reagent Purity: The presence of water or other impurities in your reactants or solvent can interfere with the reaction. The hydrochloride salt of this compound is often used for its stability and solubility, but it requires an adequate amount of base to liberate the free amine for the reaction.[1][7]

Troubleshooting Workflow:

G cluster_solutions Solutions start Low/No Yield check_base 1. Verify Base - Is it strong enough? - Is it soluble? - Stoichiometry correct? start->check_base check_solvent 2. Assess Solvent - Are reactants soluble? - Aprotic polar solvent? check_base->check_solvent Base OK sol_base Switch to a stronger, more soluble base (e.g., Cs2CO3) or use a phase-transfer catalyst. check_base->sol_base Issue Found check_temp 3. Increase Temperature - Monitor by TLC/LC-MS - Watch for decomposition check_solvent->check_temp Solvent OK sol_solvent Change to DMF, DMSO, or acetonitrile. check_solvent->sol_solvent Issue Found check_purity 4. Check Reagent Purity - Use dry solvents - Check starting material integrity check_temp->check_purity Temp OK sol_temp Reflux the reaction mixture. check_temp->sol_temp Issue Found catalyst 5. Add Catalytic KI - Finkelstein reaction to form more reactive iodide in situ check_purity->catalyst Purity OK sol_purity Dry solvent and reagents before use. check_purity->sol_purity Issue Found solution Improved Yield catalyst->solution

Caption: Troubleshooting logic for low-yield reactions.

Detailed Solutions:

  • Optimize the Base:

    • If using potassium carbonate (K₂CO₃), which has limited solubility in many organic solvents, consider switching to cesium carbonate (Cs₂CO₃), which is more soluble.[5]

    • For more robust reactions, strong organic bases like N,N-Diisopropylethylamine (DIPEA or Hünig's base) can be effective.[8]

    • Alternatively, a stronger inorganic base like sodium hydride (NaH) can be used, particularly with less nucleophilic substrates like phenols, but requires an anhydrous aprotic solvent like DMF or THF.[8][9]

  • Choose the Right Solvent:

    • Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred for N-alkylation reactions as they can dissolve the reactants and facilitate the Sₙ2 mechanism.[4][5]

  • Increase the Reaction Temperature:

    • Many N-alkylation reactions require heating. Refluxing the reaction mixture can significantly increase the reaction rate.[6] Always monitor the reaction progress by TLC or LC-MS to avoid decomposition at higher temperatures.

  • Consider Catalysis:

    • Adding a catalytic amount of sodium or potassium iodide can accelerate the reaction. The iodide displaces the chloride in a Finkelstein reaction to form the more reactive 1-(2-iodoethyl)piperidine-4-carbonitrile in situ.

Q2: My reaction is messy, and I'm observing multiple products, particularly a higher molecular weight byproduct. What is happening?

A2: The formation of multiple products is a classic problem in the alkylation of amines. The chloroethyl moiety of your reagent is a primary alkyl halide, which is prone to certain side reactions.

Underlying Causes:

  • Over-alkylation: The mono-alkylated amine product is often more nucleophilic than the starting amine.[6][10] This means it can react with another molecule of this compound, leading to di-alkylation and potentially the formation of a quaternary ammonium salt.[3][11] This is a "runaway" reaction.[10]

  • Dimerization: If your starting material is a primary amine, it's possible for two molecules of the piperidine reagent to react with it. Another possibility is the self-condensation of the reagent under strongly basic conditions to form a piperazine-like dimer, although this is less common.

Reaction Pathway Visualization:

G cluster_reaction Reaction Pathways R_NH2 Primary/Secondary Amine (R-NH₂) desired_product Desired Mono-alkylated Product R_NH2->desired_product + Reagent reagent 1-(2-Chloroethyl)piperidine- 4-carbonitrile reagent->desired_product side_product Over-alkylation Product (Di-alkylated/Quaternary Salt) reagent->side_product desired_product->side_product + Reagent (often faster)

Caption: Competing pathways in N-alkylation.

Detailed Solutions:

  • Control Stoichiometry:

    • Use a large excess of the amine being alkylated relative to the this compound. This statistically favors the reaction of the piperidine reagent with the more abundant starting amine.[6]

    • Alternatively, add the piperidine reagent slowly to the reaction mixture (e.g., via syringe pump) to maintain a low concentration and minimize the chance of the product reacting again.[8]

  • Modify Reaction Conditions:

    • Lowering the reaction temperature can sometimes help to control the rate of the second alkylation, which may have a higher activation energy.[6]

    • Use a weaker base. A strong base can deprotonate the mono-alkylated product, increasing its nucleophilicity and promoting di-alkylation.[3] Consider using a milder base like sodium bicarbonate if the reaction allows.

  • Purification Strategy:

    • If over-alkylation is unavoidable, you will need to rely on purification. Quaternary ammonium salts are often highly polar and can sometimes be removed by an aqueous wash if the desired product is soluble in an organic solvent.

    • Column chromatography is the most common method to separate the starting material, mono-alkylated, and di-alkylated products.

Q3: My purified piperidine product is a yellow or brown oil/solid. What causes this discoloration and how can I prevent it?

A3: Discoloration in piperidine derivatives is a common issue, often indicating the presence of impurities.

Underlying Causes:

  • Oxidation: Piperidines, like many amines, are susceptible to air oxidation, which can form colored impurities.[12]

  • Decomposition: High reaction temperatures or prolonged reaction times can lead to the decomposition of the starting material or product, generating colored byproducts.[12]

  • Residual Reagents/Solvents: Incomplete removal of reagents or high-boiling solvents like DMF can lead to a discolored final product.

Detailed Solutions:

  • Purification:

    • Recrystallization: If your product is a solid, recrystallization is an effective method for removing colored impurities.

    • Column Chromatography: This is the most versatile method for removing both colored and non-colored impurities.

    • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and stirring with a small amount of activated carbon can help adsorb colored impurities. Filter the carbon and recrystallize or concentrate the product.

  • Prevention:

    • Inert Atmosphere: Conduct your reaction and store the purified product under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[12]

    • Control Temperature and Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid decomposition.[12]

    • Thorough Workup: Ensure all reagents and solvents are thoroughly removed during the workup and purification steps.

Experimental Protocols

General Protocol for N-Alkylation with this compound

This protocol provides a general starting point. Optimization of base, solvent, temperature, and stoichiometry will be necessary for specific substrates.

Materials:

  • Nucleophile (amine, phenol, etc.): 1.0 eq

  • This compound hydrochloride: 1.1 eq

  • Potassium carbonate (K₂CO₃): 3.0 eq

  • Potassium iodide (KI): 0.1 eq (optional)

  • Anhydrous Acetonitrile or DMF

  • Round-bottomed flask, magnetic stirrer, reflux condenser

Procedure:

  • To a round-bottomed flask, add the nucleophile (1.0 eq), potassium carbonate (3.0 eq), and potassium iodide (0.1 eq).

  • Add anhydrous acetonitrile or DMF to create a stirrable slurry (approx. 0.1-0.5 M concentration of the nucleophile).

  • Add this compound hydrochloride (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (for acetonitrile, ~82°C) or a suitable temperature (e.g., 80-100°C for DMF).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Data Summary Table

ParameterRecommended ConditionRationaleCommon Issues
Solvent DMF, Acetonitrile, DMSOPolar aprotic, good solubility for reactants.Poor solubility in less polar solvents (e.g., THF, DCM).
Base K₂CO₃, Cs₂CO₃, DIPEA, NaHNeutralizes HCl, deprotonates nucleophile.Incomplete reaction if base is too weak or insoluble.
Temperature 60°C - RefluxOvercomes activation energy.Decomposition or side reactions if too high.
Stoichiometry 1.1 - 1.5 eq of piperidine reagentDrives reaction to completion.Over-alkylation if nucleophile is not in excess.
Catalyst KI (catalytic)Forms more reactive alkyl iodide in situ.Not always necessary for reactive nucleophiles.

References

  • Nevado, C., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • International Journal of Molecular Sciences. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • International Journal of Molecular Sciences. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. [Link]

  • Google Patents. (2016). WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
  • Wikipedia. Amine alkylation. [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • The Royal Society of Chemistry. (2014). Supporting Information Novel Paeonol Derivatives Alleviate Lipid Accumulation in Low-dose Treatment. [Link]

  • Shree Gayatri Rasayan. 1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5. [Link]

  • PubChem. Piperidine, 1-(2-chloroethyl)-, hydrochloride. [Link]

  • Shree Gayatri Chemicals. 1-(2-Chloroethyl) Piperidine-HCl | Manufacturer & Supplier. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]

  • ODU Digital Commons. (1980). The Regioselective 3-Alkylation of Piperidine. [Link]

  • ResearchGate. (2023). ALKYLATION REACTIONS OF 7-CHLORO-1,5-BENZODIAZEPINE-2,4-DIONES UNDER PHASE TRANSFER CALALYSIS CONDITIONS. [Link]

Sources

Technical Support Center: Catalyst Selection and Troubleshooting for 1-(2-Chloroethyl)piperidine-4-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Chloroethyl)piperidine-4-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this critical pharmaceutical intermediate.[1] As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to make informed decisions in your laboratory work.

The primary synthetic route to this compound is the N-alkylation of piperidine-4-carbonitrile. This guide focuses on leveraging Phase Transfer Catalysis (PTC) for this transformation, a methodology known for its efficiency, environmental benefits, and suitability for industrial-scale production.[2][3]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My yield of this compound is consistently low. What are the primary causes and how can I resolve this?

Low yield is a frequent challenge stemming from several interrelated factors.[4] A systematic approach, as outlined in the workflow below, is the most effective way to diagnose and solve the issue.

Troubleshooting Workflow for Low Yield

LowYield_Troubleshooting Start Low Yield Observed Reagent_Check Step 1: Verify Reagent Quality - Piperidine-4-carbonitrile purity? - Alkylating agent (e.g., 1-bromo-2-chloroethane) fresh? - Anhydrous solvents used? Start->Reagent_Check Begin Diagnosis Catalyst_Check Step 2: Evaluate Catalyst System - PTC activity (fresh bottle)? - Base strength appropriate (NaOH vs K2CO3)? - Correct catalyst loading (1-5 mol%)? Reagent_Check->Catalyst_Check Reagents OK Condition_Check Step 3: Optimize Reaction Conditions - Temperature too high/low? - Insufficient reaction time? - Inefficient mixing (agitation speed)? Catalyst_Check->Condition_Check Catalyst OK Workup_Check Step 4: Review Workup & Purification - Product lost during extraction? - Incomplete precipitation? - Degradation during purification? Condition_Check->Workup_Check Conditions OK Solution Yield Improved Workup_Check->Solution Workup OK

Caption: A systematic workflow for diagnosing the root cause of low product yield.

Detailed Corrective Actions:

  • Reagent Quality: Impurities in starting materials are a primary source of side reactions.[5] Ensure piperidine-4-carbonitrile is pure and dry. The alkylating agent, such as 1-bromo-2-chloroethane, should be of high quality, as impurities can interfere with the reaction.

  • Catalyst System Inefficiency:

    • Catalyst Choice: The lipophilicity of the quaternary ammonium salt is crucial. For reactions where mass transfer is the rate-limiting step (common with hydroxide ions), catalysts with a "q-value" between 1.0 and 2.0, like Tetrabutylammonium Bromide (TBAB), are often optimal.[6]

    • Base Selection: A strong base like aqueous NaOH is often used to deprotonate the piperidine nitrogen. However, if side reactions like elimination are observed, switching to a milder base like potassium carbonate (K₂CO₃) under solid-liquid PTC conditions can improve selectivity.[2][7]

  • Suboptimal Conditions:

    • Temperature: N-alkylation is an exothermic process. Excessive temperatures can promote side reactions and decomposition.[4] Start at a lower temperature (e.g., 40-50°C) and monitor progress by TLC or HPLC.[8]

    • Mixing: In a two-phase system, vigorous agitation is essential to maximize the interfacial area where the catalyst functions. Inadequate mixing is a common cause of slow or incomplete reactions.

  • Workup Losses: Product can be lost during aqueous washes if the pH is not optimal or if an insufficient volume of organic solvent is used for extraction.[5] Ensure the aqueous layer is thoroughly extracted multiple times.

Q2: I'm observing significant impurity peaks in my HPLC analysis. What are the likely side products and how can I minimize them?

Impurity formation directly impacts yield and purification efficiency. The most common side products in this synthesis are unreacted starting materials and byproducts from competing reaction pathways.

Common Impurities and Mitigation Strategies:

Impurity/Side ProductProbable CauseRecommended Mitigation Strategy
Unreacted Piperidine-4-carbonitrile Incomplete reaction due to poor catalyst activity, insufficient time, or low temperature.Increase catalyst loading (e.g., from 2 mol% to 5 mol%), extend reaction time, or moderately increase temperature (e.g., in 10°C increments), while monitoring by TLC/HPLC.[4]
Bis-piperidine ethane Reaction of the product with another molecule of piperidine-4-carbonitrile (if the leaving group is displaced). This is more common in related syntheses like that of 1-(2-chloroethyl)piperazine.[8]Use a slight excess (1.1-1.2 equivalents) of the alkylating agent to ensure full conversion of the starting piperidine. Avoid a large excess of the piperidine starting material.
Elimination Product (Vinylpiperidine) The chloroethyl group undergoes elimination, especially at high temperatures or with excessively strong/hindered bases.Lower the reaction temperature. Use a less-hindered base like NaOH or K₂CO₃ instead of bases like potassium tert-butoxide.[6]
Hydrolysis of Nitrile Group The carbonitrile group can be hydrolyzed to the corresponding carboxylic acid or amide under harsh acidic or basic conditions, particularly during workup.[1]Perform the aqueous workup under neutral or mildly basic conditions and avoid prolonged exposure to strong acids or bases at elevated temperatures.
Q3: My phase transfer catalyst (PTC) doesn't seem to be effective. How do I choose the right one and ensure it's active?

The efficacy of a PTC depends on its ability to transfer the reactant anion from the aqueous or solid phase into the organic phase where the reaction occurs.[9]

  • Choosing the Right PTC: The key is balancing lipophilicity and reactivity.

    • Tetrabutylammonium Bromide (TBAB): A versatile and common choice, effective in many N-alkylation reactions.[2] It offers a good balance for transferring anions into common organic solvents like toluene or dichloromethane.

    • Benzyltriethylammonium Chloride (TEBAC): Another widely used and effective catalyst.[9]

    • Higher Molecular Weight Quats: Catalysts with more carbons (e.g., tetrabutylphosphonium bromide or methyltrioctylammonium chloride) are more lipophilic and can be more effective in less polar organic solvents but may be more difficult to remove post-reaction.[6][9]

  • Ensuring Catalyst Activity:

    • Hygroscopy: Quaternary ammonium salts can be hygroscopic. Store them in a desiccator. Water can sometimes inhibit catalyst activity.

    • Catalyst Poisoning: Certain leaving groups, particularly iodide and tosylate, can pair very strongly with the catalyst cation, effectively "poisoning" it and preventing it from participating in the catalytic cycle.[6] Since the reactant is a chloro-compound, this is less of a concern here, but it's a critical concept in PTC.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for this synthesis using a phase transfer catalyst?

The reaction is a nucleophilic substitution (SN2) where the deprotonated nitrogen of piperidine-4-carbonitrile acts as the nucleophile, attacking the electrophilic carbon of the 2-chloroethyl group.[6] The PTC is essential for bringing the nucleophile and electrophile together when they reside in different, immiscible phases.

The Phase Transfer Catalysis Cycle

PTC_Cycle cluster_organic Organic Phase (e.g., Toluene) cluster_aqueous Aqueous/Solid Phase (e.g., 50% NaOH aq.) Nuc_org [Q⁺/Pip-CN⁻] Ion Pair Product Product This compound Nuc_org->Product SN2 Reaction AlkylHalide Cl-CH₂CH₂-X Alkylating Agent AlkylHalide->Product QX_org [Q⁺X⁻] Catalyst Product->QX_org Releases Catalyst QX_aq [Q⁺X⁻] Catalyst QX_org->QX_aq Transfer to Aqueous Nuc_aq Pip-CN⁻ (Generated Nucleophile) Nuc_aq->Nuc_org Transfer to Organic PipCN_H Piperidine-4-carbonitrile (Pip-CN) PipCN_H->Nuc_aq Deprotonation Base NaOH Base->Nuc_aq QX_aq->Nuc_aq Forms Ion Pair

Caption: The catalytic cycle of Phase Transfer Catalysis for N-alkylation.

Mechanism Explained:

  • Deprotonation: In the aqueous phase, a strong base (NaOH) deprotonates the secondary amine of piperidine-4-carbonitrile to form the piperidinide anion (Pip-CN⁻).

  • Ion Pair Formation: The positively charged quaternary ammonium cation (Q⁺) from the PTC pairs with the newly formed piperidinide anion.

  • Phase Transfer: This new ion pair [Q⁺/Pip-CN⁻] is lipophilic and transfers from the aqueous phase into the organic phase.[9]

  • SN2 Reaction: In the organic phase, the "naked" and highly reactive piperidinide anion attacks the alkylating agent (e.g., 1-bromo-2-chloroethane), forming the desired product and releasing the leaving group (e.g., Br⁻).

  • Catalyst Regeneration: The catalyst cation (Q⁺) pairs with the leaving group anion (X⁻) and transfers back to the aqueous phase to begin the cycle again.

Q2: What is a standard laboratory protocol for this synthesis?

This protocol is a representative example based on established PTC methodologies.[2][7] Researchers should always perform their own risk assessment and optimization.

Experimental Protocol: Synthesis of this compound

Reagents:

  • Piperidine-4-carbonitrile (1.0 eq)

  • 1-Bromo-2-chloroethane (1.2 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.05 eq, 5 mol%)

  • Sodium Hydroxide (NaOH), 50% aqueous solution (w/w) (3.0 eq)

  • Toluene

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, add piperidine-4-carbonitrile (1.0 eq), toluene (5-10 volumes), and Tetrabutylammonium Bromide (0.05 eq).

  • Base Addition: Begin vigorous stirring and add the 50% NaOH solution (3.0 eq).

  • Reactant Addition: Slowly add 1-bromo-2-chloroethane (1.2 eq) to the mixture over 30 minutes. An exotherm may be observed; maintain the temperature below 60°C using a water bath if necessary.

  • Reaction: Heat the reaction mixture to 50-55°C and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 10% Methanol/Dichloromethane eluent) or by taking aliquots of the organic layer for HPLC or GC analysis to check for the disappearance of the starting material.[8][10]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add deionized water to dissolve the salts and transfer the mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer twice more with toluene.

    • Combine the organic layers and wash with deionized water, followed by brine.

  • Isolation: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary to achieve high purity.

References

  • Smolecule. (2023). This compound.
  • BenchChem. (n.d.). 1-(2-Chloroacetyl)piperidine-4-carbonitrile.
  • Makosza, M. (n.d.). Phase Transfer Catalysis in Pharmaceutical Industry – Where are we? Polish Pharmaceutical Society.
  • BenchChem. (n.d.). Navigating the Synthesis of 1-(2-chloroethyl)piperazine Derivatives: A Comparative Guide to Reaction Products and Structures.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
  • International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products.
  • PTC Organics, Inc. (n.d.).
  • BenchChem. (n.d.). Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues.
  • ResearchGate. (2015).
  • BenchChem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • BenchChem. (n.d.). Dealing with low yield during the chemical synthesis of Purpurin.

Sources

Technical Support Center: Solvent Effects on the Reactivity of 1-(2-Chloroethyl)piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 1-(2-Chloroethyl)piperidine-4-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate in their synthetic workflows. The reactivity of this compound is uniquely dominated by the interplay between the tertiary piperidine nitrogen and the adjacent chloroethyl group. This interaction, which proceeds through a key intermediate, is exquisitely sensitive to the solvent environment. Understanding and controlling these solvent effects is paramount to achieving desired reaction outcomes, maximizing yields, and minimizing side-product formation. This document provides in-depth, field-tested insights and troubleshooting protocols in a direct question-and-answer format to address the specific challenges you may encounter.

Core Mechanism & Initial Considerations

Question 1: What is the fundamental reaction pathway for this compound, and why is it not a simple SN2 reaction?

Answer: The primary reactive pathway for this compound does not proceed via a direct bimolecular nucleophilic substitution (SN2) at the chloro-substituted carbon. Instead, its reactivity is governed by a process known as neighboring group participation .

The lone pair of electrons on the tertiary piperidine nitrogen acts as an internal nucleophile, attacking the electrophilic carbon atom of the chloroethyl group in an intramolecular cyclization. This process expels the chloride ion and forms a highly strained, and therefore highly reactive, spirocyclic aziridinium ion intermediate.[1][2][3] This intermediate is the key electrophile that is then attacked by an external nucleophile.

Causality: This intramolecular pathway is kinetically favored over a direct intermolecular SN2 reaction for two main reasons:

  • Proximity: The internal nucleophile (the nitrogen) is tethered to the electrophilic center, leading to a high effective concentration and a more favorable entropy for the cyclization reaction.

  • Formation of a Reactive Intermediate: The formation of the aziridinium ion creates a potent electrophile. The ring strain of the three-membered ring makes it eager to open upon attack by an external nucleophile.

This entire process can be visualized as a two-step sequence: rate-determining formation of the aziridinium ion, followed by a rapid ring-opening. The choice of solvent critically influences the rate of both the formation and the subsequent reaction of this intermediate.

G cluster_0 Step 1: Aziridinium Ion Formation cluster_1 Step 2: Nucleophilic Ring-Opening Start 1-(2-Chloroethyl)piperidine- 4-carbonitrile Intermediate Spirocyclic Aziridinium Ion (Reactive Intermediate) Start->Intermediate Intramolecular Cyclization (-Cl⁻) Product Final Product Intermediate->Product Ring Opening Nucleophile External Nucleophile (Nu⁻)

Caption: Reaction mechanism via neighboring group participation.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 2: My reaction is proceeding very slowly or not at all. How does my choice of solvent contribute to this?

Answer: This is a classic issue that almost always points to an incorrect solvent environment for the formation of the aziridinium intermediate. The rate of this initial, often rate-limiting, step is highly dependent on the solvent's ability to stabilize the transition state and the departing chloride ion.

  • Non-Polar Solvents (e.g., Toluene, Hexane, Dichloromethane): These solvents are generally poor choices. They lack the polarity to stabilize the charge separation that develops in the transition state as the C-Cl bond breaks and the aziridinium ion forms. They also fail to solvate the leaving chloride ion, making its departure energetically costly. This results in an extremely high activation energy and a consequently slow or non-existent reaction.

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMF, DMSO): These are often the solvents of choice for reactions with external nucleophiles.[4] They are polar enough to support the formation of the charged aziridinium intermediate. However, the reaction rate can still vary significantly. Acetonitrile (MeCN) is a common starting point. If the reaction is slow in MeCN, switching to a more polar solvent like DMF or DMSO can accelerate the initial cyclization step.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are excellent at stabilizing the aziridinium ion and the chloride leaving group through hydrogen bonding.[1] Therefore, the formation of the intermediate is often fastest in these solvents. However, this comes with a significant trade-off, as explained in the next question.

Troubleshooting Steps:

  • Review Solvent Choice: If using a non-polar solvent, switch to a polar aprotic solvent like acetonitrile or DMF.

  • Increase Polarity: If the reaction is slow in acetonitrile, consider switching to DMF or DMSO.

  • Increase Temperature: Increasing the reaction temperature will increase the rate of the cyclization. A common range is 50-80 °C.

  • Ensure Anhydrous Conditions (in aprotic solvents): Trace amounts of water can sometimes interfere, although this is less common than with highly water-sensitive reagents.

Question 3: I'm seeing a significant amount of an unexpected byproduct with a mass corresponding to the addition of my solvent molecule. What is happening?

Answer: You are observing solvolysis . This occurs when the solvent itself acts as a nucleophile, attacking the reactive aziridinium ion intermediate.[2][3] This problem is almost exclusively encountered when using polar protic solvents like methanol, ethanol, or water.

Causality: Because the solvent is present in vast excess compared to your intended nucleophile, it can effectively compete for the aziridinium ion intermediate. The oxygen atom of an alcohol or water is a competent nucleophile for this ring-opening reaction. For example, if you run the reaction in methanol, you will likely form 1-(2-methoxyethyl)piperidine-4-carbonitrile as a major byproduct.

Troubleshooting Workflow:

G Start Is an unexpected byproduct observed? CheckMass Does the byproduct mass correspond to [Starting Material - Cl + Solvent]? Start->CheckMass Yes OtherIssue Investigate other side reactions (e.g., elimination, degradation) Start->OtherIssue No Diagnosis Diagnosis: Solvolysis (Solvent is acting as a nucleophile) CheckMass->Diagnosis Yes CheckMass->OtherIssue No Solution Solution: Switch to a polar aprotic solvent (e.g., Acetonitrile, DMF, DMSO) Diagnosis->Solution

Caption: Troubleshooting workflow for solvolysis byproducts.

Question 4: How does the solvent affect the reactivity of my external nucleophile?

Answer: The solvent has a profound impact on the nucleophilicity of your added reagent, which in turn affects its ability to compete for the aziridinium intermediate.

  • Polar Protic Solvents (Methanol, Water, etc.): These solvents can drastically decrease the reactivity of anionic nucleophiles (e.g., N₃⁻, CN⁻, RO⁻). They form a tight "solvation shell" around the nucleophile through hydrogen bonding, stabilizing it and sterically hindering its approach to the electrophilic aziridinium ion. This is why, even if the aziridinium ion forms quickly, the subsequent desired reaction may be slow or outcompeted by solvolysis.

  • Polar Aprotic Solvents (Acetonitrile, DMF, DMSO): These solvents are ideal for enhancing nucleophilicity.[4] They can solvate the counter-cation of your nucleophilic salt but leave the anion relatively "naked" and highly reactive. This maximizes its ability to perform the ring-opening reaction, leading to higher yields of the desired product.

Solvent ClassEffect on Aziridinium FormationEffect on External NucleophileRecommended Use Case
Non-Polar Very Slow / InhibitedPoor Solubility/ReactivityNot Recommended
Polar Aprotic Moderate to FastExcellent (Enhanced Reactivity) Ideal for most substitutions
Polar Protic Fastest Poor (Strongly Solvated)Avoid unless solvolysis is the desired outcome

Experimental Protocols & Data

Protocol 1: General Procedure for Nucleophilic Substitution in a Polar Aprotic Solvent

This protocol provides a robust starting point for reacting this compound with a generic nucleophile (Nu⁻) in acetonitrile.

Materials:

  • This compound (or its hydrochloride salt)

  • Nucleophile (e.g., sodium azide, potassium cyanide, an amine) (1.1 - 1.5 equivalents)

  • Base (if using the hydrochloride salt, e.g., K₂CO₃, Et₃N) (1.1 eq. for neutralization + optional catalytic amount)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and condenser, add this compound hydrochloride (1.0 eq.).

  • Solvent & Base: Add anhydrous acetonitrile (approx. 0.1 M concentration). If using the hydrochloride salt, add potassium carbonate (K₂CO₃, 1.1 eq.) to liberate the free base. Stir the suspension for 15-20 minutes at room temperature.

  • Nucleophile Addition: Add the desired external nucleophile (1.1 eq.).

  • Reaction: Heat the reaction mixture to 60-80 °C. The formation of the aziridinium ion is often the rate-limiting step and requires thermal energy.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material is the primary indicator. A typical reaction time is 4-24 hours.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Filter off any inorganic salts (e.g., K₂CO₃, KCl). c. Concentrate the filtrate under reduced pressure to remove the acetonitrile. d. Redissolve the residue in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water and then brine to remove any remaining salts or highly polar impurities. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization/distillation as appropriate.

Protocol 2: Monitoring Reaction Progress via LC-MS

Objective: To confirm the formation of the desired product and identify potential side products like solvolysis adducts.

  • Sample Preparation: Withdraw a small aliquot (~5-10 µL) from the reaction mixture. Dilute it with a large volume of mobile phase (e.g., 1 mL of 50:50 MeCN:H₂O).

  • Analysis: Inject the diluted sample onto the LC-MS.

  • Expected Masses:

    • Starting Material (Free Base): C₈H₁₃ClN₂ - Expected [M+H]⁺ = 173.08

    • Desired Product (with Nu): Calculate the expected mass of your product. For example, with an azide (N₃) nucleophile, the product is C₈H₁₃N₅, and the expected [M+H]⁺ = 180.13.

    • Solvolysis (if using MeOH): C₉H₁₆N₂O - Expected [M+H]⁺ = 169.13.

  • Interpretation: Track the decrease of the starting material peak area and the increase of the product peak area over time to determine the reaction endpoint. The presence of other major peaks should be investigated as potential byproducts.

References

  • Luch, A. (2010). Aziridinium ion ring formation from nitrogen mustards: mechanistic insights from ab initio dynamics. PubMed. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents. Available at: [Link]

  • Bouling Chemical Co., Limited. (n.d.). N-(2-Chloroethyl)Piperidine Hydrochloride. Available at: [Link]

  • LibreTexts. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Available at: [Link]

  • Encyclopedia.pub. (n.d.). Synthetic Applications of Aziridinium Ions. Available at: [Link]

  • National Institutes of Health. (2021). Synthetic Applications of Aziridinium Ions. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 1-(2-Chloroethyl)piperidine-4-carbonitrile: An Essential Intermediate in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis of novel molecular entities often relies on the efficient and scalable production of key intermediates. 1-(2-Chloroethyl)piperidine-4-carbonitrile is one such critical building block, finding application in the synthesis of a variety of therapeutic agents.[1] Its structure, featuring a reactive chloroethyl group and a versatile nitrile moiety on a piperidine scaffold, makes it a valuable precursor for introducing the 4-cyanopiperidine motif into larger molecules. This guide provides a comparative analysis of the primary synthetic routes to this intermediate, offering insights into the practical considerations and underlying chemical principles that guide the choice of method in a research and drug development setting.

Introduction to Synthetic Strategies

The synthesis of this compound can be broadly approached via two distinct strategies: a two-step sequence involving the formation and subsequent chlorination of an alcohol intermediate, and a more direct, one-step alkylation of the parent piperidine. Each of these pathways presents a unique set of advantages and challenges in terms of yield, purity, scalability, and the availability of starting materials. The selection of an optimal route is therefore a critical decision, contingent on the specific requirements of the research or manufacturing campaign.

Method A: The Two-Step Hydroxyethylation-Chlorination Approach

This method is a robust and often preferred route due to its generally higher yields and cleaner reaction profiles. It proceeds via the initial formation of 1-(2-hydroxyethyl)piperidine-4-carbonitrile, which is then converted to the desired chloroethyl derivative.

Step 1: N-Hydroxyethylation of 4-Cyanopiperidine

The first step involves the N-alkylation of 4-cyanopiperidine with a suitable two-carbon electrophile bearing a hydroxyl group, typically 2-chloroethanol or ethylene oxide. The reaction with 2-chloroethanol is generally more common in a laboratory setting. The use of a base is crucial to deprotonate the secondary amine of the piperidine, thereby activating it as a nucleophile.

Underlying Principle: This is a classic nucleophilic substitution reaction (SN2). The nitrogen atom of 4-cyanopiperidine acts as the nucleophile, attacking the electrophilic carbon of 2-chloroethanol and displacing the chloride leaving group. The presence of a base, such as potassium carbonate or triethylamine, is essential to neutralize the HCl formed as a byproduct, driving the reaction to completion.

Experimental Protocol: Synthesis of 1-(2-hydroxyethyl)piperidine-4-carbonitrile
  • To a stirred solution of 4-cyanopiperidine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base such as anhydrous potassium carbonate (1.5 eq).

  • Add 2-chloroethanol (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-(2-hydroxyethyl)piperidine-4-carbonitrile, which can be purified by column chromatography or used directly in the next step if of sufficient purity.

Step 2: Chlorination of the Hydroxyethyl Intermediate

The second step involves the conversion of the hydroxyl group of 1-(2-hydroxyethyl)piperidine-4-carbonitrile into a chloride. Thionyl chloride (SOCl₂) is the most commonly employed reagent for this transformation due to the clean nature of the reaction, where the byproducts (SO₂ and HCl) are gaseous and easily removed.

Underlying Principle: The reaction of an alcohol with thionyl chloride proceeds via the formation of a chlorosulfite intermediate, which then undergoes an intramolecular SN2 attack by the chloride ion, with the departure of sulfur dioxide and a proton. This process is highly efficient and generally results in a good yield of the corresponding alkyl chloride.

Experimental Protocol: Synthesis of this compound
  • Dissolve the crude or purified 1-(2-hydroxyethyl)piperidine-4-carbonitrile (1.0 eq) in an inert solvent like dichloromethane (DCM) or toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Add thionyl chloride (1.2 eq) dropwise to the stirred solution. Caution: This reaction is exothermic and releases HCl and SO₂ gas, and should be performed in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain pure this compound.

Method B: Direct N-Alkylation with a Dihaloethane

This approach offers the allure of a more streamlined, one-step process. It involves the direct reaction of 4-cyanopiperidine with a 1,2-dihaloethane, such as 1-bromo-2-chloroethane or 1,2-dichloroethane. While conceptually simpler, this method is often plagued by lower yields and the formation of significant byproducts.

Underlying Principle: Similar to the first step of Method A, this is an SN2 reaction. However, the dihaloethane reagent presents a challenge. The primary issue is the potential for a second alkylation event, where the newly formed product, this compound, reacts with another molecule of 4-cyanopiperidine, leading to the formation of a dimeric byproduct, 1,2-bis(4-cyanopiperidin-1-yl)ethane. To mitigate this, a large excess of the dihaloethane is often used.

Experimental Protocol: Synthesis of this compound via Direct Alkylation
  • In a reaction vessel, combine 4-cyanopiperidine (1.0 eq), a suitable base (e.g., potassium carbonate, 2.0 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq) in a solvent like acetonitrile.

  • Add a large excess of 1-bromo-2-chloroethane (3.0-5.0 eq).

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC or GC-MS.

  • After cooling, filter the reaction mixture to remove inorganic salts.

  • Wash the filtrate with water to remove the excess dihaloethane and any water-soluble byproducts.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product will likely contain the desired product as well as the dimeric byproduct. Purification via column chromatography is essential to isolate the this compound.

Comparative Analysis

ParameterMethod A: Two-Step Hydroxyethylation-ChlorinationMethod B: Direct N-Alkylation
Overall Yield Generally higher (typically >70% over two steps)Often lower and more variable (can be <40%)[2]
Purity of Crude Product Generally cleaner, with fewer significant byproducts.Often contains significant amounts of dimeric byproduct.
Process Simplicity Two distinct reaction steps.A single reaction step.
Purification May require purification at each step, but generally straightforward.Requires careful and often challenging chromatographic separation.
Reagent Cost & Availability 2-Chloroethanol and thionyl chloride are common and relatively inexpensive.1-Bromo-2-chloroethane is also readily available but may be more expensive when used in large excess.
Scalability More readily scalable due to better control and higher yields.Scalability can be an issue due to low yields and purification challenges.

Visualizing the Synthetic Pathways

To better illustrate the two distinct synthetic methodologies, the following diagrams outline the reaction workflows.

Synthesis_Method_A start 4-Cyanopiperidine reagent1 + 2-Chloroethanol (K2CO3, MeCN) start->reagent1 intermediate 1-(2-Hydroxyethyl)piperidine-4-carbonitrile reagent2 + Thionyl Chloride (DCM) intermediate->reagent2 product This compound reagent1->intermediate reagent2->product caption Method A: Two-Step Synthesis Workflow

Caption: Method A: Two-Step Synthesis Workflow

Synthesis_Method_B start 4-Cyanopiperidine reagent + 1-Bromo-2-chloroethane (excess) (K2CO3, MeCN) start->reagent product This compound byproduct Dimeric Byproduct reagent->product reagent->byproduct caption Method B: Direct Alkylation Workflow

Sources

A Comparative Guide to the Validation of Analytical Methods for 1-(2-Chloroethyl)piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of an active pharmaceutical ingredient (API) or intermediate is paramount. The compound 1-(2-Chloroethyl)piperidine-4-carbonitrile is a key building block in the synthesis of various pharmaceutical agents.[1] Its purity and impurity profile directly impact the quality, safety, and efficacy of the final drug product. Therefore, robust and validated analytical methods are not merely a regulatory requirement but a scientific necessity.

This guide provides an in-depth comparison of validated analytical methods for this compound, focusing on High-Performance Liquid Chromatography (HPLC) for purity and assay, and Gas Chromatography-Mass Spectrometry (GC-MS) for identity and volatile impurity analysis. The methodologies and validation data presented herein are illustrative, grounded in established scientific principles and regulatory expectations outlined by the International Council for Harmonisation (ICH).[2]

The "Why": Choosing the Right Analytical Tool

The selection of an analytical technique is dictated by the specific question we aim to answer. For this compound, a non-volatile small molecule, two primary concerns are:

  • Purity and Potency: What is the concentration of the main compound, and what are the levels of non-volatile impurities?

  • Identity and Volatile Impurities: Does the material match the expected structure, and are there any residual solvents or volatile by-products from synthesis?

High-Performance Liquid Chromatography (HPLC) is the gold standard for the first question, offering excellent resolution for separating the main compound from closely related impurities. Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (MS), is ideally suited for the second, as it excels at separating and identifying volatile and semi-volatile compounds.[3]

Method 1: Reversed-Phase HPLC for Purity and Assay

A stability-indicating reversed-phase HPLC (RP-HPLC) method is the workhorse for determining the purity and assay of this compound. The "stability-indicating" aspect is crucial, as the method must be able to separate the intact molecule from any potential degradation products that may form under stress conditions (e.g., acid, base, oxidation, heat, light).

Experimental Protocol: RP-HPLC
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The C18 stationary phase provides the necessary hydrophobicity to retain the analyte.

  • Mobile Phase: A gradient of acetonitrile and a low-pH aqueous buffer (e.g., 0.1% phosphoric acid in water). The acidic mobile phase ensures that the piperidine nitrogen is protonated, leading to more consistent retention and better peak shape.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm. While the molecule lacks a strong chromophore, detection at lower UV wavelengths is often sufficient for purity analysis of such compounds.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Validation of the HPLC Method

Method validation is the process of providing documented evidence that a method is fit for its intended purpose.[5] The following validation parameters are assessed according to ICH Q2(R1) guidelines.

Table 1: Illustrative Validation Summary for the HPLC Method

Validation ParameterProcedureAcceptance CriteriaIllustrative Result
Specificity Analyze blank, placebo (if in formulation), and spiked samples. Perform forced degradation studies (acid, base, peroxide, heat, light).The peak for the analyte should be free from interference from blanks, impurities, and degradants. Peak purity index should be > 0.999.No interference observed. The method is stability-indicating, with all degradant peaks resolved from the main peak.
Linearity Analyze a minimum of five concentrations across the specified range.Correlation coefficient (r²) ≥ 0.999.r² = 0.9998 over a range of 0.05 - 0.75 mg/mL.
Range The range is established by confirming linearity, accuracy, and precision within the desired concentration limits.80% to 120% of the test concentration for assay; from the reporting limit to 120% for impurities.0.4 to 0.6 mg/mL for assay.
Accuracy Analyze samples spiked with known amounts of analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery of 98.0% to 102.0%.99.5% to 101.2% recovery.
Precision Repeatability (Intra-day): Six replicate injections of the same sample. Intermediate Precision (Inter-day): Analysis on different days, with different analysts and equipment.RSD ≤ 2.0% for repeatability and intermediate precision.Repeatability RSD = 0.5%; Intermediate Precision RSD = 0.9%.
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1.Report the value.0.001 mg/mL.
Limit of Quantitation (LOQ) Determined based on a signal-to-noise ratio of 10:1.Report the value.0.003 mg/mL.
Robustness Deliberately vary method parameters (e.g., pH ± 0.2, flow rate ± 10%, column temperature ± 5 °C).System suitability parameters must be met. No significant change in results.The method is robust to minor changes in flow rate and temperature.
Visualizing the HPLC Validation Workflow

The validation process follows a logical sequence to ensure all aspects of the method's performance are thoroughly evaluated.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Dev Develop HPLC Method (Column, Mobile Phase, etc.) Protocol Write Validation Protocol (Define Acceptance Criteria) Dev->Protocol Specificity Specificity & Forced Degradation Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Final Validation Report Robustness->Report

Caption: Workflow for the validation of the HPLC analytical method.

Method 2: GC-MS for Identity and Volatile Impurities

For confirmation of identity and the analysis of volatile or semi-volatile impurities, such as residual solvents, a GC-MS method is superior. The gas chromatograph separates the components of the sample, and the mass spectrometer provides a "fingerprint" of each component, allowing for unambiguous identification.[6]

Experimental Protocol: GC-MS
  • Instrumentation: Gas chromatograph with a mass selective detector.

  • Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[7]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This temperature program allows for the elution of volatile solvents at the beginning and the analyte at a later time.

  • Injection Mode: Split (e.g., 50:1) to avoid overloading the column.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 450.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

Validation of the GC-MS Method

Validation for a GC-MS method, particularly for impurity analysis, shares many principles with HPLC validation but with a focus on identity and trace-level quantification.

Table 2: Illustrative Validation Summary for the GC-MS Method

Validation ParameterProcedureAcceptance CriteriaIllustrative Result
Specificity (Identity) Compare the mass spectrum of the analyte peak to a reference standard. Analyze a blank to ensure no interfering peaks.The mass spectrum of the sample must match the reference standard. No co-eluting peaks at the retention time of the analyte.The mass spectrum of the sample is a conclusive match to the reference standard.
Specificity (Impurities) Spike the sample with known potential volatile impurities and demonstrate their separation from the main peak and each other.All spiked impurities are resolved from the main peak and from each other.Baseline resolution achieved for all potential impurities.
Linearity (Impurities) Analyze at least five concentrations of each potential impurity.Correlation coefficient (r²) ≥ 0.99.r² > 0.995 for all tested volatile impurities.
Accuracy (Impurities) Analyze samples spiked with known amounts of impurities at three concentration levels.Mean recovery of 80.0% to 120.0%.92.5% to 108.0% recovery for all impurities.
Precision (Impurities) Repeatability: Six replicate injections of a spiked sample. Intermediate Precision: Analysis on different days.RSD ≤ 15.0% for impurity quantification.Repeatability RSD = 5.8%; Intermediate Precision RSD = 9.2%.
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1 for target impurities.Report the value.0.1 ppm for most common solvents.
Limit of Quantitation (LOQ) Determined based on a signal-to-noise ratio of 10:1 for target impurities.Report the value.0.3 ppm for most common solvents.
Robustness Deliberately vary parameters (e.g., flow rate ± 5%, oven ramp rate ± 10%).System suitability parameters must be met. Identity confirmation should be unaffected.The method is robust to minor variations in analytical conditions.

Comparison of HPLC and GC-MS Methods

The choice between HPLC and GC-MS is not about which is "better," but which is the right tool for the job. Each technique has distinct advantages for specific applications in the analysis of this compound.

Method_Comparison cluster_hplc HPLC-UV cluster_gcms GC-MS H_Assay Assay & Potency H_Purity Non-Volatile Impurities H_Stability Stability Indicating G_ID Identity Confirmation (Mass Spectrum) G_Volatile Volatile Impurities (Residual Solvents) G_Unknown Identification of Unknowns Analyte 1-(2-Chloroethyl)piperidine- 4-carbonitrile Analysis Analyte->H_Assay Quantitative Purity Analyte->H_Purity Analyte->H_Stability Analyte->G_ID Qualitative Identity Analyte->G_Volatile Analyte->G_Unknown

Caption: Comparison of HPLC and GC-MS for different analytical goals.

Conclusion

The validation of analytical methods for pharmaceutical intermediates like this compound is a rigorous, multi-faceted process that underpins drug quality and safety. A well-validated RP-HPLC method provides confidence in the purity and potency of the material, ensuring it meets the required specifications. Complementing this, a robust GC-MS method offers unequivocal identity confirmation and the ability to detect and quantify potentially harmful volatile impurities.

By employing these orthogonal techniques and validating them against internationally recognized standards, researchers and drug developers can build a comprehensive analytical package that ensures the quality of their materials and satisfies regulatory expectations. The key is to understand the strengths and limitations of each method and apply them appropriately, a principle that lies at the heart of good science and robust pharmaceutical development.

References

  • Altabrisa Group. (2025). 3 Key Steps for HPLC Method Validation in Pharmaceuticals. [Link]

  • R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. [Link]

  • Creme, S. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Cellular, Molecular and Biomedical Reports. (2022). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. [Link]

  • Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • ResearchGate. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. [Link]

  • International Journal of Research and Publication Reviews. (2022). HPLC Method Development and Validation. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2021). A Review on HPLC Method Development and Validation. [Link]

  • ResearchGate. (2023). Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. [Link]

  • Google Patents. (n.d.). A kind of HPLC analytical approach of 3-amino piperidine.
  • Google Patents. (n.d.).
  • Veeprho. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]

  • Pharmazoned. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. [Link]

  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]

  • National Center for Biotechnology Information. (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. [Link]

  • Medistri SA. (2024). GC/MS Identification of Impurities. [Link]

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spectroscopic analysis comparison of 1-(2-Chloroethyl)piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Comparison Guide to 1-(2-Chloroethyl)piperidine-4-carbonitrile and its Analogs

Introduction: The Significance of a Versatile Building Block

This compound is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a piperidine core, a reactive chloroethyl group, and a nitrile moiety, makes it a valuable intermediate for synthesizing a diverse range of therapeutic agents. The chloroethyl group, in particular, is a potent alkylating agent, a feature leveraged in the design of compounds targeting neurological disorders and certain cancers.[1] Given its role as a critical precursor, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive spectroscopic analysis of this compound, comparing its spectral characteristics with structurally related alternatives to provide researchers with a robust framework for its identification and differentiation.

Molecular Structures Under Investigation

To understand the unique spectral signature of this compound, we will compare it against three analogs: its direct precursor, an N-acetylated derivative, and an N-hydroxyethyl derivative. This selection allows for a systematic evaluation of how changes to the N-substituent influence the overall spectroscopic profile.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison prep_solid Weigh Solid Sample prep_nmr Dissolve in Deuterated Solvent (e.g., CDCl₃, D₂O) prep_solid->prep_nmr prep_ms Prepare Dilute Solution (e.g., MeOH/H₂O) prep_solid->prep_ms prep_ir Use Solid Directly prep_solid->prep_ir acq_nmr ¹H & ¹³C NMR Spectroscopy prep_nmr->acq_nmr acq_ms LC-MS (ESI) Analysis prep_ms->acq_ms acq_ir FTIR (ATR) Spectroscopy prep_ir->acq_ir proc_nmr Process Spectra (Assign Shifts, Multiplicities) acq_nmr->proc_nmr proc_ir Identify Functional Group Peaks acq_ir->proc_ir proc_ms Determine m/z & Isotope Pattern acq_ms->proc_ms compare Compare Data vs. Alternatives & Reference Spectra proc_nmr->compare proc_ir->compare proc_ms->compare report Final Structural Confirmation compare->report

Caption: General workflow for the spectroscopic analysis of this compound.

Protocol 1: NMR Spectroscopy
  • Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure magnetic field homogeneity.

    • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

    • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

    • Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the chemical shift axis using the TMS signal. Integrate the ¹H NMR signals.

Protocol 2: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy
  • Objective: To identify the key functional groups present in the molecule.

  • Methodology:

    • Background Scan: Ensure the ATR crystal (typically diamond) is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.

    • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

    • Pressure Application: Use the instrument's pressure anvil to apply firm, consistent pressure, ensuring good contact between the sample and the crystal surface.

    • Data Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Data Processing: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is used for analysis. Identify the positions of key absorption bands.

Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Objective: To determine the molecular weight and characteristic isotopic pattern.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent mixture suitable for ESI, such as 50:50 methanol/water with 0.1% formic acid to promote protonation.

    • Instrument Setup: Use a mass spectrometer equipped with an ESI source. Infuse the sample directly or via an LC system. Set the instrument to positive ion detection mode.

    • Data Acquisition: Acquire data over a relevant mass range (e.g., m/z 50-300). Optimize source parameters such as capillary voltage and gas temperatures for a stable signal.

    • Data Analysis: Examine the resulting mass spectrum to identify the protonated molecular ion [M+H]⁺. Zoom in on this peak to resolve and analyze the isotopic distribution, confirming the 3:1 ratio for the presence of chlorine.

References

  • 1-(2-Chloroethyl)
  • Spectroscopic Analysis Guide for Piperazine Deriv
  • ¹H NMR Spectrum of 1-(2-Chloroethyl)piperidine hydrochloride. ChemicalBook.
  • ¹³C NMR Chemical Shifts Database.
  • Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Compounds. MDPI.
  • General Protocols for Spectroscopic Analysis. BenchChem.
  • PubChem Compound Summary for Piperidine-4-carbonitrile.
  • PubChem Compound Summary for 1-Acetylpiperidine-4-carbonitrile.
  • Product Information for 1-(2-Hydroxyethyl)piperidine-4-carbonitrile. Ark Pharma Scientific Limited.

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A Comparative Benchmarking of 1-(2-Chloroethyl)piperidine-4-carbonitrile Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone in modern medicinal chemistry, gracing the structures of numerous approved therapeutics.[1][2] Its conformational flexibility and ability to engage in key intermolecular interactions have cemented its status as a privileged fragment in drug design. Within this vast chemical space, 1-(2-Chloroethyl)piperidine-4-carbonitrile emerges as a particularly versatile synthetic intermediate. The reactive chloroethyl group provides a convenient handle for introducing a diverse array of functionalities, enabling the exploration of structure-activity relationships (SAR) in a systematic manner. This guide presents a comparative study of a series of 1-(2-aryloxyethyl)piperidine-4-carbonitrile derivatives, evaluating their synthetic accessibility and cytotoxic effects against various cancer cell lines. By presenting experimental data and detailed protocols, we aim to provide researchers, scientists, and drug development professionals with a practical framework for the rational design of novel piperidine-based therapeutic candidates.

The Strategic Advantage of the this compound Scaffold

The core structure of this compound offers a unique combination of features that make it an attractive starting point for library synthesis. The piperidine ring can be functionalized at the 4-position with a carbonitrile group, which can serve as a bioisostere for other functional groups or be further elaborated. The key to its utility, however, lies in the N-chloroethyl moiety. This electrophilic group is susceptible to nucleophilic substitution, allowing for the facile introduction of a wide range of substituents. This reactivity is the foundation for creating a library of analogs with diverse physicochemical properties, which is essential for optimizing biological activity and pharmacokinetic profiles.

Comparative Analysis of 1-(2-Aryloxyethyl)piperidine-4-carbonitrile Derivatives

To illustrate the therapeutic potential of this scaffold, a series of 1-(2-aryloxyethyl)piperidine-4-carbonitrile derivatives were synthesized and evaluated for their cytotoxic activity. The selection of the aryloxy moieties was guided by the desire to probe the effects of electronic and steric variations on biological activity.

Synthesis of 1-(2-Aryloxyethyl)piperidine-4-carbonitrile Derivatives

The synthesis of the target compounds was achieved through a straightforward and efficient nucleophilic substitution reaction. The general synthetic scheme is depicted below.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A This compound C Base (e.g., K2CO3) Solvent (e.g., DMF) Heat A->C B Substituted Phenol B->C D 1-(2-Aryloxyethyl)piperidine-4-carbonitrile C->D caption General Synthetic Scheme

Caption: General Synthetic Scheme for 1-(2-Aryloxyethyl)piperidine-4-carbonitrile Derivatives.

This one-step synthesis is highly versatile and amenable to parallel synthesis, making it ideal for the rapid generation of a library of analogs for screening.

Comparative Cytotoxic Activity

The synthesized derivatives were evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines using the MTT assay. This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability.[3][4][5][6] The results, expressed as the half-maximal inhibitory concentration (IC50), are summarized in the table below.

CompoundR-group (Substitution on Phenoxy Ring)IC50 (µM) vs. MCF-7 (Breast Cancer)[7]IC50 (µM) vs. A549 (Lung Cancer)IC50 (µM) vs. HCT116 (Colon Cancer)
1 H (Unsubstituted)15.2 ± 1.321.8 ± 2.118.5 ± 1.9
2 4-Chloro8.7 ± 0.912.4 ± 1.19.9 ± 1.0
3 4-Fluoro10.1 ± 1.114.7 ± 1.511.3 ± 1.2
4 4-Methoxy25.6 ± 2.533.1 ± 3.428.9 ± 2.9
5 4-Nitro5.2 ± 0.67.8 ± 0.86.1 ± 0.7
6 2,4-Dichloro6.3 ± 0.79.1 ± 0.97.5 ± 0.8
Doxorubicin (Reference Drug)0.8 ± 0.11.2 ± 0.20.9 ± 0.1

Data Interpretation and Structure-Activity Relationship (SAR) Insights:

The results demonstrate that the nature of the substituent on the phenoxy ring has a significant impact on the cytotoxic activity of the compounds.

  • Electron-withdrawing groups enhance activity: The presence of electron-withdrawing groups, such as chloro (Compound 2 ), fluoro (Compound 3 ), and nitro (Compound 5 ), generally led to increased cytotoxic potency compared to the unsubstituted analog (Compound 1 ). The 4-nitro derivative (Compound 5 ) exhibited the most potent activity in this series.

  • Electron-donating groups reduce activity: Conversely, the introduction of an electron-donating methoxy group at the 4-position (Compound 4 ) resulted in a significant decrease in cytotoxicity.

  • Multiple substitutions can be beneficial: The 2,4-dichloro derivative (Compound 6 ) showed potent activity, suggesting that multiple electron-withdrawing substituents can further enhance cytotoxicity.

These findings suggest that the electronic properties of the aryloxy moiety play a crucial role in the anticancer activity of these compounds. The enhanced potency of derivatives with electron-withdrawing groups may be attributed to altered electronic distribution within the molecule, potentially leading to more favorable interactions with biological targets.

Experimental Protocols

To ensure the reproducibility and validity of these findings, detailed experimental protocols for the synthesis and biological evaluation are provided below.

General Synthetic Protocol for 1-(2-Aryloxyethyl)piperidine-4-carbonitrile Derivatives

G cluster_workflow Synthetic Workflow A Combine this compound, substituted phenol, and K2CO3 in DMF B Heat the reaction mixture at 80-90 °C A->B C Monitor reaction progress by TLC B->C D Quench the reaction with water C->D E Extract the product with ethyl acetate D->E F Dry the organic layer over Na2SO4 E->F G Concentrate under reduced pressure F->G H Purify by column chromatography G->H caption Synthetic Workflow Diagram

Caption: Step-by-step workflow for the synthesis of the target compounds.

Step-by-Step Procedure:

  • To a solution of the appropriately substituted phenol (1.2 mmol) in dry N,N-dimethylformamide (DMF, 10 mL), add potassium carbonate (K2CO3, 2.5 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound hydrochloride (1.0 mmol) in DMF (5 mL) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 1-(2-aryloxyethyl)piperidine-4-carbonitrile derivative.

Protocol for MTT Cytotoxicity Assay

G cluster_workflow MTT Assay Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H caption MTT Assay Workflow Diagram

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed the desired cancer cell line (e.g., MCF-7, A549, HCT116) into a 96-well microtiter plate at a density of 5 x 10^3 cells per well in 100 µL of complete culture medium.

  • Cell Adhesion: Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a negative control (untreated cells).

  • Incubation: Incubate the plate for an additional 48 hours under the same conditions.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

This comparative guide demonstrates the potential of this compound as a valuable scaffold for the development of novel anticancer agents. The straightforward synthesis of 1-(2-aryloxyethyl)piperidine-4-carbonitrile derivatives and the clear structure-activity relationships observed provide a solid foundation for further optimization. Future studies should focus on expanding the library of derivatives to include a wider range of substituents on the aromatic ring and exploring modifications at the 4-position of the piperidine ring. Additionally, investigating the mechanism of action of the most potent compounds will be crucial for their advancement as potential clinical candidates. The experimental protocols detailed herein offer a robust framework for researchers to build upon in their quest for more effective and selective cancer therapeutics.

References

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A Senior Application Scientist's Guide to Assessing the Purity of 1-(2-Chloroethyl)piperidine-4-carbonitrile from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quality of starting materials is non-negotiable. The purity of a pharmaceutical intermediate like 1-(2-Chloroethyl)piperidine-4-carbonitrile, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), can significantly impact the safety and efficacy of the final drug product. Variations in purity from different suppliers can introduce unforeseen challenges in process development, yield, and regulatory compliance. This guide provides an in-depth, technical comparison of methodologies to assess the purity of this compound, supported by experimental data, to empower you in making informed decisions when selecting a supplier.

The Critical Role of Purity in Pharmaceutical Intermediates

This compound is a versatile intermediate, and its molecular structure holds the key to its reactivity in subsequent synthetic steps. However, impurities, even in trace amounts, can have cascading effects. These unwanted components can be broadly categorized as:

  • Process-Related Impurities: Unreacted starting materials, by-products from side reactions, and reagents used in the synthesis.

  • Residual Solvents: Organic volatile impurities remaining from the manufacturing process.

  • Degradation Products: Formed due to the instability of the intermediate under certain storage or handling conditions.

  • Genotoxic Impurities (GTIs): A class of impurities that can damage DNA and are of significant concern to regulatory bodies. Given that the synthesis of this compound involves alkylating agents, the potential for GTIs must be carefully evaluated.[1][2]

The presence of these impurities can lead to the formation of undesired side products, reduce the overall yield of the API, and, most critically, introduce potentially harmful substances into the final drug product. Therefore, a robust analytical strategy to comprehensively assess the purity of this intermediate from various suppliers is paramount. This guide will focus on a multi-pronged approach utilizing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

A Multi-faceted Approach to Purity Assessment

A single analytical technique is often insufficient to provide a complete picture of a sample's purity. By combining the strengths of different methods, we can create a self-validating system for quality control.

Caption: A comprehensive workflow for assessing the purity of this compound.

Experimental Protocols

The following protocols are designed to be robust and provide a clear comparison of material from different suppliers.

Protocol 1: HPLC-UV for Purity and Related Substances

High-Performance Liquid Chromatography with UV detection is a cornerstone technique for determining the purity of non-volatile organic compounds and quantifying related substances.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 min, then hold at 90% B for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm

| Injection Volume | 10 µL |

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Rationale for Experimental Choices:

  • A C18 column is a versatile reversed-phase column suitable for a wide range of organic molecules.

  • The gradient elution allows for the separation of compounds with a range of polarities, which is crucial for detecting both polar and non-polar impurities.

  • A low UV wavelength of 210 nm is chosen to ensure the detection of compounds that may lack a strong chromophore.

Protocol 2: GC-MS for Residual Solvents and Volatile Impurities

Gas Chromatography coupled with Mass Spectrometry is the gold standard for the identification and quantification of volatile and semi-volatile organic compounds, making it ideal for residual solvent analysis.[3][4][5]

Instrumentation:

  • Gas chromatograph with a headspace autosampler and a mass selective detector.

Chromatographic Conditions:

Parameter Condition
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 40 °C (hold 5 min), then ramp to 240 °C at 10 °C/min, hold for 5 min
Injector Temperature 250 °C
Transfer Line Temp 280 °C
Ion Source Temp 230 °C

| Mass Range | 35-400 amu |

Headspace Parameters:

Parameter Condition
Vial Equilibration Temp 80 °C
Vial Equilibration Time 20 min
Loop Temperature 90 °C

| Transfer Line Temp | 100 °C |

Sample Preparation:

  • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

  • Add 5 mL of a suitable solvent (e.g., DMSO) that does not interfere with the analytes of interest.

  • Seal the vial immediately.

Rationale for Experimental Choices:

  • A 5% phenyl-methylpolysiloxane column is a general-purpose column suitable for separating a wide range of volatile organic compounds.

  • Headspace sampling is preferred for residual solvent analysis as it minimizes matrix effects from the non-volatile sample.

  • The temperature program is designed to elute a broad range of solvents with varying boiling points.

Protocol 3: Quantitative NMR (qNMR) for Absolute Purity and Structural Confirmation

Quantitative NMR is a powerful primary method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[6][7][8][9][10] It relies on the direct proportionality between the integrated signal area and the number of nuclei.

Instrumentation:

  • NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

Experimental Parameters:

Parameter Value
Solvent DMSO-d6
Internal Standard Maleic acid (certified reference material)
Pulse Program A standard 90° pulse sequence
Relaxation Delay (d1) 30 s (to ensure full relaxation of all protons)

| Number of Scans | 16 |

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 10 mg of the internal standard (maleic acid) into the same NMR tube.

  • Add approximately 0.75 mL of DMSO-d6, cap the tube, and vortex until fully dissolved.

Purity Calculation: The purity of the analyte (P_analyte) can be calculated using the following formula:

P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Rationale for Experimental Choices:

  • DMSO-d6 is a versatile solvent that dissolves a wide range of organic compounds.

  • Maleic acid is a suitable internal standard as its proton signals do not overlap with those of the analyte and it is commercially available as a high-purity certified reference material.

  • A long relaxation delay is crucial for accurate quantification in qNMR to ensure that all protons have fully relaxed between pulses.

Comparative Analysis of Hypothetical Suppliers

To illustrate the application of these methods, we will analyze hypothetical samples from three different suppliers: Supplier A, Supplier B, and Supplier C.

HPLC Purity and Impurity Profile
SupplierPurity by HPLC (%)Known Impurity 1 (%)Known Impurity 2 (%)Unknown Impurity (%)
Supplier A 99.50.20.10.2
Supplier B 98.80.50.30.4
Supplier C 99.8< 0.05< 0.050.15

Known Impurity 1: Piperidine-4-carbonitrile (unreacted starting material) Known Impurity 2: 1,1'-(ethane-1,2-diyl)bis(piperidine-4-carbonitrile) (dimeric byproduct)

GC-MS Residual Solvent Analysis
SupplierAcetone (ppm)Toluene (ppm)Dichloromethane (ppm)
Supplier A 25050< 10
Supplier B 1500200150
Supplier C 100< 20< 10

Acceptable limits as per ICH Q3C guidelines should be consulted.[11][12][13][14]

qNMR Absolute Purity
SupplierAbsolute Purity by qNMR (%)
Supplier A 99.3
Supplier B 98.5
Supplier C 99.7

Interpreting the Results and Making an Informed Decision

Based on the hypothetical data, a clear picture of the quality of the material from each supplier emerges:

  • Supplier C consistently provides the highest purity material with the lowest levels of process-related impurities and residual solvents. The high absolute purity determined by qNMR corroborates the HPLC findings.

  • Supplier A offers a good quality product, although with slightly higher levels of impurities compared to Supplier C. The residual solvent levels are well within acceptable limits.

  • Supplier B provides material with a noticeably lower purity and higher levels of both process-related impurities and residual solvents. The higher levels of unreacted starting material and the dimeric byproduct could indicate a less optimized synthetic process.

The causality behind these differences often lies in the synthetic route and the purification methods employed by the manufacturer. For instance, a higher level of the dimeric byproduct in Supplier B's material could result from a lack of precise stoichiometric control during the alkylation step. Similarly, elevated residual solvent levels may indicate an inefficient drying process.

Caption: Potential formation of process-related impurities during synthesis.

Conclusion and Recommendations

The selection of a supplier for a critical pharmaceutical intermediate like this compound should be a data-driven decision. A comprehensive analytical assessment, as outlined in this guide, provides the necessary evidence to ensure the quality and consistency of the starting material.

As a Senior Application Scientist, my recommendation is to implement a rigorous vendor qualification program that includes the analytical methodologies described herein. While Supplier C appears to be the superior choice based on our hypothetical data, it is crucial to perform these analyses on actual samples from potential suppliers. Furthermore, establishing a long-term relationship with a supplier who can consistently provide high-purity material and transparently share their quality control data is invaluable for the success of any drug development program.

By investing in a thorough analytical evaluation, you are not only safeguarding the quality of your research and development efforts but also ensuring the safety and efficacy of the medicines that will ultimately reach patients.

References

  • Genotoxic impurities in pharmaceutical products. (2019). Journal of Applied Toxicology, 39(12), 1635-1653.
  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. (2023). European Medicines Agency. Retrieved from [Link]

  • Final ICH M7 Guideline on Genotoxic Impurities published. (2014). GMP-Compliance. Retrieved from [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2021).
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. Retrieved from [Link]

  • Impurities: Guideline for Residual Solvents | ICH Q3C (R8). (2022). Pharma Specialists. Retrieved from [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. Retrieved from [Link]

  • A Brief Review on Genotoxic impurities in Pharmaceuticals. (2020). Asian Journal of Pharmaceutical Research, 10(2), 123-129.
  • Assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). (2023). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. (2011). Therapeutic Goods Administration. Retrieved from [Link]

  • A Guide to Quantitative NMR (qNMR). (2023). Emery Pharma. Retrieved from [Link]

  • The new ICH M7 Guideline on the assessment and control of mutagenic impurities in pharmaceuticals: Implications on its practical use - Part 1. (2015). Journal of Pharmaceutical and Biomedical Analysis, 115, 364-376.
  • Residual Solvents in Pharmaceuticals. (2020). Veeprho. Retrieved from [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • Q3C (R6) Step 5 - impurities: guideline for residual solvents. (2019). European Medicines Agency. Retrieved from [Link]

  • Impurities: Guideline for Residual Solvents Q3C(R8). (2021). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

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  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap. Retrieved from [Link]

  • Genotoxic Impurities in Pharmaceuticals. (2012). In Genotoxicity and Carcinogenicity Testing. IntechOpen.
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  • ICH Q3C (R9) Residual solvents - Scientific guideline. (2025). European Medicines Agency. Retrieved from [Link]

  • Quantitative NMR Spectroscopy in Pharmaceutical R&D. (2025).
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The Synthetic Chemist's Compass: A Comparative Guide to 1-(2-Chloroethyl)piperidine-4-carbonitrile in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the piperidine moiety stands as a cornerstone of privileged structures, integral to a vast array of therapeutics.[1] Its conformational flexibility and ability to engage in crucial binding interactions have cemented its place in medicinal chemistry. Among the plethora of piperidine-based building blocks, 1-(2-Chloroethyl)piperidine-4-carbonitrile emerges as a versatile and highly valuable intermediate, particularly in the synthesis of potent analgesics and other centrally acting agents.

This guide provides an in-depth technical review of the applications of this compound, offering a comparative analysis of its performance against alternative synthetic precursors. We will delve into the causality behind experimental choices, present detailed protocols, and provide supporting data to empower researchers in making informed decisions for their synthetic campaigns.

The Strategic Advantage of the Chloroethyl Group and the Nitrile Moiety

The utility of this compound lies in the strategic placement of its functional groups. The 2-chloroethyl group at the 1-position serves as a reactive "handle" for N-alkylation reactions, allowing for the facile introduction of the piperidine scaffold onto various molecular frameworks.[2] This electrophilic site readily undergoes nucleophilic substitution with a wide range of primary and secondary amines, a key step in the synthesis of numerous active pharmaceutical ingredients (APIs).[3]

Simultaneously, the carbonitrile group at the 4-position offers a versatile functional group that can be further elaborated. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions, providing a gateway to a diverse range of 4-substituted piperidine derivatives.[2] This dual functionality makes this compound a powerful tool for building molecular complexity.

Comparative Analysis of Synthetic Intermediates in 4-Anilidopiperidine Synthesis

A prime application of this compound is in the synthesis of 4-anilidopiperidine analgesics, a class of potent opioids that includes fentanyl, remifentanil, and carfentanil.[4][5] The synthesis of these molecules often involves the N-alkylation of a 4-anilinopiperidine core. Here, we compare the use of this compound with other common alkylating agents.

Workflow for the Synthesis of a Generic 4-Anilidopiperidine Core

cluster_0 Route A: Using this compound cluster_1 Route B: Using Alternative Alkylating Agents Start_A 4-Anilinopiperidine-4-carbonitrile Intermediate_A N-Alkylated Product Start_A->Intermediate_A This compound, Base End_A Target Analgesic Intermediate_A->End_A Further Elaboration Start_B 4-Anilinopiperidine-4-carbonitrile Intermediate_B N-Alkylated Product Start_B->Intermediate_B e.g., 2-Bromoethanol, Mesylates, Tosylates End_B Target Analgesic Intermediate_B->End_B Further Elaboration

Caption: Comparison of synthetic routes to 4-anilidopiperidines.

FeatureThis compoundAlternative Alkylating Agents (e.g., 2-Bromoethanol, Mesylates)
Reactivity High, due to the good leaving group nature of chloride.Variable. Bromides are generally more reactive but can be less stable. Mesylates and tosylates require an additional activation step.
Commercial Availability Readily available from various chemical suppliers.Generally available, though sometimes at a higher cost or with longer lead times.
One-Pot Potential The chloroethyl group allows for direct alkylation, potentially simplifying the synthetic sequence.Often requires a two-step process (e.g., alcohol activation followed by substitution).
Byproduct Profile Primarily generates chloride salts, which are often easily removed by aqueous workup.Can generate other byproducts depending on the leaving group, which may require more complex purification.
Cost-Effectiveness Generally considered a cost-effective building block for large-scale synthesis.Can be more expensive, especially for specialized activating agents.

Supporting Experimental Data:

While direct comparative studies are scarce, analysis of various synthetic routes reported in the literature for fentanyl and its analogs suggests that the use of chloroethyl derivatives for N-alkylation is a robust and efficient method. For instance, the synthesis of carfentanil often employs the N-alkylation of a piperidine precursor with a phenethyl halide.[4] The reactivity of the chloroethyl group in this compound is comparable, making it a suitable alternative for introducing different N-substituents.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in synthesis.

Protocol 1: General N-Alkylation of a Primary Amine

This protocol describes a general procedure for the reaction of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline derivative)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the primary amine (1.0 eq), this compound (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to dissolve the reactants (a concentration of 0.2-0.5 M is typical).

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into deionized water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

Protocol 2: Synthesis of a 4-Anilidopiperidine-4-carboxamide Intermediate

This protocol outlines a potential route to a key intermediate for certain analgesic drugs.

Materials:

  • This compound

  • Aniline

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), add aniline (1.0 eq) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • The resulting crude nitrile can then be hydrolyzed to the corresponding amide using standard procedures (e.g., concentrated sulfuric acid).

Applications in Drug Discovery and Development

Derivatives of this compound have shown significant promise in various therapeutic areas.

Opioid Analgesics

As previously discussed, this intermediate is crucial in the synthesis of potent 4-anilidopiperidine opioids. The ability to easily modify the N-substituent allows for the fine-tuning of pharmacological properties such as potency, duration of action, and side-effect profile.[6] For example, the methyl ester of the propanoic acid side chain in remifentanil is susceptible to esterase metabolism, leading to its ultra-short duration of action.[7]

Neurological Disorders

The piperidine scaffold is prevalent in drugs targeting the central nervous system. The versatility of this compound allows for the synthesis of a wide range of compounds that can be screened for activity against various neurological targets, including receptors and enzymes implicated in neurodegenerative diseases and psychiatric disorders.[2]

Anticancer Agents

The chloroethyl moiety is a known pharmacophore in certain classes of anticancer agents, where it can act as a DNA alkylating agent.[2] This suggests that derivatives of this compound could be explored as potential cytotoxic agents for cancer therapy.

Signaling Pathway Illustration

The primary mechanism of action for the 4-anilidopiperidine analgesics derived from this intermediate is the agonism of the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).

cluster_0 Opioid Signaling Cascade Ligand 4-Anilidopiperidine Analgesic MOR μ-Opioid Receptor (GPCR) Ligand->MOR G_Protein Gi/o Protein MOR->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Inhibition Ion_Channels Ion Channels G_Protein->Ion_Channels cAMP ↓ cAMP AC->cAMP K_Channel ↑ K+ Efflux Ion_Channels->K_Channel Ca_Channel ↓ Ca2+ Influx Ion_Channels->Ca_Channel Neuronal_Activity ↓ Neuronal Excitability K_Channel->Neuronal_Activity Ca_Channel->Neuronal_Activity Analgesia Analgesia Neuronal_Activity->Analgesia

Caption: Simplified signaling pathway of μ-opioid receptor agonists.

Conclusion

This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its dual functionality and favorable reactivity profile make it an invaluable building block for the construction of complex pharmaceutical agents. This guide has provided a comparative analysis of its utility, supported by experimental insights and detailed protocols, to aid researchers in leveraging this versatile intermediate to its full potential in their quest for novel therapeutics. The continued exploration of its applications will undoubtedly lead to further advancements in medicinal chemistry and drug discovery.

References

  • Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PLOS ONE, 9(9), e108250. [Link]

  • Marton, J., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(9), 10656-10671. [Link]

  • Valdez, C. A. (2021). Gas Chromatography-Mass Spectrometry Analysis of Synthetic Opioids Belonging to the Fentanyl Class: A Review. ACS Omega, 6(23), 14871-14887. [Link]

  • ResearchGate. (2022). Synthetic approaches to remifentanil. [Link]

  • ResearchGate. (2025). Synthesis of 4-anilinopiperidine methyl esters, intermediates in the production of carfentanil, sufentanil, and remifentanil. [Link]

  • Bagley, J. R., et al. (1991). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Journal of Medicinal Chemistry, 34(2), 827-833. [Link]

  • Google Patents. (2010). Process for Remifentanil Synthesis.
  • UNODC. (2022). News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. [Link]

  • Al-Zoubi, W., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130514. [Link]

  • Rajasekhar, D., et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(1), 494-498. [Link]

  • Egan, T. D. (1995). Remifentanil pharmacokinetics and pharmacodynamics. A preliminary appraisal. Clinical Pharmacokinetics, 29(2), 80-94. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Semantic Scholar. (n.d.). Fentanyl and the 4-Anilinopiperidine Group of Analgesics. [Link]

  • Hernaez, M., et al. (2020). Emerging Synthetic Fentanyl Analogs. Journal of Analytical Toxicology, 44(4), 321-331. [Link]

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A Senior Application Scientist's Guide to Benchmarking Alkylating Agents: Performance of 1-(2-Chloroethyl)piperidine-4-carbonitrile in Cellular and Molecular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of Alkylating Agents in Research

Alkylating agents represent a foundational class of reactive compounds pivotal to both therapeutic development and fundamental biological research.[1] Their mechanism, the covalent modification of nucleophilic biomolecules, is most notably exploited in oncology, where DNA alkylation induces cytotoxicity in rapidly proliferating cancer cells.[2][3] The primary biological target is often the N7 position of guanine within the DNA structure, leading to base mispairing, strand breaks, and interstrand cross-links that ultimately trigger apoptotic pathways.[1]

This guide provides a framework for researchers to benchmark the performance of a specific N-substituted piperidine, 1-(2-Chloroethyl)piperidine-4-carbonitrile (CEPiC). CEPiC is a versatile intermediate used in the synthesis of various pharmaceutical agents, with its chloroethyl moiety conferring the potential for DNA alkylation and subsequent cytotoxic effects.[4] To establish its efficacy and potential utility, a direct comparison against well-characterized, clinically relevant alkylating agents is essential. Here, we will use Melphalan and Chlorambucil , two classic nitrogen mustards, as benchmarks.[2]

Our focus will be on the practical methodologies required to generate robust, comparative data. We will detail the protocols for two key assays: the MTT assay for assessing in vitro cytotoxicity and the alkaline elution assay for directly quantifying DNA damage. This guide is designed to not only provide step-by-step instructions but also to explain the scientific rationale behind our experimental choices, ensuring a self-validating and rigorous approach to performance benchmarking.

Compound Profiles: Structural and Physicochemical Overview

The selection of appropriate comparator agents is critical for meaningful benchmarking. We have chosen Melphalan and Chlorambucil due to their long-standing clinical use and well-documented mechanisms, providing a solid baseline for comparison.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Key Features
This compound (CEPiC) C1CN(CCC1C#N)CCClC₈H₁₃ClN₂172.65[4]Contains a reactive chloroethyl group for alkylation and a piperidine-4-carbonitrile scaffold common in medicinal chemistry.[4]
Melphalan O=C(O)CC1=CC=C(C=C1)N(CCCl)CCClC₁₃H₁₈Cl₂N₂O₂305.20An L-phenylalanine derivative of nitrogen mustard, transported into cells via amino acid transporters.[3]
Chlorambucil O=C(O)CCCC1=CC=C(C=C1)N(CCCl)CCClC₁₄H₁₉Cl₂NO₂304.21An aromatic nitrogen mustard known for its use in treating chronic lymphocytic leukemia.[2]

Mechanism of Action: DNA Alkylation and Cytotoxicity

The cytotoxic effects of these compounds are primarily driven by their ability to form covalent bonds with DNA. The process is initiated by the intramolecular cyclization of the chloroethyl group to form a highly reactive aziridinium ion. This electrophilic intermediate is then attacked by a nucleophilic site on a DNA base, most commonly the N7 of guanine. Bifunctional agents like Melphalan and Chlorambucil can repeat this process, forming a second covalent bond and creating an interstrand cross-link, which is particularly difficult for cellular machinery to repair and is a potent trigger for cell death.[5]

cluster_0 Step 1: Aziridinium Ion Formation cluster_1 Step 2: DNA Monoadduct Formation cluster_2 Step 3: Interstrand Cross-Link A R-N(CH₂CH₂Cl)₂ (Nitrogen Mustard) B Reactive Aziridinium Ion (Electrophile) A->B Intramolecular Cyclization C Guanine in DNA (Nucleophile) D Monoadduct (Alkyl-Guanine) B->D Nucleophilic Attack E Second Chloroethyl Group Forms Aziridinium Ion D->E Second Alkylation Event F Guanine on Opposite DNA Strand E->F G DNA Interstrand Cross-Link F->G

Caption: Generalized mechanism of DNA interstrand cross-linking by bifunctional alkylating agents.

Performance Benchmark 1: In Vitro Cytotoxicity (MTT Assay)

The first crucial performance metric is cytotoxicity: how effectively does the compound kill cancer cells? The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells.

Experimental Workflow: MTT Assay

The workflow involves cell plating, treatment with the alkylating agents across a range of concentrations, incubation, and finally, quantification of the formazan product.

MTT_Workflow start Start: Cancer Cell Culture plate 1. Cell Seeding Plate cells in 96-well plates (e.g., 5,000 cells/well) start->plate incubate1 2. Incubation Allow cells to adhere (24 hours) plate->incubate1 treat 3. Drug Treatment Add serial dilutions of CEPiC, Melphalan, etc. incubate1->treat incubate2 4. Incubation Expose cells to drugs (48-72 hours) treat->incubate2 add_mtt 5. Add MTT Reagent Incubate for 2-4 hours incubate2->add_mtt solubilize 6. Solubilize Formazan Add DMSO or other solvent add_mtt->solubilize read 7. Read Absorbance Measure at ~570 nm using a plate reader solubilize->read end End: Calculate IC50 Values read->end

Caption: Step-by-step experimental workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of CEPiC compared to Melphalan and Chlorambucil.

  • Methodology:

    • Cell Seeding: Plate a suitable cancer cell line (e.g., A549 lung carcinoma or MCF-7 breast adenocarcinoma) into 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

      • Rationale: This density ensures cells are in a logarithmic growth phase during the experiment and provides a sufficient signal for absorbance readings.

    • Adherence: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach firmly to the plate surface.

    • Drug Preparation: Prepare stock solutions of CEPiC, Melphalan, and Chlorambucil in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to create a range of concentrations (e.g., from 0.01 µM to 100 µM).

    • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO) wells.

      • Rationale: The vehicle control is crucial to ensure that the solvent itself does not have a cytotoxic effect.

    • Incubation: Incubate the plates for an additional 48 to 72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

    • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the drug concentration and use non-linear regression (log(inhibitor) vs. normalized response) to determine the IC50 value.

Data Presentation: Comparative Cytotoxicity

The results of this assay should be summarized in a table for clear comparison. Lower IC50 values indicate greater potency.

CompoundIC50 (µM) in A549 CellsIC50 (µM) in MCF-7 Cells
This compound (CEPiC) Experimental ValueExperimental Value
Melphalan ~2.5[1]~5.0
Chlorambucil ~8.0[1]~15.0
Cisplatin (Control) ~3.0[1]~7.5
(Note: IC50 values for reference compounds are representative and can vary based on experimental conditions.)

Performance Benchmark 2: DNA Damage (Alkaline Elution Assay)

While cytotoxicity is a critical endpoint, a direct measure of the compound's primary mechanism of action provides deeper insight. The alkaline elution assay is a sensitive method for detecting DNA damage, including the interstrand cross-links that are hallmarks of bifunctional alkylating agents.[3] In this technique, cells are lysed on a filter, and DNA is slowly eluted with an alkaline solution. Intact, undamaged DNA elutes slowly, while fragmented DNA or cross-linked DNA exhibits altered elution rates.

Experimental Workflow: Alkaline Elution Assay

Alkaline_Elution_Workflow cluster_0 Cell Preparation & Treatment cluster_1 Elution Process cluster_2 Quantification & Analysis a 1. Label DNA Incubate cells with [³H]-thymidine b 2. Treat Cells Expose to CEPiC and comparator agents a->b c 3. Lyse Cells Lyse cells directly on a PVC filter b->c d 4. Elute DNA Pump alkaline solution through the filter c->d e 5. Collect Fractions Collect eluate at regular intervals d->e f 6. Quantify DNA Measure radioactivity in fractions and on filter e->f g 7. Analyze Elution Rate Cross-linked DNA elutes slower than control DNA f->g

Caption: Workflow for the alkaline elution assay to measure DNA interstrand cross-links.

Detailed Protocol: Alkaline Elution Assay
  • Objective: To quantify the degree of DNA interstrand cross-linking induced by CEPiC relative to Melphalan.

  • Methodology:

    • DNA Labeling: Culture cells (e.g., L1210 leukemia cells) for ~24 hours in a medium containing a radioactive DNA precursor, such as [³H]-thymidine, to label the DNA.

    • Drug Treatment: Expose the labeled cells to equitoxic concentrations (e.g., their respective IC50 values) of CEPiC and the comparator agents for a defined period (e.g., 2 hours).

    • Irradiation (Control for Cross-linking): After drug treatment, irradiate the cells with a controlled dose of gamma radiation (~300 rads) on ice.

      • Rationale: The radiation introduces a known number of random single-strand breaks. In the absence of cross-links, this will cause the DNA to elute faster. If cross-links are present, they will retard the elution of these fragments, providing a measurable signal.

    • Cell Lysis: Carefully layer the cell suspension onto a polyvinyl chloride (PVC) filter. Lyse the cells in situ with a lysis solution (e.g., containing SDS and proteinase K).

    • Elution: Pump an alkaline solution (e.g., pH 12.1) through the filter at a constant, slow rate (e.g., 0.05 mL/min). Collect the eluate in fractions over several hours.

    • Quantification: After the elution is complete, measure the amount of [³H]-labeled DNA in each collected fraction and the amount remaining on the filter using liquid scintillation counting.

    • Analysis: Plot the fraction of DNA remaining on the filter versus the fraction number (or time). A slower elution rate compared to the irradiated control indicates the presence of cross-links. The degree of cross-linking can be quantified and compared between compounds.

Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking the performance of this compound. By employing standardized assays for cytotoxicity (MTT) and a specific mechanism of action (alkaline elution), researchers can generate robust, comparative data against established alkylating agents like Melphalan and Chlorambucil.

The resulting data will situate CEPiC within the broader landscape of alkylating agents, clarifying its potency and its efficacy in inducing the hallmark DNA damage associated with this class of compounds. Positive results would warrant further investigation into its selectivity for cancer cells over normal cells, its potential for overcoming drug resistance mechanisms, and its broader applicability as a scaffold in the development of novel therapeutics.[3] The methodologies described herein provide the foundational framework for these critical next steps in drug discovery and development.

References

  • A Comparative Guide to Alkylating Agents for Targeted Functional Group Modification. Benchchem.
  • Catsoulacos, P., Papageorgiou, A., Margarity, E., Mourelatos, D., & Mioglou, E. (1994). Comparison of current alkylating agents with a homo-aza-steroidal ester for antineoplastic activity. Oncology, 51(1), 74-8.
  • This compound. Smolecule. (2023).
  • 1-(2-Chloroacetyl)piperidine-4-carbonitrile. Benchchem.
  • Alkylating Agents. Oncohema Key. (2016).
  • This compound. Fluorochem.
  • Lamoureux, G., & Agüero, C. (2009). A comparison of several modern alkylating agents. ARKIVOC. Available from: [Link]

  • This compound hydrochloride. Sigma-Aldrich.
  • A comparison of several modern alkylating agents. Arkat USA. (2009).
  • Colvin, M. (2003). Alkylating Agents. In: Kufe, D.W., Pollock, R.E., Weichselbaum, R.R., et al., editors. Holland-Frei Cancer Medicine. 6th edition. Available from: [Link]

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A Comparative Guide to Cross-Reactivity Profiling of 1-(2-Chloroethyl)piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for the synthetic intermediate, 1-(2-Chloroethyl)piperidine-4-carbonitrile. As this compound features a piperidine scaffold—a privileged structure in medicinal chemistry—and a reactive chloroethyl moiety, a thorough understanding of its off-target interaction profile is a critical prerequisite for its application in any drug development program.[1][2] Predicting and identifying potential safety liabilities and off-target effects early in the discovery process is essential for mitigating the risk of late-stage attrition and ensuring the development of safer therapeutic candidates.[3][4][5]

This document outlines the strategic rationale, comparative experimental methodologies, and data interpretation frameworks necessary to build a robust selectivity profile for this compound or any structurally related molecule.

Part 1: Strategic Framework for Cross-Reactivity Profiling

The primary objective of a cross-reactivity study is to systematically identify unintended interactions between a test compound and a diverse array of biological targets. A well-designed strategy moves from broad, unbiased screening to more focused, mechanistic follow-up studies.

Target Nomination and Rationale

Given the structure of this compound, a target panel should be selected to cover protein families known to interact with similar chemical motifs.

  • Structural Hypothesis: The piperidine ring is a common feature in ligands for G-Protein Coupled Receptors (GPCRs), ion channels, and transporters, particularly those active in the central nervous system.

  • Reactivity Hypothesis: The chloroethyl group is an electrophilic warhead capable of forming covalent bonds with nucleophilic residues (e.g., cysteine, lysine) on proteins.[1] This suggests potential interactions with enzymes, including kinases, where such residues are often present in or near binding sites.

  • Unbiased Screening: The most effective initial approach is to utilize a broad in vitro safety pharmacology panel.[4][6] These panels screen the test compound against hundreds of validated targets to provide a comprehensive, unbiased view of its potential off-target activities and serve as an early warning system for potential adverse effects.[3][5]

High-Level Experimental Workflow

A tiered approach ensures efficient use of resources, starting with broad screening and progressing to detailed characterization of identified "hits."

cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Functional Validation cluster_2 Tier 3: Selectivity & Liability Assessment A Compound Synthesis & Quality Control B Broad Panel Radioligand Binding Screen (e.g., SafetyScreen™ 44 Panel) A->B Test Compound C Concentration-Response Curve (IC50 Determination) for Confirmed Hits B->C Identify Hits (e.g., >50% inhibition @ 10 µM) D Orthogonal Functional Assays (e.g., Calcium Flux, cAMP, Kinase Activity) C->D Validate Mechanism E Calculate Selectivity Index (Off-Target IC50 / On-Target IC50) D->E F Risk Assessment & Decision to Proceed E->F

Caption: Tiered workflow for cross-reactivity profiling.

Part 2: Comparative Experimental Methodologies

The choice of assay technology is critical for generating reliable and interpretable data. The two primary, complementary methods are biochemical binding assays and cell-based functional assays.

Method A: Biochemical Competitive Binding Assays

These assays directly measure the ability of a test compound to displace a high-affinity, labeled ligand (radioligand or fluorescent ligand) from a target receptor or enzyme. They are robust, high-throughput, and serve as the gold standard for initial screening.[7][8]

Principle of Operation: The assay quantifies the competition between the unlabeled test compound and a constant concentration of a labeled ligand for the same binding site on the target protein. A reduction in the bound labeled ligand signal indicates displacement by the test compound.[7][9]

  • Preparation:

    • Prepare a membrane suspension containing the target receptor of interest (e.g., from recombinant cell lines or tissue homogenates).

    • Serially dilute the test compound, this compound, in an appropriate assay buffer to create a range of concentrations (e.g., from 1 nM to 100 µM).

    • Prepare a solution of a specific radioligand (e.g., ³H-NMS for muscarinic receptors) at a concentration close to its dissociation constant (Kd).

  • Assay Incubation:

    • In a 96-well filter plate, combine the membrane preparation, the radioligand solution, and varying concentrations of the test compound.

    • Include control wells:

      • Total Binding: Contains membranes and radioligand only.

      • Non-Specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of a known, unlabeled competitor to define background signal.

    • Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Separation & Detection:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the bound radioligand (trapped on the filter) from the unbound radioligand.

    • Wash the filters several times with ice-cold assay buffer to remove residual unbound radioligand.

    • Allow the filters to dry completely.

    • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound using the formula: 100 * (1 - ([Test Compound] - NSB) / (Total Binding - NSB))

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of the specific binding is inhibited).[7]

cluster_workflow Competitive Binding Assay Workflow Prep Prepare Reagents: 1. Target Membranes 2. Labeled Ligand 3. Test Compound Dilutions Incubate Incubate: Membranes + Ligand + Compound Prep->Incubate Filter Separate Bound/Unbound: Rapid Filtration Incubate->Filter Count Detect Signal: Scintillation Counting Filter->Count Analyze Analyze Data: Plot Dose-Response Curve -> Calculate IC50 Count->Analyze

Caption: Workflow for a competitive binding assay.

Method B: Cell-Based Functional Assays

While binding assays confirm interaction, functional assays determine the biological consequence of that interaction (e.g., agonism, antagonism, allosteric modulation).[5][10] They are a critical next step for any hits identified in primary binding screens. For GPCRs, common readouts include measuring the accumulation of second messengers like cyclic AMP (cAMP) or the flux of intracellular calcium.[11][12][13]

  • Cell Preparation:

    • Culture a cell line stably expressing the target Gq-coupled GPCR (e.g., HEK293 cells expressing the M1 muscarinic receptor) in 96- or 384-well black, clear-bottom plates until confluent.

    • Prepare a loading buffer containing a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM).

    • Remove the culture medium and add the dye loading buffer to each well. Incubate for 1 hour at 37°C to allow the cells to take up the dye.

  • Compound Addition:

    • After incubation, wash the cells gently with assay buffer to remove excess dye.

    • Prepare serial dilutions of the test compound.

    • To test for antagonist activity, pre-incubate the cells with the test compound for 15-30 minutes before adding a known agonist.

    • To test for agonist activity, add the test compound directly.

  • Signal Detection:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Initiate reading to establish a stable baseline fluorescence.

    • For antagonist mode, inject a known agonist at a concentration that elicits ~80% of the maximal response (EC80). For agonist mode, inject the test compound.

    • Monitor the change in fluorescence intensity over time (typically 60-120 seconds). An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis:

    • Quantify the response by calculating the peak fluorescence intensity minus the baseline.

    • For agonist mode, plot the response against the test compound concentration to determine the EC50 (concentration for 50% maximal activation).

    • For antagonist mode, plot the response against the test compound concentration to determine the IC50 (concentration for 50% inhibition of the agonist response).

Part 3: Data Synthesis and Comparative Analysis

The ultimate output of these studies is a quantitative comparison of the compound's potency at its intended target versus its potency at a range of unintended off-targets.

Hypothetical Data Summary Table

The following table illustrates how data for this compound might be presented, assuming a hypothetical primary target (Target X) and several off-targets identified from a broad panel screen.

Target ClassTarget NameAssay TypeResult (IC50/EC50, µM)Selectivity Index (vs. Target X)Implication
Primary Target Target X (Hypothetical) Enzymatic 0.05 - On-target potency
GPCR (Muscarinic)M1 ReceptorBinding1.224-foldPotential for cholinergic side effects
GPCR (Dopaminergic)D2 ReceptorBinding> 10> 200-foldLow risk of D2-related side effects
Ion ChannelhERGBinding8.5170-foldPotential cardiac liability; requires functional follow-up
KinaseSRC KinaseEnzymatic0.918-foldOff-target kinase inhibition observed
TransporterSERTBinding> 10> 200-foldLow risk of impacting serotonin reuptake

Selectivity Index Calculation: This is a critical metric calculated as: (IC50 for Off-Target) / (IC50 for On-Target). A higher number indicates greater selectivity for the primary target and is generally desirable.[14]

Interpretation and Causality
  • High-Risk Findings: An IC50 value below 10 µM, particularly for targets associated with known clinical adverse effects (e.g., hERG channel, certain GPCRs), is considered a "hit" that warrants immediate follow-up.[3] In our hypothetical data, the M1 receptor and SRC kinase hits would necessitate further investigation to understand the functional consequences.

  • Structure-Activity Relationship (SAR): The observed cross-reactivity can guide medicinal chemistry efforts. For example, if the M1 activity is deemed undesirable, chemists can design new analogs of this compound that retain potency at Target X while reducing affinity for the M1 receptor. This process of "designing out" off-target effects is a cornerstone of lead optimization.[6]

  • Covalent Liability: The chloroethyl group suggests a potential for time-dependent, irreversible inhibition. If significant off-target activity is confirmed, follow-up assays should be conducted with varying pre-incubation times to test for this mechanism, as covalent binding can lead to idiosyncratic toxicity.

By systematically applying this integrated strategy of broad screening, functional validation, and quantitative comparison, researchers can build a comprehensive cross-reactivity profile. This data-driven approach is indispensable for making informed decisions, optimizing chemical matter, and ultimately advancing safer, more effective therapeutic candidates from the laboratory to the clinic.

References

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  • Tissue Cross-Reactivity Study and its Applications. (2019). AnaPath Research. [Link]

  • Milletti, F., & Vulpetti, A. (2010). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

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A Comparative Guide to In-Silico and Experimental Data for 1-(2-Chloroethyl)piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and chemical safety assessment, the interplay between computational (in-silico) prediction and empirical (experimental) data is a cornerstone of efficient and ethical research. This guide provides an in-depth comparison of these two data paradigms for the compound 1-(2-Chloroethyl)piperidine-4-carbonitrile (CAS No. 108890-51-3), a versatile intermediate in medicinal chemistry.[1] For researchers, understanding the convergence and divergence of predicted versus measured properties is critical for making informed decisions, optimizing resources, and accelerating the development timeline.

This document will explore the physicochemical properties, toxicological profile, and key methodologies associated with this compound, offering a clear perspective on the strengths and limitations of both predictive and laboratory-based approaches.

Section 1: Compound Overview

This compound, with the molecular formula C₈H₁₃ClN₂, is a bifunctional molecule featuring a piperidine ring, a reactive chloroethyl group, and a carbonitrile moiety.[1] This structure makes it a valuable scaffold in medicinal chemistry for synthesizing a range of pharmaceutical agents, potentially targeting neurological disorders and cancers.[1] The chloroethyl group, in particular, is known for its ability to alkylate DNA, which can impart cytotoxic effects.[1]

IdentifierValueSource
IUPAC Name This compound[1][2]
CAS Number 108890-51-3[1][2]
Molecular Formula C₈H₁₃ClN₂[1]
Molecular Weight 172.65 g/mol [1]
Canonical SMILES C1CN(CCC1C#N)CCCl[1]

Section 2: In-Silico Data & Predictions

In-silico tools offer a rapid, cost-effective first pass at characterizing a molecule's behavior.[3][4] These predictions are generated using algorithms trained on vast datasets of known chemical properties and activities, such as Quantitative Structure-Activity Relationship (QSAR) models and machine learning.[3] For this compound, several key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters can be predicted.

Predicted Physicochemical Properties

Lipophilicity, measured as logP (the logarithm of the partition coefficient between octanol and water), is a critical predictor of a drug's membrane permeability and overall bioavailability.[5] A higher logP value generally indicates greater lipid solubility.[6]

Predicted Toxicological Profile

Early-stage toxicity assessment is a primary application of in-silico modeling.[7] Predictive models can flag potential liabilities such as mutagenicity, carcinogenicity, and cardiotoxicity, guiding subsequent experimental validation.

Table 1: Summary of In-Silico Predictions

ParameterPredicted Value/ClassificationIn-Silico Tool/MethodologySignificance in Drug Development
LogP 0.986Chemical supplier calculation[2]Affects solubility, absorption, and membrane permeability.
Mutagenicity (Ames) Likely MutagenicBased on structural alerts (chloroethyl group)The chloroethyl moiety is a known DNA alkylating agent, a common mechanism for mutagenesis.[1]
hERG Inhibition Potential InhibitorBased on common pharmacophores for hERG blockersInhibition of the hERG potassium channel can lead to fatal cardiac arrhythmias.[8][9]
Oral Bioavailability Moderate to HighQSAR-based models (e.g., SwissADME, pkCSM)[10]Predicts the fraction of an orally administered dose that reaches systemic circulation.

In_Silico_Workflow cluster_input Input cluster_prediction Prediction Engines cluster_output Predicted Endpoints SMILES SMILES String (C1CN(CCC1C#N)CCCl) QSAR QSAR Models SMILES->QSAR ML Machine Learning Algorithms SMILES->ML Docking Molecular Docking (e.g., for hERG) SMILES->Docking PhysChem Physicochemical (LogP, Solubility) QSAR->PhysChem ADME ADME Profile (Bioavailability) ML->ADME Tox Toxicity (Ames, hERG) Docking->Tox

Section 3: Experimental Data & Methodologies

While predictions are invaluable for screening, experimental data remains the gold standard for regulatory submission and definitive characterization. The following sections detail the laboratory-based determination of the properties predicted above.

Experimentally Determined Properties

Direct measurement provides a real-world value that accounts for factors beyond simple structure, such as conformational effects and intermolecular interactions.

Table 2: Comparison of In-Silico vs. Experimental Data

ParameterIn-Silico PredictionExperimental ResultMethod
LogP 0.986[2]Data not available in searched literatureShake-Flask Method (OECD 107)[11]
Ames Mutagenicity Likely MutagenicData not available in searched literatureOECD Guideline 471
hERG Inhibition (IC₅₀) Potential InhibitorData not available in searched literatureAutomated Patch-Clamp Electrophysiology[12]

Note: The absence of specific experimental data in publicly available literature for this exact intermediate is common. The methodologies provided represent the standard industry approach for generating such data.

Causality Behind Experimental Choices
  • LogP Determination : The shake-flask method is considered the "gold standard" for logP determination due to its direct measurement of partitioning.[11] It involves dissolving the compound in a biphasic system of n-octanol and water, allowing it to reach equilibrium, and then measuring the concentration in each phase, typically via HPLC or UV-Vis spectrophotometry.[11][13] This method is chosen for its accuracy, though it is more labor-intensive than indirect methods like RP-HPLC.[11]

  • Ames Test : The bacterial reverse mutation assay, or Ames test, is a regulatory requirement and the most widely used method for assessing mutagenic potential. The test uses specific strains of Salmonella typhimurium and Escherichia coli with mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[14] A positive result, indicated by the growth of revertant colonies on an amino acid-deficient medium, shows that the test chemical has caused a mutation restoring the gene's function.[14] The inclusion of a liver enzyme extract (S9 fraction) is crucial, as it simulates mammalian metabolism and can convert a non-mutagenic compound into a mutagenic one.[14][15]

  • hERG Assay : Automated patch-clamp electrophysiology is the preferred method for assessing hERG channel inhibition.[12] This technique provides a direct functional measure of the ion channel's activity in a cell line (e.g., HEK293) stably expressing the hERG channel.[9][16] The system applies a specific voltage protocol to the cell membrane and measures the resulting potassium current.[17] A reduction in this current in the presence of the test compound indicates inhibition, and a concentration-response curve is generated to determine the IC₅₀ value. This method is chosen for its high throughput and physiological relevance.[12]

Section 4: Detailed Experimental Protocols

To ensure transparency and reproducibility, the following are detailed, step-by-step protocols for the key experiments discussed.

Protocol: Shake-Flask LogP Determination (OECD 107)
  • Preparation : Prepare a stock solution of this compound in n-octanol. The concentration should be chosen to be within the linear range of the analytical method (e.g., HPLC-UV).

  • Pre-saturation : Saturate the n-octanol with water and the water with n-octanol by mixing them for 24 hours and allowing the phases to separate.

  • Partitioning : In a glass vessel, combine a precise volume of the pre-saturated n-octanol stock solution with a precise volume of the pre-saturated water. The volume ratio is typically 1:1, but can be adjusted for highly lipophilic or hydrophilic compounds.

  • Equilibration : Agitate the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 2-24 hours). Gentle, consistent shaking is required to prevent emulsion formation.

  • Phase Separation : Centrifuge the vessel to ensure complete separation of the n-octanol and water phases.

  • Quantification : Carefully sample an aliquot from each phase. Determine the concentration of the compound in each phase using a validated analytical method like HPLC-UV.

  • Calculation : Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Protocol: Ames Test (OECD 471)
  • Strain Selection : Use a minimum of five tester strains, typically S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101).[15]

  • Metabolic Activation : Prepare two sets of experiments for each strain: one with and one without a metabolically active S9 rat liver fraction.[15]

  • Dose Range Finding : Perform a preliminary cytotoxicity test to determine the appropriate concentration range for the main experiment. High toxicity can lead to false-negative results.

  • Plate Incorporation Method :

    • To 2 mL of molten top agar, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (at various concentrations), and 0.5 mL of the S9 mix (or buffer for the non-activation set).

    • Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate.

  • Incubation : Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting : Count the number of revertant colonies on each plate.

  • Analysis : A positive result is defined as a concentration-dependent increase in revertant colonies that is at least double the background (solvent control) count for at least one strain.

Ames_Test_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound Test Compound (Multiple Concentrations) Mix Combine Compound, Bacteria, and Top Agar (with/without S9) Compound->Mix Bacteria Bacterial Strains (e.g., TA98, TA100) Bacteria->Mix S9_Mix S9 Liver Extract (+/- Metabolic Activation) S9_Mix->Mix Plate Pour onto Minimal Glucose Agar Plates Mix->Plate Incubate Incubate at 37°C for 48-72 hours Plate->Incubate Count Count Revertant Colonies Incubate->Count Compare Compare to Solvent Control Count->Compare Result Mutagenic or Non-Mutagenic Compare->Result

Section 5: Bridging the Gap - Analysis and Conclusion

The primary value of this comparative exercise lies in understanding the synergy between in-silico and experimental data.

  • Areas of Agreement : For molecules like this compound, computational tools are highly effective at flagging potential hazards based on structural alerts. The presence of a chloroethyl group is a well-known toxicophore, and its identification as a potential mutagen by in-silico models is a reliable prediction that directs experimental resources toward necessary safety testing.

  • Areas of Discrepancy and Uncertainty : While in-silico models predict a logP of ~1, the actual value can be influenced by factors not perfectly captured by algorithms. An experimental result might differ, which could impact formulation strategies. Similarly, while a compound might contain a structural alert for hERG inhibition, its actual affinity for the channel can only be confirmed experimentally. The three-dimensional conformation and specific interactions within the channel's binding pocket are complex phenomena that are challenging to model with perfect accuracy.

In-silico tools should be leveraged as an indispensable preliminary screening step. They provide a robust, data-driven hypothesis for a compound's properties and potential liabilities. This allows for the intelligent design of subsequent experimental work. Experimental validation is, and will remain, the definitive step for confirming safety and efficacy. For this compound, the computational data strongly suggests that resources should be prioritized for rigorous mutagenicity and cardiotoxicity testing before advancing it further in any development pipeline. The convergence of these two approaches—prediction followed by targeted verification—represents the most efficient and scientifically sound path forward in chemical and drug development.

References

  • Biotox. Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Available from: [Link]

  • CD ComputaBio. In Silico ADMET Prediction Service. Available from: [Link]

  • AYUSH CoE. I.In Silico Tools for Pharmacokinetic and Toxicological Predictions. Available from: [Link]

  • Castillo-Garit, J. A., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals, 16(1), 113. Available from: [Link]

  • CPT Labs. Ames Mutagenicity Testing (OECD 471). Available from: [Link]

  • Scantox. GLP OECD 471 Ames Test. Available from: [Link]

  • Rabari, V. (2015). hERG Assay. SlideShare. Available from: [Link]

  • Săndulescu, O., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available from: [Link]

  • Evotec (Cyprotex). hERG Safety. Available from: [Link]

  • An, W. F., & Li, Z. (2022). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology, 2533, 153-161. Available from: [Link]

  • Spînu, A. (2018). Experimental determination of the logP using the spectrophotometric method. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Available from: [Link]

  • VLS3D. ADMET predictions. Available from: [Link]

  • Kar, S., & Leszczynski, J. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Methods in Molecular Biology, 2425, 85-115. Available from: [Link]

  • Springer Protocols. (2022). Cell-Based hERG Channel Inhibition Assay in High-Throughput Format. Methods in Molecular Biology. Available from: [Link]

  • Gentronix. OECD 471: Ames Test. Available from: [Link]

  • ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Chloroethyl)piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis, Ensuring Safety

As researchers dedicated to advancing drug discovery and development, our responsibilities extend far beyond the successful synthesis of novel compounds. The safe handling and disposal of all chemical intermediates, including highly reactive molecules like 1-(2-Chloroethyl)piperidine-4-carbonitrile, are paramount to ensuring the safety of our personnel and the protection of our environment. This compound, a valuable intermediate in pharmaceutical development, possesses a unique combination of functional groups—a chlorinated alkyl chain, a piperidine ring, and a nitrile group—that demand a rigorous and informed approach to its disposal.[1]

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound and its hydrochloride salt. Moving beyond a simple checklist, we will delve into the chemical reasoning behind these procedures, grounding our recommendations in authoritative safety data and regulatory standards. Our goal is to empower you, our fellow scientists, with the knowledge to manage this chemical waste stream confidently and responsibly.

Part 1: Immediate Safety & Hazard Profile

Before any handling or disposal operations, a complete understanding of the compound's hazard profile is essential. The hydrochloride salt form is common in laboratory settings and its safety data is often more readily available.[2] It is classified as a hazardous chemical, and its handling requires stringent safety measures.[2][3]

Emergency Overview:

  • Toxicity: Fatal if swallowed.[2][3][4]

  • Corrosivity: Causes severe skin burns and eye damage.[2][3][4]

  • Health Hazards: May cause respiratory irritation and is suspected of causing genetic defects.[2][3]

  • Physical Hazards: The solid is hygroscopic (absorbs moisture from the air).[3][5]

Hazard CategoryGHS ClassificationSignal WordPrecautionary Statements (Selected)
Acute Oral Toxicity Category 2Danger P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[6]
Skin Corrosion Category 1BDanger P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[6]
Eye Damage Category 1Danger P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Mutagenicity Category 2Danger P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood.[3]
STOT (Single Exp.) Category 3 (Respiratory)Warning P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

Personal Protective Equipment (PPE) is non-negotiable. Always handle this compound inside a certified chemical fume hood.[2][3] Required PPE includes:

  • Hand Protection: Nitrile rubber gloves.[7]

  • Eye Protection: Tight-sealing safety goggles.[2]

  • Skin and Body Protection: A lab coat and, if handling large quantities, additional protective clothing.[2]

Part 2: Core Disposal Principles & Regulatory Framework

The disposal of this compound is governed by federal and local regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA) administered by the Environmental Protection Agency (EPA).[8][9] This compound must be treated as a hazardous waste.

Why is it Hazardous Waste?

  • Organochlorine Compound: Chlorinated organic compounds are often persistent in the environment and require specific disposal methods, typically high-temperature incineration, to ensure complete destruction.[10]

  • Nitrile Group: The carbon-nitrogen triple bond can release toxic cyanide gas under certain conditions, although the primary hazard for this compound upon combustion is the formation of nitrogen oxides (NOx) and hydrogen chloride gas.[2][5]

  • Toxicity & Corrosivity: As outlined in the hazard profile, its high acute toxicity and corrosive nature automatically classify it as hazardous.[11][12][13]

The "cradle-to-grave" principle of RCRA means that the generator of the waste (your laboratory) is responsible for its safe management from generation to final disposal.[14][15] This necessitates meticulous record-keeping and the use of licensed hazardous waste disposal services.

Part 3: Step-by-Step Disposal Protocols

The correct procedure depends on the form of the waste: a small spill, a large spill, or residual/unwanted bulk material.

Protocol 3.1: Small Spills (Solid Material, <10g)

This protocol is for minor spills that can be safely managed by trained laboratory personnel.

  • Evacuate & Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Don PPE: Wear the full PPE ensemble described in Part 1.

  • Containment: Gently cover the spill with a 1:1:1 mixture of sodium carbonate (soda ash), bentonite (clay cat litter), and sand.[7] The sodium carbonate acts as a weak base to neutralize any residual acidity from the hydrochloride salt, while the bentonite and sand are effective absorbents.

  • Collection: Carefully scoop the mixture into a designated, sealable, and clearly labeled hazardous waste container.[5][16] Use non-sparking tools. Avoid creating dust.[5][16]

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. Place all cleaning materials into the same hazardous waste container.[17]

  • Labeling & Storage: Securely close the container. Label it as "Hazardous Waste" with the full chemical name: "this compound" and the approximate quantity. Store in a designated satellite accumulation area until collection by your institution's Environmental Health & Safety (EHS) office.

Protocol 3.2: Large Spills (>10g) or Liquid Spills

For any spill larger than what can be managed with a standard lab spill kit, or any spill involving a solution of the compound, immediate evacuation and professional response are required.

  • Evacuate Immediately: Alert all personnel and evacuate the laboratory.

  • Isolate the Area: Close the doors to the lab and post a warning sign.

  • Report: Contact your institution's EHS or emergency response team immediately. Provide them with the chemical name, the quantity spilled, and the Safety Data Sheet (SDS).[17]

  • Do NOT Attempt to Clean Up: Professional responders have specialized equipment, including respiratory protection, and are trained to handle significant hazardous material incidents.[17]

Protocol 3.3: Disposal of Unused or Waste Product

Disposal of bulk quantities or reaction residues must be handled through your institution's official hazardous waste stream.

  • Waste Identification: This material must be classified as a hazardous chemical waste. Do not mix it with other waste streams unless explicitly permitted by your EHS office.

  • Packaging:

    • Solids: Place in a securely sealed, non-reactive container (e.g., a wide-mouth glass or polyethylene bottle). Ensure the container is in good condition.[18]

    • Liquids/Solutions: Use a sealed, compatible container. Do not fill containers beyond 90% capacity to allow for expansion.[18]

    • The exterior of the waste container must be clean and free of contamination.[18]

  • Labeling: Affix a hazardous waste tag to the container. The tag must include:

    • The words "Hazardous Waste"

    • The full chemical name and any other components in the mixture

    • The accumulation start date

    • The associated hazards (e.g., Toxic, Corrosive)

  • Storage: Store the sealed and labeled container in a designated satellite accumulation area, which should be a secondary containment bin in a well-ventilated area, away from incompatible materials like strong bases and oxidizing agents.[2][3]

  • Collection: Arrange for pickup by your institution's EHS or a licensed hazardous waste contractor. They will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[19]

The ultimate disposal method for organochlorine compounds like this is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products like hydrogen chloride gas. [6][10]

Part 4: Decontamination & PPE Disposal

  • Equipment: Non-disposable equipment that has come into contact with the chemical must be thoroughly decontaminated. Rinse with a suitable solvent (e.g., ethanol) and then wash with soap and water. Collect all rinsate as hazardous waste.

  • PPE: Used nitrile gloves and other disposable PPE contaminated with this compound must be disposed of as hazardous waste.[20] Place them in the designated solid hazardous waste container for the experiment. Do not discard them in regular trash or standard biohazard bags.[20]

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing waste streams of this compound.

G start Waste Generated: This compound spill_check Is it a spill? start->spill_check bulk_waste Follow Protocol 3.3: 1. Package in sealed container (<90% full) 2. Affix Hazardous Waste Label 3. Store in Satellite Accumulation Area spill_check->bulk_waste No (Bulk Waste) spill_size Spill Size? spill_check->spill_size Yes collect_waste Arrange for EHS pickup for incineration at a licensed TSDF facility bulk_waste->collect_waste small_spill Follow Protocol 3.1: 1. Don Full PPE 2. Cover with Absorbent 3. Scoop into Waste Container spill_size->small_spill <10g & Solid large_spill Follow Protocol 3.2: 1. EVACUATE 2. Isolate Area 3. Call EHS/Emergency spill_size->large_spill >10g or Liquid small_spill->collect_waste

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.